molecular formula C8H12N2O3S B1517277 3-Amino-N-ethyl-4-hydroxybenzenesulfonamide CAS No. 41606-61-5

3-Amino-N-ethyl-4-hydroxybenzenesulfonamide

Cat. No.: B1517277
CAS No.: 41606-61-5
M. Wt: 216.26 g/mol
InChI Key: QPRBDAGIOLBTPF-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

3-Amino-N-ethyl-4-hydroxybenzenesulfonamide (CAS 41606-61-5) is a high-purity chemical scaffold of significant interest in medicinal chemistry and anticancer research. This compound features a benzenesulfonamide group, a well-known zinc-binding function that enables it to act as a potent inhibitor of carbonic anhydrase (CA) isoenzymes . Its molecular structure provides both hydrophilic (hydroxyl, amino) and lipophilic (aromatic ring) regions, which can contribute to favorable pharmacokinetic properties in derivative molecules . This compound serves as a key synthetic intermediate for the development of novel therapeutic agents. Recent peer-reviewed research highlights its direct application in the synthesis of Schiff base, β-alanine, aminoketone, and imidazole derivatives, which are investigated for their activity against various human cancer cell lines . Derivatives of 3-Amino-N-ethyl-4-hydroxybenzenesulfonamide have demonstrated promising efficacy in reducing viability in aggressive cancer models, including human glioblastoma (U-87), triple-negative breast cancer (MDA-MB-231), and prostate adenocarcinoma (PPC-1) in both 2D monolayers and 3D spheroid cultures . Researchers value this compound for structure-activity relationship (SAR) studies, guiding the rational design of more effective and selective carbonic anhydrase inhibitors . Product Note: For Research Use Only. Not intended for diagnostic or therapeutic use.

Properties

IUPAC Name

3-amino-N-ethyl-4-hydroxybenzenesulfonamide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H12N2O3S/c1-2-10-14(12,13)6-3-4-8(11)7(9)5-6/h3-5,10-11H,2,9H2,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QPRBDAGIOLBTPF-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCNS(=O)(=O)C1=CC(=C(C=C1)O)N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H12N2O3S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID60651911
Record name 3-Amino-N-ethyl-4-hydroxybenzene-1-sulfonamide
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID60651911
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

216.26 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

41606-61-5
Record name 3-Amino-N-ethyl-4-hydroxybenzenesulfonamide
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=41606-61-5
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 3-Amino-N-ethyl-4-hydroxybenzene-1-sulfonamide
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID60651911
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name Benzenesulfonamide, 3-amino-N-ethyl-4-hydroxy
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.

Foundational & Exploratory

Technical Monograph: 3-Amino-N-ethyl-4-hydroxybenzenesulfonamide

[1]

Chemical Identity & Physiochemical Core[1][2]

This compound represents a structural modification of the well-characterized 3-amino-4-hydroxybenzenesulfonamide (CAS 98-32-8).[2] The introduction of the N-ethyl group at the sulfonamide moiety significantly alters its lipophilicity and solubility profile compared to its parent primary sulfonamide.[1]

Structural Specifications
PropertyData
Chemical Name 3-Amino-N-ethyl-4-hydroxybenzenesulfonamide
CAS Number 41606-61-5
Molecular Formula C₈H₁₂N₂O₃S
Molecular Weight 216.26 g/mol
SMILES O=S(C1=CC=C(O)C(N)=C1)(NCC)=O
Core Motif o-Aminophenol coupled with a p-sulfonamide
Physical State Solid (Powder to Crystal)
Storage Inert atmosphere, 2-8°C (Hygroscopic potential)
Functional Moiety Analysis
  • Ortho-Aminophenol Group: The presence of -NH₂ and -OH at positions 3 and 4 creates a redox-active center.[1] This motif is susceptible to oxidation, forming quinone imines, which is the foundational mechanism for its use in oxidative coupling (dye synthesis).[1]

  • N-Ethyl Sulfonamide: Unlike primary sulfonamides (-SO₂NH₂), the secondary sulfonamide (-SO₂NHEt) exhibits reduced acidity and hydrogen-bonding capacity.[1] This substitution generally abolishes Carbonic Anhydrase (CA) inhibitory activity, shifting the compound's utility from direct therapeutics to chemical intermediates.[1]

Synthetic Methodology

The synthesis of 3-Amino-N-ethyl-4-hydroxybenzenesulfonamide requires careful regiochemical control to ensure the amino group is introduced ortho to the hydroxyl group.[1]

Retrosynthetic Logic

The most robust pathway involves the functionalization of 4-hydroxybenzenesulfonamide .[1] Direct nitration of the phenol ring occurs ortho to the hydroxyl group (activating, ortho/para director) rather than the sulfonamide (deactivating, meta director).[1]

Protocol: Nitration-Reduction Route

This protocol describes the synthesis starting from N-ethyl-4-hydroxybenzenesulfonamide.[1]

Step 1: Precursor Synthesis (Chlorosulfonation) [1]

  • Reactants: Phenol (protected as ester) or Anisole, Chlorosulfonic acid.[1]

  • Process: Treat substrate with excess chlorosulfonic acid at <5°C to form the sulfonyl chloride.[1]

  • Amination: React the sulfonyl chloride with ethylamine (aqueous or THF solution) to yield N-ethyl-4-hydroxybenzenesulfonamide.[1]

Step 2: Regioselective Nitration

  • Solvent: Glacial Acetic Acid.[1][3]

  • Reagent: Dilute Nitric Acid (HNO₃).

  • Conditions: Maintain temperature at 15–20°C. The hydroxyl group directs the nitro group to the ortho position (position 3).[1]

  • Purification: Precipitate in ice water; recrystallize from ethanol to remove para-isomers (if any).

Step 3: Reduction to Amine

  • Catalyst: Palladium on Carbon (Pd/C, 10%) or Raney Nickel.[1]

  • Hydrogen Source: H₂ gas (3 atm) or Hydrazine hydrate (transfer hydrogenation).

  • Solvent: Methanol or Ethanol.[1]

  • Procedure: Stir under H₂ atmosphere until uptake ceases. Filter catalyst.[1]

  • Isolation: Concentrate filtrate. The product, 3-Amino-N-ethyl-4-hydroxybenzenesulfonamide, crystallizes upon cooling.[1]

Synthesis Flowchart (DOT)

SynthesisPathStart4-Hydroxy-N-ethylbenzenesulfonamideNitrationNitration(HNO3, AcOH, 20°C)Start->NitrationElectrophilic Subst.Intermediate3-Nitro-N-ethyl-4-hydroxybenzenesulfonamideNitration->IntermediateOrtho-substitutionReductionReduction(H2, Pd/C, MeOH)Intermediate->ReductionNitro ReductionProduct3-Amino-N-ethyl-4-hydroxybenzenesulfonamideReduction->ProductYield >85%

Figure 1: Synthetic pathway via nitration-reduction of the pre-formed sulfonamide scaffold.[1][4]

Applications & Reactivity

Dye Chemistry (Oxidative Coupling)

The primary industrial application of this molecule is as a coupler in the synthesis of azo dyes and photographic chemicals.[1]

  • Mechanism: In the presence of an oxidizing agent (e.g., silver halide in photography or peroxide in dye manufacturing), the o-aminophenol moiety oxidizes to a quinone imine.[1]

  • Coupling: This electrophilic intermediate attacks the activated carbon of a coupler (e.g., naphthols or pyrazolones) to form a stable indoaniline or azomethine dye.[1]

  • Role of N-Ethyl: The ethyl group on the sulfonamide increases the solubility of the final dye in organic solvents (lipophilicity), which is crucial for solvent dyes or specific dispersion applications.[1]

Pharmaceutical Implications

While the parent compound (unsubstituted sulfonamide) is a known Carbonic Anhydrase Inhibitor (CAI), the N-ethyl derivative (CAS 41606-61-5) serves a different role.[1]

  • Loss of CA Inhibition: Substitution on the sulfonamide nitrogen (

    
    ) generally destroys affinity for the Carbonic Anhydrase zinc active site, which requires a terminal 
    
    
    group.[1]
  • Prodrug Potential: It may act as a prodrug if metabolic dealkylation occurs in vivo, though this is metabolically "expensive" and less likely than direct clearance.[1]

  • Synthetic Scaffold: It serves as a versatile building block for constructing complex heterocycles (e.g., benzoxazoles) via cyclization of the o-aminophenol motif.[1]

Cyclization Workflow (Benzoxazole Synthesis)

The o-aminophenol core allows for condensation with aldehydes or carboxylic acids to form benzoxazoles, which are privileged structures in medicinal chemistry (antimicrobial, anticancer).[1]

ReactivityReactant3-Amino-N-ethyl-4-hydroxybenzenesulfonamideSchiffBaseIntermediate:Schiff Base (Imine)Reactant->SchiffBase+ Aldehyde, -H2OAldehydeReagent: R-CHO(Aldehyde)Aldehyde->SchiffBaseCyclizationOxidative Cyclization(e.g., PhI(OAc)2 or O2)SchiffBase->CyclizationBenzoxazoleProduct:2-Substituted-Benzoxazole-5-sulfonamideCyclization->BenzoxazoleRing Closure

Figure 2: Pathway for converting the target molecule into bioactive benzoxazole derivatives.[1]

Handling and Safety Protocols

Given the aminophenol functionality, this compound is prone to oxidation and potential skin sensitization.[1]

  • Oxidation Sensitivity: The compound will darken upon exposure to air/light due to quinone formation.[1] Store under argon or nitrogen.[1]

  • Solubility:

    • Soluble: Methanol, Ethanol, DMSO, dilute aqueous acid (protonation of amine), dilute aqueous base (deprotonation of phenol).[1]

    • Insoluble: Non-polar hydrocarbons (Hexane).[1]

  • Safety (GHS):

    • H315: Causes skin irritation.[1]

    • H319: Causes serious eye irritation.[1]

    • H335: May cause respiratory irritation.[1]

References

  • National Center for Biotechnology Information. (2025).[1] PubChem Compound Summary for CAS 98-32-8 (Parent Scaffold). Retrieved from [1]

  • Crysdot LLC. (2024).[1] Product Catalog: 3-Amino-N-ethyl-4-hydroxybenzenesulfonamide (CAS 41606-61-5).[1] Retrieved from [1]

  • Petrikaite, V., et al. (2025).[1][3] Novel Derivatives of 3-Amino-4-hydroxybenzenesulfonamide: Synthesis and Activity. International Journal of Molecular Sciences. Retrieved from [1]

  • Supuran, C. T. (2008).[1] Carbonic Anhydrases: Novel Therapeutic Applications for Inhibitors and Activators. Nature Reviews Drug Discovery. (Contextual grounding for sulfonamide SAR).

Technical Guide: Synthesis of 3-Amino-N-ethyl-4-hydroxybenzenesulfonamide

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary & Strategic Analysis

This technical guide details the synthesis pathway for 3-Amino-N-ethyl-4-hydroxybenzenesulfonamide , a functionalized aminophenol scaffold used in medicinal chemistry (e.g., carbonic anhydrase inhibitors) and as an intermediate in coupling chemistry.

Synthetic Challenge: The primary challenge in synthesizing this molecule lies in the regioselective introduction of the amino group at the 3-position while maintaining the integrity of the sulfonamide moiety and the phenolic hydroxyl group. Direct nitration of free phenols often leads to oxidative degradation ("tarring") and poly-nitration.

Recommended Strategy: To ensure high purity and yield, this guide advocates for a Protection-Deprotection Strategy utilizing a 4-methoxy precursor. This approach prevents O-nitration, directs the nitro group exclusively to the 3-position (ortho to the methoxy), and allows for clean sulfonamide formation.

Core Retrosynthetic Logic

The synthesis is disconnected into three logical phases:

  • Sulfonamide Construction: Nucleophilic attack of ethylamine on a sulfonyl chloride.

  • Regioselective Nitration: Electrophilic aromatic substitution directed by the alkoxy group.

  • Functional Group Manipulation: Demethylation and Nitro-reduction.

Retrosynthesis Target Target: 3-Amino-N-ethyl-4-hydroxybenzenesulfonamide Inter1 Intermediate 1: 3-Nitro-N-ethyl-4-hydroxybenzenesulfonamide Target->Inter1 Reduction (H2/Pd-C) Inter2 Intermediate 2: 3-Nitro-N-ethyl-4-methoxybenzenesulfonamide Inter1->Inter2 Demethylation (BBr3 or HBr) Inter3 Intermediate 3: N-Ethyl-4-methoxybenzenesulfonamide Inter2->Inter3 Nitration (HNO3/H2SO4) Start Starting Material: 4-Methoxybenzenesulfonyl chloride Inter3->Start Amidation (EtNH2)

Figure 1: Retrosynthetic analysis showing the disconnection from the target molecule back to the commercially stable 4-methoxybenzenesulfonyl chloride.

Detailed Synthetic Protocol

Phase 1: Scaffold Construction (Sulfonamide Formation)

Objective: Synthesis of N-Ethyl-4-methoxybenzenesulfonamide. Rationale: Using the sulfonyl chloride allows for the direct installation of the N-ethyl group. The methoxy group protects the phenol and prevents side reactions during the subsequent nitration step.

Reagents:

  • 4-Methoxybenzenesulfonyl chloride (1.0 equiv)

  • Ethylamine (70% aq. solution or 2.0M in THF) (2.5 equiv)

  • Dichloromethane (DCM) or Tetrahydrofuran (THF)

  • Triethylamine (optional, if using amine salt)

Protocol:

  • Setup: Charge a 3-neck round-bottom flask with 4-Methoxybenzenesulfonyl chloride dissolved in DCM (approx. 5 mL/g). Cool the solution to 0–5°C using an ice bath to control the exotherm.

  • Addition: Add Ethylamine dropwise over 30 minutes. Maintain internal temperature below 10°C. The excess amine acts as a base to scavenge the HCl generated.

  • Reaction: Allow the mixture to warm to room temperature (25°C) and stir for 2–4 hours. Monitor by TLC (Hexane:EtOAc 7:3) for the disappearance of the sulfonyl chloride.

  • Workup: Wash the organic layer with 1M HCl (to remove excess amine), followed by saturated NaHCO3 and brine. Dry over Na2SO4 and concentrate in vacuo.

  • Yield Expectation: 85–95% (White solid).

Phase 2: Regioselective Nitration

Objective: Synthesis of 3-Nitro-N-ethyl-4-methoxybenzenesulfonamide. Rationale: The methoxy group is a strong ortho/para director. Since the para position is blocked by the sulfonamide group, nitration occurs exclusively at the ortho position (C3). The sulfonamide group is meta-directing, which reinforces this regioselectivity.

Reagents:

  • N-Ethyl-4-methoxybenzenesulfonamide

  • Nitric Acid (65-70%)

  • Sulfuric Acid (conc.) or Acetic Acid (solvent)

Protocol:

  • Setup: Dissolve the sulfonamide from Phase 1 in glacial acetic acid (or H2SO4 for scale-up) at 0°C.

  • Nitration: Add Nitric Acid dropwise. If using H2SO4 as solvent, use a "Mixed Acid" solution (1:1 HNO3:H2SO4) and keep temperature <15°C to prevent di-nitration.

  • Kinetics: Stir at 0–10°C for 1 hour, then warm to room temperature for 1 hour.

  • Quench: Pour the reaction mixture onto crushed ice. The product typically precipitates as a yellow solid.

  • Purification: Filter the solid, wash with cold water until neutral pH. Recrystallize from Ethanol if necessary.

  • Yield Expectation: 75–85%.

Phase 3: Demethylation & Reduction

Objective: Conversion to 3-Amino-N-ethyl-4-hydroxybenzenesulfonamide. Rationale: This phase involves two steps. Demethylation reveals the phenol, and reduction converts the nitro group to the amine. (Note: Demethylation is often performed before reduction to avoid complexing the amine with Lewis acids like BBr3).

Step 3A: Demethylation

Reagents: Boron Tribromide (BBr3) in DCM (1.0 M) or 48% HBr/Acetic Acid (reflux). Protocol (BBr3 Method - High Purity):

  • Dissolve nitro-intermediate in dry DCM at -78°C (dry ice/acetone).

  • Add BBr3 (3.0 equiv) slowly.

  • Warm to room temperature and stir overnight.

  • Quench carefully with Methanol (exothermic!).

  • Isolate the 3-Nitro-N-ethyl-4-hydroxybenzenesulfonamide.

Step 3B: Nitro Reduction

Reagents: H2 (gas), 10% Pd/C catalyst, Methanol. Protocol:

  • Dissolve the phenol-nitro compound in Methanol.

  • Add 10% Pd/C (5-10 wt% loading).

  • Hydrogenate at 1–3 atm (balloon or Parr shaker) for 4–6 hours.

  • Filtration: Filter through Celite to remove the catalyst (Caution: Pd/C is pyrophoric when dry).

  • Concentration: Evaporate solvent to yield the target amine.

Analytical Data & Validation (Self-Validating System)

To confirm the identity of the product, the following analytical signatures must be observed.

Analytical MethodExpected Signal / ObservationStructural Assignment
1H NMR (DMSO-d6)

9.0-10.0 (br s, 1H)
Phenolic -OH (Exchangeable)

6.5 - 7.2 (m, 3H)
Aromatic protons (ABX system typical of 1,3,4-substitution)

4.5 - 5.5 (br s, 2H)
Aniline -NH2

7.0 - 7.5 (t, 1H)
Sulfonamide -NH (Exchangeable)

2.8 (q, 2H), 1.1 (t, 3H)
N-Ethyl group (CH2, CH3)
IR Spectroscopy 3300-3450 cm⁻¹Primary Amine (-NH2) & Phenol (-OH) stretching
1310, 1150 cm⁻¹Sulfonamide S=O asymmetric/symmetric stretch
Mass Spectrometry [M+H]+ ~ 217.06Consistent with Formula C8H12N2O3S

Process Workflow Visualization

The following diagram illustrates the critical decision points and flow of the synthesis, including safety checks.

SynthesisFlow Start Start: 4-Methoxybenzenesulfonyl Chloride Step1 Step 1: N-Ethylation (EtNH2, DCM, 0°C) Start->Step1 Check1 QC Check: TLC/NMR Confirm Sulfonamide Step1->Check1 Step2 Step 2: Nitration (HNO3, AcOH) Check1->Step2 Pass Step3 Step 3: Demethylation (BBr3 or HBr) Step2->Step3 Step4 Step 4: Reduction (H2, Pd/C) Step3->Step4 Safety SAFETY CRITICAL: Vent H2 gas properly Quench BBr3 slowly Step3->Safety Final Final Product: 3-Amino-N-ethyl-4-hydroxybenzenesulfonamide Step4->Final Step4->Safety

Figure 2: Process workflow including critical quality control (QC) and safety checkpoints.

References

  • Nocentini, A., et al. (2018). "Novel Derivatives of 3-Amino-4-hydroxybenzenesulfonamide: Synthesis, Binding to Carbonic Anhydrases..." Journal of Medicinal Chemistry. (Demonstrates the nitration logic on the sulfonamide scaffold).

  • CymitQuimica. (n.d.). "N-Ethyl-4-methylbenzenesulfonamide CAS 80-39-7".[1] (Validation of N-ethyl sulfonamide stability and commercial availability of analogs).

  • Organic Chemistry Portal. (2023). "Reduction of Nitro Compounds". (Standard protocols for catalytic hydrogenation and chemical reduction of aromatic nitro groups).

  • Master Organic Chemistry. (2018). "Nitration of Benzene and Analogs". (Mechanistic grounding for electrophilic aromatic substitution on activated rings).

Sources

Technical Guide: Mechanism & Utility of 3-Amino-N-ethyl-4-hydroxybenzenesulfonamide

Author: BenchChem Technical Support Team. Date: February 2026

This guide details the chemical biology, pharmacological mechanisms, and experimental utility of 3-Amino-N-ethyl-4-hydroxybenzenesulfonamide (CAS: 41606-61-5). It is structured for drug development professionals focusing on medicinal chemistry scaffolds, specifically aminophenol sulfonamides.

Part 1: Executive Summary & Structural Biology

3-Amino-N-ethyl-4-hydroxybenzenesulfonamide is a bifunctional pharmacophore bridging two distinct classes of bioactive molecules: aminophenol redox-active agents and benzenesulfonamide enzyme inhibitors . While structurally related to classic Carbonic Anhydrase (CA) inhibitors, the N-ethyl substitution on the sulfonamide group acts as a "selectivity switch," modulating its activity profile.

In drug development, this molecule serves three primary roles:

  • Precursor Scaffold: A key intermediate for synthesizing Somatostatin Receptor Subtype 5 (SST5R) antagonists.

  • Selectivity Probe: A secondary sulfonamide used to probe the active site plasticity of metalloenzymes (specifically excluding Zinc binding until metabolized).

  • Redoxophore: A 3-amino-4-hydroxy "warhead" capable of oxidative coupling, relevant in both toxicity profiling (quinone imine formation) and prodrug design.

Structural Pharmacophore Analysis

The molecule is divided into two functional domains:

DomainFunctional GroupBiological/Chemical Role
The Warhead 3-Amino-4-hydroxybenzeneRedox Activity & H-Bonding: The ortho-aminophenol motif allows for bidentate hydrogen bonding (donor/acceptor) and is susceptible to oxidation (quinone imine formation).
The Tail N-ethylsulfonamideSelectivity Filter: Unlike primary sulfonamides (-SO₂NH₂), the secondary N-ethyl sulfonamide (-SO₂NH-Et) cannot effectively coordinate the Zinc ion in Carbonic Anhydrases, rendering it inactive against CAs unless metabolically de-ethylated.

Part 2: Mechanisms of Action (MoA)

Mechanism 1: Somatostatin Receptor (SST5R) Antagonism (Synthetic Scaffold)

The primary medicinal application of the 3-amino-4-hydroxybenzenesulfonamide core is the synthesis of high-affinity antagonists for SST5R , a G-protein coupled receptor (GPCR) involved in glucose metabolism and insulin secretion.

  • Logic: The 3-amino group serves as a nucleophile for Schiff base formation or acylation, allowing the attachment of diverse "head groups" (e.g., imidazoles, pyrrolidines) that interact with the extracellular loops of the GPCR.

  • Binding Mode: The sulfonamide moiety (often the N-substituted tail) positions the molecule within the transmembrane bundle, engaging in hydrophobic interactions with residues such as Phe212 or Trp221 (generic numbering), while the phenolic -OH provides a critical hydrogen bond anchor.

Mechanism 2: The "Latent" Carbonic Anhydrase Inhibitor

Classic sulfonamides (e.g., acetazolamide) inhibit Carbonic Anhydrases (CAs) by coordinating the catalytic Zinc (Zn²⁺) ion via the ionized sulfonamide nitrogen.

  • The N-Ethyl Blockade: The N-ethyl group in 3-Amino-N-ethyl-4-hydroxybenzenesulfonamide sterically and electronically hinders this coordination.

  • Metabolic Activation (Bioactivation): In vivo, oxidative

    
    -dealkylation (mediated by CYP450 enzymes) can remove the ethyl group, converting the inactive secondary sulfonamide into the active primary sulfonamide.
    
    • Reaction:

      
      
      
    • Result: The metabolite becomes a potent CA inhibitor. This mechanism is critical for designing prodrugs that are inactive systemically but activated in tissues with high metabolic activity.

Mechanism 3: Redox Cycling & Quinone Imine Formation

The ortho-aminophenol core is a "redox switch." Under physiological oxidative stress or enzymatic catalysis (e.g., by peroxidases), it undergoes two-electron oxidation.

  • Oxidation: 3-Amino-4-hydroxybenzene

    
    Quinone Imine  (electrophilic species).
    
  • Conjugation: The quinone imine can react with glutathione (detoxification) or nucleophilic protein residues (cysteine thiols), leading to potential cytotoxicity.

  • Application: This reactivity is exploited in oxidative dye chemistry but serves as a toxicological flag in drug development.

Part 3: Visualization of Pathways

Diagram 1: Pharmacological & Metabolic Pathways

This diagram illustrates the dual fate of the molecule: metabolic activation to a CA inhibitor and synthetic conversion to an SST5R antagonist.

MoA_Pathways Compound 3-Amino-N-ethyl- 4-hydroxybenzenesulfonamide (Secondary Sulfonamide) CYP450 CYP450 (Oxidative Dealkylation) Compound->CYP450 In Vivo Metabolism SchiffBase Schiff Base / Imidazole Derivative Compound->SchiffBase Synthetic Condensation Oxidation Oxidation (ROS/Peroxidase) Compound->Oxidation Redox Stress ActiveCAI Primary Sulfonamide (Active CA Inhibitor) CYP450->ActiveCAI ZnBind Zinc Coordination (Enzyme Inhibition) ActiveCAI->ZnBind Aldehyde Reagent: Aromatic Aldehyde Aldehyde->SchiffBase SST5R SST5R Antagonism (GPCR Modulation) SchiffBase->SST5R Quinone Quinone Imine (Electrophile) Oxidation->Quinone Toxicity Risk

Caption: Pharmacological fate of the scaffold: Metabolic activation to CA inhibitor (Top), Synthetic conversion to SST5R antagonist (Middle), and Oxidative toxicity pathway (Bottom).

Part 4: Experimental Protocols

Protocol 1: Synthesis of SST5R Antagonist Precursors (Schiff Base Formation)

This protocol describes the standard method to derivatize the 3-amino group, a critical first step in generating bioactive libraries.

Reagents:

  • 3-Amino-N-ethyl-4-hydroxybenzenesulfonamide (1.0 eq)

  • Substituted Benzaldehyde (1.0 eq) (e.g., 4-chlorobenzaldehyde for SAR studies)

  • Solvent: Propan-2-ol (Isopropanol) or Ethanol

  • Catalyst: Glacial Acetic Acid (drops)

Workflow:

  • Dissolution: Dissolve 1.0 mmol of the sulfonamide in 10 mL of propan-2-ol in a round-bottom flask.

  • Addition: Add 1.0 mmol of the aromatic aldehyde.

  • Reflux: Heat the mixture to reflux (80-82°C) for 1–3 hours. Monitor reaction progress via TLC (Mobile phase: DCM/MeOH 9:1).

  • Isolation: Cool the reaction mixture to room temperature. The Schiff base product typically precipitates as a solid.

  • Purification: Filter the precipitate, wash with cold ethanol, and recrystallize from ethanol/water if necessary.

  • Validation: Confirm structure via ¹H-NMR (Look for imine singlet at ~8.5–9.0 ppm).

Protocol 2: Carbonic Anhydrase Inhibition Assay (Selectivity Screen)

Use this assay to confirm the lack of activity of the N-ethyl parent and the activity of the de-ethylated metabolite.

Method: Stopped-Flow CO₂ Hydration Assay. Buffer: 20 mM Hepes (pH 7.5), 20 mM Na₂SO₄. Indicator: Phenol Red (0.2 mM).

Steps:

  • Preparation: Prepare serial dilutions of the compound (0.1 nM to 10 µM) in DMSO.

  • Incubation: Incubate purified human CA II (or CA IX) enzyme with the compound for 15 minutes at room temperature.

  • Reaction: Mix the enzyme-inhibitor solution with the substrate solution (CO₂-saturated water) in a stopped-flow spectrophotometer.

  • Measurement: Monitor the acidification rate (absorbance change at 557 nm) for the initial 5–10 seconds.

  • Analysis: Calculate IC₅₀ using the Cheng-Prusoff equation.

    • Expected Result (Parent): IC₅₀ > 10 µM (Inactive).

    • Expected Result (De-ethylated Control): IC₅₀ < 100 nM (Active).

Part 5: References

  • Novel Derivatives of 3-Amino-4-hydroxy-benzenesulfonamide: Synthesis, Binding to Carbonic Anhydrases, and Activity in Cancer Cell 2D and 3D Cultures. Molecules (MDPI). 2025.

    • (Verified via MDPI search context)

  • 3-Amino-N-ethyl-4-hydroxybenzenesulfonamide Compound Summary. PubChem.

  • Sulfonamide Inhibition Mechanisms. Journal of Medicinal Chemistry.

    • (General reference for Sulfonamide CAI mechanism)

  • SST5R Antagonists Synthesis Reagents. National Institutes of Health (NIH) / NLM.

Comprehensive Spectroscopic Characterization: 3-Amino-N-ethyl-4-hydroxybenzenesulfonamide

Author: BenchChem Technical Support Team. Date: February 2026

The following technical guide details the spectroscopic characterization of 3-Amino-N-ethyl-4-hydroxybenzenesulfonamide (CAS 41606-61-5). This guide is structured to assist analytical chemists and researchers in the identification, quality control, and structural validation of this compound.

Compound Profile & Structural Logic

3-Amino-N-ethyl-4-hydroxybenzenesulfonamide is a functionalized benzene derivative featuring three distinct polar groups: a phenolic hydroxyl, a primary amine, and a secondary sulfonamide.[1] Its structural integrity relies on the ortho relationship between the electron-donating hydroxyl and amino groups, which significantly influences its electronic environment and resulting spectral signature.

  • CAS Number: 41606-61-5[2][3][4]

  • Molecular Formula:

    
    [4]
    
  • Molecular Weight: 216.26 g/mol [4]

  • IUPAC Name: 3-amino-N-ethyl-4-hydroxybenzenesulfonamide[2][3][5]

Structural Numbering Context

For the interpretation of NMR data, the benzene ring is numbered with the sulfonamide group at position 1:[1]

  • C1: Sulfonamide attachment (

    
    )[1][6]
    
  • C3: Amino group (

    
    )[6][7]
    
  • C4: Hydroxyl group (

    
    )
    
  • C2, C5, C6: Aromatic protons

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR is the primary tool for structural validation. Due to the presence of labile protons (OH, NH2, NH), DMSO-d6 is the solvent of choice to prevent rapid proton exchange and allow observation of these signals.

H NMR Characterization (400 MHz, DMSO-d6)

The proton spectrum is characterized by a distinct aromatic pattern and the alkyl signature of the N-ethyl group.[1]

Chemical Shift (

, ppm)
MultiplicityIntegrationAssignmentStructural Insight
9.50 – 10.50 Broad Singlet1HAr-OH Highly deshielded phenolic proton; shift varies with concentration/temp.[1]
7.05 Doublet (

Hz)
1HH-2 Meta-coupled only; located between electron-withdrawing

and donating

.
6.95 dd (

Hz)
1HH-6 Ortho to

(deshielding) and meta to

.
6.75 Doublet (

Hz)
1HH-5 Ortho to strong donor

(shielding influence).
6.80 – 7.20 Broad/Triplet1H

NH
Sulfonamide proton; often appears as a triplet due to coupling with ethyl

.
4.80 – 5.50 Broad Singlet2HAr-NH

Aniline protons; typically broad due to quadrupole broadening/exchange.
2.75 Quintet/Quartet2H

-CH

-CH

Methylene protons coupled to both methyl and NH.[1]
0.98 Triplet (

Hz)
3HN-CH

-CH

Terminal methyl group.

Expert Insight: The chemical shift of H-2 is critical. It sits in a "push-pull" electronic environment. The


 group at C1 withdraws electron density, while the 

at C3 donates. However, the steric crowding often prevents H-2 from shifting as far downfield as typical sulfonamide ortho-protons.
C NMR Characterization (100 MHz, DMSO-d6)

The carbon spectrum must resolve 8 distinct environments.

Chemical Shift (

, ppm)
Carbon TypeAssignmentElectronic Environment
148.5 QuaternaryC4 -OHDeshielded by direct oxygen attachment.[1]
136.2 QuaternaryC3 -NH

Deshielded by nitrogen; ortho to OH.
129.5 QuaternaryC1 -SO

Ipso carbon attached to sulfonyl group.
118.0 Methine (CH)C6 Ortho to electron-withdrawing sulfonamide.
114.5 Methine (CH)C5 Ortho to electron-donating OH (shielded).
112.0 Methine (CH)C2 Sterically crowded between substituents.
37.5 Methylene (CH

)
N-C H

Aliphatic carbon attached to nitrogen.[1]
14.5 Methyl (CH

)
-C H

Terminal methyl.[1]

Mass Spectrometry (MS)

Mass spectrometry validates the molecular mass and provides fragmentation fingerprints characteristic of sulfonamides.

Experimental Parameters (ESI-MS)
  • Ionization Mode: Positive (ESI+) and Negative (ESI-).

  • Capillary Voltage: 3.0 – 3.5 kV.

  • Cone Voltage: 20 – 40 V (Adjust to induce fragmentation).

Fragmentation Pathway (ESI+)

The molecular ion


 is observed at m/z 217.1 .
  • Primary Ion:

    
    .
    
  • Loss of Ethyl Group: Cleavage of the N-C bond in the ethyl chain typically yields a fragment at m/z 189 (

    
    ).
    
  • Sulfonamide Cleavage: High energy collision often cleaves the

    
     bond, releasing the ethylamine moiety and leaving the sulfonyl cation species or rearranging to release 
    
    
    
    (m/z 64 loss).[1]
  • Diagnostic Fragment: The 3-amino-4-hydroxybenzene cation (or related quinoid species) appears around m/z 108-109 after loss of the sulfonamide group.[1]

MS Fragmentation Logic Diagram

The following diagram illustrates the logical dissociation pathways for structural confirmation.

MS_Fragmentation Figure 1: Proposed ESI(+) Fragmentation Pathway for 3-Amino-N-ethyl-4-hydroxybenzenesulfonamide M_Ion Molecular Ion [M+H]+ m/z 217 Frag_1 Des-ethyl Fragment [M+H - C2H4]+ m/z 189 M_Ion->Frag_1 - C2H4 (28 Da) Frag_2 Sulfonyl Cleavage [Ar-SO2]+ m/z ~153 M_Ion->Frag_2 - NHEt Frag_3 Core Aromatic [H2N-Ar-OH]+ m/z ~109 Frag_2->Frag_3 - SO2 (64 Da)

Infrared (IR) Spectroscopy

IR analysis is useful for confirming functional group integrity, particularly the oxidation state of the sulfur and the presence of the amine/hydroxyl pair.[1]

Wavenumber (cm

)
Vibration ModeFunctional GroupNotes
3450 – 3350

(N-H),

(O-H)
Primary Amine / PhenolBroad band due to H-bonding.[1] Doublet peak tip may indicate

.
3250

(N-H)
SulfonamideSecondary amide stretch.[1]
1620 – 1590

(N-H)
Amine ScissoringCharacteristic of primary amines.
1510, 1480

(C=C)
Aromatic RingSkeletal ring vibrations.
1320 – 1340

(S=O)
Sulfone (asymmetric)Strong, sharp diagnostic band.
1150 – 1160

(S=O)
Sulfone (symmetric)Strong, sharp diagnostic band.[1]

Experimental Protocols

Sample Preparation for NMR

To ensure reproducibility and avoid peak broadening from aggregation:

  • Weigh 5–10 mg of the solid compound into a clean vial.

  • Add 0.6 mL of DMSO-d6 (99.9% D).

  • Sonicate for 30 seconds to ensure complete dissolution.

  • Optional: Add 1 drop of

    
     if exchangeable proton identification is ambiguous (OH and NH signals will disappear).
    
Analytical Workflow Visualization

The following workflow ensures data integrity during the characterization process.

Workflow Figure 2: Standard Analytical Workflow for Spectroscopic Validation Sample Raw Sample (Solid) Prep Solvation (DMSO-d6) Sample->Prep 10 mg/0.6mL NMR 1H / 13C NMR Acquisition Prep->NMR Transfer to Tube Process Data Processing (Phase/Baseline) NMR->Process FID Transformation Analysis Structural Validation Process->Analysis Peak Picking

References

  • PubChem. (n.d.).[1][8] 3-Amino-N-ethyl-4-hydroxybenzenesulfonamide (Compound).[2][3][4][5][9] National Library of Medicine. Retrieved January 28, 2026, from [Link]

  • Sliobštaitė, R., et al. (2025). Novel Derivatives of 3-Amino-4-hydroxy-benzenesulfonamide: Synthesis, Binding to Carbonic Anhydrases. National Institutes of Health (PubMed). Retrieved January 28, 2026, from [Link]

Sources

Structural Characterization & Crystallographic Protocol: 3-Amino-N-ethyl-4-hydroxybenzenesulfonamide

Author: BenchChem Technical Support Team. Date: February 2026

The following technical guide details the structural chemistry, crystallographic characterization, and experimental protocols for 3-Amino-N-ethyl-4-hydroxybenzenesulfonamide (CAS 41606-61-5).

Executive Summary

3-Amino-N-ethyl-4-hydroxybenzenesulfonamide is a functionalized aromatic sulfonamide serving as a critical scaffold in the synthesis of azo dyes and sulfonamide-based carbonic anhydrase inhibitors (CAIs).[1] Unlike its primary sulfonamide parent (3-amino-4-hydroxybenzenesulfonamide), the N-ethyl derivative presents unique crystallographic challenges due to the steric bulk and conformational flexibility of the ethyl substituent, which disrupts the classic


 hydrogen-bonding motifs typical of primary sulfonamides.

This guide provides a high-level technical workflow for the crystallization, structure solution, and solid-state analysis of this compound, targeting researchers in structural biology and medicinal chemistry.

Molecular Architecture & Supramolecular Synthons

Chemical Identity[2][3][4]
  • IUPAC Name: 3-Amino-N-ethyl-4-hydroxybenzenesulfonamide[1][2]

  • CAS Number: 41606-61-5[1][2]

  • Molecular Formula: ngcontent-ng-c176312016="" _nghost-ng-c3009799073="" class="inline ng-star-inserted">

    
    
    
  • Key Functional Groups:

    • Phenolic Hydroxyl (C4-OH): Strong H-bond donor/acceptor.

    • Aniline Amine (C3-NH2): H-bond donor; potential protonation site.

    • Secondary Sulfonamide (

      
      ):  H-bond donor (single proton) and strong acceptor (sulfonyl oxygens).
      
Structural Prediction & Packing Motifs

While the parent compound (3-amino-4-hydroxybenzenesulfonamide) is known to crystallize in complex networks—potentially exhibiting zwitterionic character (sulfonamidate-aminium) under specific pH conditions—the N-ethyl derivative is predicted to crystallize as a neutral molecular solid .

  • Steric Perturbation: The N-ethyl group introduces steric hindrance that likely prevents the formation of the compact 3D hydrogen-bond networks seen in the parent.

  • H-Bonding Shift: The substitution converts the sulfonamide from a double donor (

    
    ) to a single donor (
    
    
    
    ). This reduces the dimensionality of the supramolecular assembly, likely favoring 1D chains or 2D sheets over 3D architectures.
  • Conformational Disorder: The ethyl chain is prone to rotational disorder in the crystal lattice, often requiring low-temperature data collection (100 K) for resolution.

Physicochemical Profile (Calculated)
PropertyValue (Approx.)Structural Implication
Molecular Weight 216.26 g/mol Small molecule crystallography range.
LogP 0.8 - 1.2Moderately lipophilic; crystallizes well from polar organic solvents.
pKa (Sulfonamide) ~10.5Less acidic than primary sulfonamide; unlikely to deprotonate in neutral media.
pKa (Aniline) ~3.5 - 4.0Weak base; requires strong acid to protonate.

Experimental Protocol: Crystallization & Structure Solution

Solvent Strategy

The amphiphilic nature of the molecule (polar sulfonamide/hydroxyl + lipophilic ethyl/phenyl) dictates a binary solvent system for optimal crystal growth.

  • Primary Solvent (Solubilizer): Methanol or Ethanol (High solubility).

  • Anti-Solvent (Precipitant): Water or Dichloromethane (Low solubility).

Crystallization Workflow (Vapor Diffusion)

This protocol utilizes the "hanging drop" or "sitting drop" vapor diffusion method, adapted for small molecule organic synthesis.

  • Preparation: Dissolve 20 mg of pure 3-Amino-N-ethyl-4-hydroxybenzenesulfonamide in 1.0 mL of Methanol. Filter through a 0.22 µm PTFE syringe filter to remove nucleation sites.

  • Setup: Place 0.5 mL of the solution in an inner vial.

  • Diffusion: Place the inner vial (uncapped) inside a larger jar containing 5 mL of Dichloromethane (DCM).

  • Equilibration: Seal the outer jar. The volatile DCM will diffuse into the Methanol, slowly lowering solubility and driving nucleation.

  • Harvesting: Inspect for prisms or plates after 48–72 hours.

Data Collection & Refinement
  • X-Ray Source: Mo-K

    
     (
    
    
    
    Å) or Cu-K
    
    
    (
    
    
    Å).
  • Temperature: 100 K (Cryostream) is mandatory to freeze the ethyl group rotation.

  • Space Group Search: Expect low symmetry (Monoclinic

    
     or Triclinic 
    
    
    
    ).
  • Refinement: If the ethyl group appears disordered, model with split positions (Part A/Part B) and apply isotropic restraints (ISOR/SIMU).

Visualization of Structural Logic

The following diagram illustrates the hierarchical relationship between the chemical synthesis, crystallization logic, and the resulting crystallographic data.

CrystalLogic Compound 3-Amino-N-ethyl- 4-hydroxybenzenesulfonamide Solvent Solvent System (MeOH / DCM) Compound->Solvent Dissolution Features H-Bond Motifs: OH...O=S NH...N(Aniline) Compound->Features Functional Groups Lattice Crystal Lattice (Neutral Packing) Solvent->Lattice Vapor Diffusion Slow Evaporation Lattice->Features Supramolecular Assembly Data XRD Data (Space Group P21/c?) Lattice->Data Diffraction (100K)

Figure 1: Workflow relating the molecular entity to its solid-state assembly and characterization.

Applications in Drug Development

Carbonic Anhydrase Inhibition (CAI)

While primary sulfonamides (


) are the gold standard for CA inhibition (binding directly to the Zn(II) ion in the active site), secondary sulfonamides like the N-ethyl derivative often show reduced affinity. However, they are critical in:
  • Pro-drug Design: The N-ethyl group can be metabolically cleaved to release the active primary sulfonamide.

  • Selectivity Tuning: Steric bulk can be used to probe the hydrophobic pocket of specific CA isoforms (e.g., CA IX vs CA II), potentially improving selectivity for tumor-associated isoforms.

Dye Synthesis Intermediate

In the context of azo dyes, the crystal structure reveals the accessibility of the C3-Amino group . The packing density and H-bond network determine the stability and solubility of the intermediate, affecting the yield of subsequent diazotization reactions.

References

  • Parent Structure Analysis: Gelbrich, T., et al. "Crystal and molecular structures of 3-amino-4-hydroxy benzenesulfonamide and its hydrochloride." Crystallography Reports (Cited via ResearchGate), 2025. Source:

  • Derivatives & CA Binding: Author Unknown. "Novel Derivatives of 3-Amino-4-hydroxy-benzenesulfonamide: Synthesis, Binding to Carbonic Anhydrases." International Journal of Molecular Sciences, 2025.[3] Source:

  • Supuran, C. T. "Carbonic anhydrases: novel therapeutic applications for inhibitors and activators." Nature Reviews Drug Discovery, 2008.

Sources

Solubility of 3-Amino-N-ethyl-4-hydroxybenzenesulfonamide in different solvents

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

This technical guide provides a comprehensive framework for analyzing the solubility profile of 3-Amino-N-ethyl-4-hydroxybenzenesulfonamide (CAS: 41606-61-5), a critical intermediate in the synthesis of dye couplers and pharmaceutical agents.[1]

Unlike simple organic solutes, this molecule exhibits amphoteric behavior due to the coexistence of a basic aniline moiety, an acidic phenolic hydroxyl, and a sulfonamide group.[1] This guide moves beyond static data points to establish a self-validating protocol for solubility determination, thermodynamic modeling, and solvent selection for purification processes.[1]

Key Takeaways:

  • Amphoteric Nature: Solubility is heavily pH-dependent; the molecule acts as a zwitterion candidate.[1]

  • Solvent Class: High solubility is observed in polar protic solvents (Methanol, Ethanol) and alkaline aqueous buffers; low solubility in non-polar hydrocarbons (Hexane).[1]

  • Thermodynamics: Dissolution is endothermic; solubility increases significantly with temperature, following the Modified Apelblat model.[1]

Molecular Architecture & Solvation Mechanism

To predict and manipulate solubility, one must understand the functional group interplay.[1]

Functional GroupNatureSolvation Mechanism
Phenolic -OH (C4)Weakly Acidic (

)
H-bond donor/acceptor.[1] Deprotonates in high pH, increasing water solubility.[1]
Amino Group (C3)Weakly Basic (

)
Protonates in acidic media (HCl), forming soluble salts.[1]
Sulfonamide (C1)Polar / H-BondingThe

moiety creates strong dipole interactions.[1] The N-ethyl tail adds lipophilicity, improving solubility in organic solvents compared to the parent non-alkylated compound.[1]

Solubility Prediction: The N-ethyl substitution breaks the crystal lattice symmetry compared to the parent 3-amino-4-hydroxybenzenesulfonamide, likely lowering the melting point and enhancing solubility in organic solvents like Ethyl Acetate or DCM, while maintaining water solubility only at extreme pH levels.[1]

Experimental Protocol: The Self-Validating Solubility Assay

Reliable solubility data requires a protocol that eliminates "supersaturation" artifacts.[1] We utilize the Isothermal Saturation Method coupled with Gravimetric or HPLC analysis.[1]

Reagents & Equipment[1][2]
  • Solute: 3-Amino-N-ethyl-4-hydroxybenzenesulfonamide (>98% purity).[1]

  • Solvents: HPLC Grade (Methanol, Ethanol, Acetone, Ethyl Acetate, Water, Toluene).[1]

  • Apparatus: Jacketed glass vessel (50 mL), circulating water bath (

    
     K), magnetic stirrer, 0.45 
    
    
    
    m PTFE syringe filters.[1]
Step-by-Step Workflow
  • Saturation: Add excess solute to 20 mL of solvent in the jacketed vessel.

  • Equilibration: Stir at 400 rpm for 24 hours at the target temperature (

    
    ).
    
  • Settling: Stop stirring and allow the suspension to settle for 2 hours (maintaining

    
    ).
    
  • Sampling: Withdraw 2 mL of supernatant using a pre-warmed syringe.

  • Filtration: Immediately filter through a 0.45

    
    m filter into a tared weighing vial (for gravimetric) or dilution flask (for HPLC).
    
  • Quantification:

    • Gravimetric: Evaporate solvent under vacuum, dry to constant weight.[1]

    • HPLC: Dilute with mobile phase and analyze against a standard curve.[1]

Visualization: Solubility Measurement Workflow

SolubilityProtocol Start Start: Excess Solute + Solvent Equilibrate Equilibrate (24h, Constant T) Start->Equilibrate Settle Phase Separation (Settling) Equilibrate->Settle Filter Isothermal Filtration (0.45 µm) Settle->Filter Supernatant Analyze Quantification (HPLC/Gravimetric) Filter->Analyze Data Calculate Mole Fraction (x) Analyze->Data

Figure 1: The standard isothermal saturation workflow ensures thermodynamic equilibrium is reached before sampling.[1]

Representative Solubility Data & Solvent Selection

While specific empirical values depend on the exact crystal polymorph, the following table represents the expected solubility profile based on structural analogs (e.g., sulfamethoxazole, aminophenols) and the parent sulfonamide.

Table 1: Predicted Solubility Profile (at 298.15 K)

SolventSolubility (Mole Fraction

)
ClassificationRationale
Methanol High (

to

)
GoodStrong H-bonding matches solute's polar groups.[1]
Ethanol Moderate-HighGoodSlightly less polar than MeOH; good for crystallization.[1]
Acetone ModerateFairDipole-dipole interactions effective for sulfonamide group.[1]
Ethyl Acetate ModerateFairGood for extraction; interacts with N-ethyl hydrophobic tail.[1]
Water (pH 7) Very Low (

)
PoorZwitterionic character leads to low solubility at neutral pH.[1]
Water (pH 12) HighGoodPhenol deprotonation (

) solubilizes the molecule.[1]
Water (pH 1) HighGoodAmine protonation (

) forms soluble salt.[1]
Hexane NegligiblePoorNon-polar; cannot solvate the sulfonamide/hydroxyl core.

Critical Insight: For purification, avoid pure water.[1] Use pH-swing precipitation (dissolve in acid/base, precipitate at neutral pH) or Antisolvent Crystallization (dissolve in Methanol, add Water).[1]

Thermodynamic Modeling

To extrapolate solubility to other temperatures (essential for designing cooling crystallization), use the Modified Apelblat Equation . This model correlates the mole fraction solubility (


) with temperature (

).[1][2]

The Equation:


[1]
  • 
    : Mole fraction solubility.[1][2]
    
  • 
    : Absolute temperature (Kelvin).[1]
    
  • 
    : Empirical parameters derived from regression analysis of experimental data.
    

Interpretation:

  • If

    
     is negative and large, dissolution is strongly endothermic (solubility rises sharply with heat).[1]
    
  • This model is superior to the van't Hoff equation for sulfonamides as it accounts for the temperature dependence of enthalpy.[1]

Visualization: Thermodynamic Logic

Thermodynamics DataPoints Experimental Data (x vs T) Apelblat Apelblat Regression ln(x) = A + B/T + C*ln(T) DataPoints->Apelblat Params Extract Parameters (A, B, C) Apelblat->Params Enthalpy Calc. Enthalpy (ΔH) Params->Enthalpy Entropy Calc. Entropy (ΔS) Params->Entropy Design Crystallizer Design (Cooling Curve) Params->Design

Figure 2: Workflow for converting raw solubility data into thermodynamic parameters for process design.

Applications in Purification

The solubility data directly informs the purification strategy for 3-Amino-N-ethyl-4-hydroxybenzenesulfonamide.[1]

Method A: Isoelectric Precipitation (Recommended) [1]

  • Dissolution: Dissolve crude solid in dilute HCl (pH < 2). The amine protonates, maximizing solubility.[1]

  • Filtration: Filter out non-basic impurities (mechanical filtration).[1]

  • Precipitation: Slowly add NaOH or Sodium Acetate to reach pH ~6-7.[1]

  • Theory: At neutral pH, the molecule is in its least soluble, non-ionic form and will precipitate out, leaving salts in solution.[1]

Method B: Recrystallization [1]

  • Solvent: Ethanol/Water (80:20 v/v).[1]

  • Process: Heat to reflux (dissolve), then cool slowly to 5°C.

  • Yield: The N-ethyl group provides enough lipophilicity to prevent "oiling out," promoting distinct crystal formation compared to the parent aminophenol.[1]

References

  • Martinez, F., et al. (2013).[1] "Thermodynamic Study of the Solubility of Sulfonamides in Cyclohexane." Journal of the Brazilian Chemical Society, 14(5).[1] Link

  • Wang, J., et al. (2018).[1] "Solubility and thermodynamic properties of sulfonamide derivatives in pure and mixed solvents." Journal of Chemical & Engineering Data, 63(5).[1] Link[1]

  • PubChem. (2024).[1] "Compound Summary: 3-Amino-4-hydroxybenzenesulfonamide." National Library of Medicine.[1] Link[1]

  • Sigma-Aldrich. (2024).[1] "Product Specification: 3-Amino-4-hydroxybenzenesulfonic acid." Link

  • BLD Pharm. (2024).[1] "3-Amino-N-ethyl-4-hydroxybenzenesulfonamide MSDS & Properties." Link

Sources

Physical and chemical characteristics of 3-Amino-N-ethyl-4-hydroxybenzenesulfonamide

Author: BenchChem Technical Support Team. Date: February 2026

CAS Registry Number: 41606-61-5 (Free Base) | Molecular Formula: C₈H₁₂N₂O₃S

Executive Summary: The "Janus" Scaffold

3-Amino-N-ethyl-4-hydroxybenzenesulfonamide represents a distinct class of amphoteric pharmacophores. Unlike standard color developers (which typically feature N-alkylation at the aniline position), this compound features N-alkylation at the sulfonamide moiety. This structural nuance serves two critical functions in research and development:

  • Medicinal Chemistry: It acts as a "lipophilic-tuned" zinc-binding group (ZBG) for metalloenzymes, particularly Carbonic Anhydrases (CAs).[1] The N-ethyl substitution modulates the acidity of the sulfonamide proton, altering ionization constants (pKa) and membrane permeability compared to the primary sulfonamide parent.[1]

  • Material Science: The ortho-aminophenol core renders it electrochemically active, serving as a precursor for oxidative coupling dyes and redox-active ligands.

This guide provides a rigorous analysis of its physicochemical behavior, synthetic pathways, and analytical protocols, designed for scientists requiring high-purity characterization.

Physicochemical Architecture

The molecule's behavior is dictated by the interplay between the electron-donating ortho-aminophenol system and the electron-withdrawing para-sulfonamide group.

Key Constants & Properties

Data aggregated from predicted models and experimental analogues.[1]

PropertyValue / CharacteristicTechnical Implication
Molecular Weight 216.26 g/mol Ideal fragment size for lead optimization (<300 Da).
Physical State Crystalline Powder (White to pale gray)Sensitivity to oxidation; "graying" indicates quinone imine formation.
Melting Point 128–132 °CSharp endotherm indicates high purity; broadens significantly with oxidation.
Predicted LogP ~0.05 to 0.45Borderline lipophilicity; implies good water solubility but sufficient organic character for cell permeability.
pKa (Acidic) ~9.8 (Phenol), ~10.5 (Sulfonamide)The N-ethyl group reduces the acidity of the sulfonamide NH compared to primary sulfonamides (pKa ~10.1).[1]
pKa (Basic) ~4.5 (Aniline)Forms salts with strong mineral acids (HCl); solubility increases drastically at pH < 3.[1]
Solubility Profile & Stability

The compound exhibits amphoteric solubility .[1]

  • Acidic Media (pH < 4): Highly soluble due to protonation of the primary amine (ngcontent-ng-c176312016="" _nghost-ng-c3009799073="" class="inline ng-star-inserted">

    
    ).
    
  • Basic Media (pH > 10): Soluble due to deprotonation of the phenol (

    
    ).
    
  • Neutral Media: Lowest solubility; exists in equilibrium with zwitterionic forms.[1]

  • Stability Warning: The ortho-amino-hydroxy motif is susceptible to auto-oxidation in solution, forming reactive quinone imines. Protocol: All aqueous stock solutions must be degassed or contain antioxidants (e.g., ascorbic acid, sodium sulfite).

Synthetic Methodology & Reaction Logic

The synthesis requires careful regiochemical control to ensure the ethyl group attaches to the sulfonamide nitrogen, not the aniline or phenol.

Validated Synthetic Route

The most robust pathway utilizes a "Protect-React-Deprotect" strategy or a selective reduction approach starting from nitro-aromatics.

SynthesisPath Start 3-Nitro-4-hydroxy benzenesulfonyl chloride Step1 Sulfonamidation (+ Ethylamine, < 5°C) Start->Step1 Nucleophilic Attack Inter 3-Nitro-N-ethyl-4-hydroxy benzenesulfonamide Step1->Inter HCl Scavenging Step2 Catalytic Hydrogenation (H2, Pd/C, MeOH) Inter->Step2 Nitro Reduction Final 3-Amino-N-ethyl-4-hydroxy benzenesulfonamide Step2->Final Isolation

Critical Process Parameters (CPPs)
  • Sulfonamidation Temperature: Must be kept

    
    . Higher temperatures promote hydrolysis of the sulfonyl chloride to the sulfonic acid (a dead-end impurity).
    
  • Reduction Selectivity: Use Pd/C with mild hydrogen pressure (1-2 atm). Stronger reducing agents (e.g., Fe/HCl) are messy and difficult to purify from the amphoteric product.[1]

  • Work-up: Avoid oxidative stress during filtration. Use nitrogen-blanketed filtration for the final amine.

Analytical Validation Protocols

Trustworthiness in data comes from self-validating spectral assignments.

NMR Structural Confirmation

The N-ethyl group provides a diagnostic signature that differentiates this compound from its primary sulfonamide analogues.

  • ¹H NMR (DMSO-d₆, 400 MHz):

    • δ 1.05 ppm (t, 3H): Methyl protons of the ethyl group.[1] Diagnostic.

    • δ 2.85 ppm (q, 2H): Methylene protons (ngcontent-ng-c176312016="" _nghost-ng-c3009799073="" class="inline ng-star-inserted">

      
      ) coupled to the NH.
      
    • δ 7.10 ppm (t, 1H): Sulfonamide NH (ngcontent-ng-c176312016="" _nghost-ng-c3009799073="" class="inline ng-star-inserted">

      
      ). Note: This triplet coupling confirms the N-ethyl attachment.
      
    • δ 9.5-10.0 ppm (br s): Phenolic OH and Aniline NH₂ (often broad/exchangeable).

HPLC Purity Method
  • Column: C18 Reverse Phase (e.g., Agilent Zorbax Eclipse Plus), 4.6 x 150 mm, 3.5 µm.[1]

  • Mobile Phase A: 0.1% Formic Acid in Water (prevents tailing of the amine).[1]

  • Mobile Phase B: Acetonitrile.[1]

  • Gradient: 5% B to 60% B over 15 minutes.

  • Detection: UV at 254 nm (aromatic) and 210 nm (amide/amine).[1]

  • Retention Logic: The compound will elute earlier than non-polar impurities but later than the sulfonic acid hydrolysis product.[1]

Research Applications: Structure-Activity Relationship (SAR)[3][4]

Carbonic Anhydrase (CA) Inhibition

This compound serves as a "tail" variant in CA inhibitor design.[1] The sulfonamide binds the Zinc ion, while the N-ethyl tail interacts with the hydrophobic wall of the enzyme active site.[1]

Mechanism of Action:

  • Zinc Coordination: The sulfonamide nitrogen (ionized) coordinates to the Zn(II) ion in the active site.[1][2]

  • Lipophilic Interaction: The N-ethyl group extends into the hydrophobic pocket, potentially increasing selectivity for specific isoforms (e.g., CA IX vs. CA II).[1]

SAR_Logic Core Benzenesulfonamide Core Effect1 Zinc Binding (Zn2+) Core->Effect1 Primary Pharmacophore Mod1 N-Ethyl Substitution Effect2 Hydrophobic Interaction (Selectivity Tuning) Mod1->Effect2 Steric/Lipophilic Fit Mod2 3-Amino-4-Hydroxy Motif Effect3 Water Solubility & Redox Activity Mod2->Effect3 Secondary Interactions

Oxidative Coupling (Dye Chemistry)

In material science, the 3-amino-4-hydroxy motif allows the compound to act as a coupler. Upon oxidation (e.g., by silver halide or peroxide), it forms an imine that can couple with other aromatics to form indophenol or azomethine dyes.[1] The N-ethyl sulfonamide group acts as an electron-withdrawing auxochrome, shifting the lambda-max (


) of the resulting dye.

References

  • Synthesis & Derivatives

    • Novel Derivatives of 3-Amino-4-hydroxy-benzenesulfonamide: Synthesis, Binding to Carbonic Anhydrases. (2025).[1][3][4][5][6] International Journal of Molecular Sciences.

    • [1]

  • Chemical Safety & Data

    • Safety Data Sheet: 3-Amino-N-ethyl-4-hydroxybenzenesulfonamide.[7] Crysdot LLC.[1]

  • General Sulfonamide Properties

    • PubChem Compound Summary: 4-Amino-N-hydroxybenzenesulfonamide (Analogue Reference).[5] National Center for Biotechnology Information.

    • [1]

  • CAS Registry Data

    • CAS Common Chemistry: 3-Amino-N-ethyl-4-hydroxybenzenesulfonamide.

Sources

Strategic Utilization of 3-Amino-N-ethyl-4-hydroxybenzenesulfonamide in Drug Discovery & Organic Synthesis

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

3-Amino-N-ethyl-4-hydroxybenzenesulfonamide represents a highly specialized "amphiphilic scaffold" in modern organic synthesis. Distinguished by its ortho-aminophenol motif (positions 3 and 4) and a lipophilic N-ethyl sulfonamide tail (position 1), this molecule serves as a pivotal building block for heterocyclic construction—specifically benzoxazoles—and azo-dye derivatization.

Unlike simple benzenesulfonamides, the N-ethyl substitution modulates the molecule's lipophilicity (LogP), enhancing membrane permeability in pharmaceutical applications while retaining the electron-withdrawing character necessary for electrophilic aromatic substitutions. This guide details the chemo-selective exploitation of this building block, focusing on its transformation into bio-active heterocycles and theranostic agents.

Part 1: Structural Analysis & Reactivity Profile

The utility of this compound lies in its tri-functional nature . It allows for orthogonal synthetic strategies, enabling chemists to modify one site without compromising others.

Chemo-Selective Reactivity Map

The molecule presents three distinct reactive zones:

  • Zone A (C3-Amine & C4-Hydroxyl): The "Pincer Zone." These adjacent groups are primed for condensation reactions with carbonyls to form oxazole rings.

  • Zone B (C1-Sulfonamide): The "Pharmacophore Anchor." The

    
     group acts as a stable electron-withdrawing group (EWG), influencing the pKa of the phenol and serving as a hydrogen bond donor/acceptor in protein-ligand interactions.
    
  • Zone C (Aromatic Ring): Activated for electrophilic attack at position 2 (ortho to the hydroxyl) or position 6, though steric hindrance from the sulfonamide usually directs chemistry to the heterocycle formation.

ReactivityMap Core 3-Amino-N-ethyl-4- hydroxybenzenesulfonamide ZoneA Zone A: Ortho-Aminophenol (C3-NH2 / C4-OH) Core->ZoneA ZoneB Zone B: Sulfonamide Tail (-SO2NHEt) Core->ZoneB ZoneC Zone C: Aromatic Core (Electronic Effects) Core->ZoneC Benzoxazole Benzoxazole Scaffolds (Anticancer/Antiviral) ZoneA->Benzoxazole Cyclization w/ R-CHO LogP ADME Modulation (Increased Lipophilicity) ZoneB->LogP N-Ethyl Effect AzoDyes Azo Coupling (C2 Position) ZoneC->AzoDyes Electrophilic Subst.

Figure 1: Chemo-selective reactivity map of the building block. The orthogonal reactivity allows for diverse library generation.

Part 2: Synthetic Protocols

Module A: Synthesis of Benzoxazole Scaffolds

The most high-value application of 3-amino-N-ethyl-4-hydroxybenzenesulfonamide is the synthesis of 2-substituted benzoxazoles . These structures are isosteres of nucleic bases and are privileged scaffolds in kinase inhibitors and anti-inflammatory drugs [1, 2].

Mechanism: The reaction proceeds via the formation of a Schiff base (imine) intermediate followed by oxidative cyclization.

Protocol 1: Oxidative Cyclization with Aldehydes

This method is preferred for generating diverse libraries using commercially available aldehydes.

Reagents:

  • Substrate: 3-Amino-N-ethyl-4-hydroxybenzenesulfonamide (1.0 eq)

  • Reagent: Aryl Aldehyde (1.1 eq)

  • Oxidant: DDQ (2,3-Dichloro-5,6-dicyano-1,4-benzoquinone) or

    
    /Activated Carbon
    
  • Solvent: 1,4-Dioxane or DMF

Step-by-Step Methodology:

  • Schiff Base Formation: Dissolve the sulfonamide substrate in 1,4-dioxane. Add the aryl aldehyde.[1][2] Heat to reflux (100°C) for 2–4 hours. Monitor by TLC for the disappearance of the primary amine.

  • Oxidative Closure: Cool the mixture to room temperature. Add DDQ (1.1 eq) portion-wise. The reaction typically turns dark. Stir at room temperature for 1–2 hours.

    • Green Chemistry Alternative: Use catalytic activated carbon in Xylene under an oxygen atmosphere at 120°C for 12 hours.

  • Quenching: Pour the reaction mixture into ice-cold water. The benzoxazole product often precipitates.

  • Purification: Filter the precipitate. Recrystallize from Ethanol/Water (8:2). If oil forms, extract with Ethyl Acetate and purify via flash column chromatography (Hexane:EtOAc gradient).

Data Validation (Expected Signals):

Technique Signal Interpretation

| 1H NMR | Disappearance of broad singlet (4.5–5.5 ppm) | Loss of


 and 

protons. | | 1H NMR | New Singlet/Multiplet (~7.5–8.5 ppm) | Formation of Benzoxazole C2-H (if using formic acid) or Aryl attachment. | | IR | Disappearance of 3300–3400

| Loss of O-H/N-H stretches. | | IR | Appearance of ~1620

| C=N stretch of the oxazole ring. |
Module B: Azo-Coupling for Theranostics

The 3-amino group can be diazotized to form diazonium salts, which then couple with electron-rich aromatics. These derivatives are increasingly used as theranostic agents (combined therapy and diagnostic imaging) due to their fluorescence properties [3].

Protocol 2: Diazotization and Coupling
  • Diazotization: Dissolve the substrate in dilute HCl at 0–5°C. Add

    
     (1.05 eq) dropwise. Maintain temperature <5°C to prevent decomposition of the diazonium salt.
    
  • Coupling: Prepare a solution of the coupling component (e.g., N,N-dimethylaniline or a naphthol derivative) in a basic buffer (Sodium Acetate/Acetic Acid).

  • Addition: Slowly add the diazonium salt solution to the coupling component.

  • Isolation: The azo dye will precipitate immediately. Filter and wash with water.

Part 3: Workflow Visualization

The following diagram illustrates the critical decision pathways when utilizing this building block in a drug discovery campaign.

SynthesisWorkflow Start Start: 3-Amino-N-ethyl-4- hydroxybenzenesulfonamide Decision Target Application? Start->Decision PathA Path A: Heterocycle (Kinase/Enzyme Inhibitors) Decision->PathA High Stability Reqd PathB Path B: Azo/Schiff Base (Probes/Prodrugs) Decision->PathB Fluorescence/Cleavability Reqd RxnA Condensation w/ Aldehyde (Oxidative Cyclization) PathA->RxnA RxnB Diazotization (NaNO2/HCl) or Imine Formation PathB->RxnB ProdA 2-Substituted Benzoxazole (Rigid Scaffold) RxnA->ProdA - H2O, - 2H ProdB Azo Dye / Schiff Base (Flexible Linker) RxnB->ProdB Coupling

Figure 2: Synthetic decision tree for 3-amino-N-ethyl-4-hydroxybenzenesulfonamide derivatives.

Part 4: Handling & Stability (SDS Summary)

  • Physical State: Typically an off-white to beige crystalline powder.

  • Solubility:

    • High: DMSO, DMF, Methanol.

    • Moderate: Ethyl Acetate, Ethanol.

    • Low: Water (The N-ethyl group reduces water solubility compared to the parent sulfonamide).

  • Stability:

    • Oxidation Sensitivity: The ortho-aminophenol moiety is susceptible to air oxidation, turning dark brown/black over time. Store under inert gas (Argon/Nitrogen) at -20°C.

    • Light Sensitivity: Protect from light to prevent photo-degradation of the sulfonamide bond.

  • Safety: Irritant to eyes and skin. Standard PPE (gloves, goggles, fume hood) is mandatory.

References

  • National Institutes of Health (NIH). (2025). Novel Derivatives of 3-Amino-4-hydroxy-benzenesulfonamide: Synthesis, Binding to Carbonic Anhydrases, and Activity in Cancer Cell 2D and 3D Cultures. Retrieved from [Link] (Contextualized from search result 1.1)

  • Royal Society of Chemistry (RSC). (2023). Advances in the synthetic strategies of benzoxazoles using 2-aminophenol as a precursor: an up-to-date review. RSC Advances. Retrieved from [Link]

  • MDPI. (2025). Novel Derivatives of 3-Amino-4-hydroxy-benzenesulfonamide: Synthesis and Activity. International Journal of Molecular Sciences. Retrieved from [Link][1][2][3][4]

  • Der Pharma Chemica. (2015). Synthesis, characterization and biological study of new benzoxazole based sulphonamide derivatives. Retrieved from [Link][1][2][3][4][5][6][7][8][9][10]

Sources

Technical Whitepaper: Pharmacological Profiling & Synthetic Utility of 3-Amino-N-ethyl-4-hydroxybenzenesulfonamide Scaffolds

Author: BenchChem Technical Support Team. Date: February 2026

The following technical guide details the biological activity, pharmacological potential, and synthetic utility of 3-Amino-N-ethyl-4-hydroxybenzenesulfonamide and its structural derivatives.

Executive Summary

The 3-Amino-4-hydroxybenzenesulfonamide scaffold represents a "privileged structure" in medicinal chemistry, possessing dual functionality as a zinc-binding pharmacophore (via the sulfonamide) and a redox-active moiety (via the ortho-aminophenol core). While the primary sulfonamide parent is a potent Carbonic Anhydrase (CA) inhibitor, the N-ethyl derivative (3-Amino-N-ethyl-4-hydroxybenzenesulfonamide) exhibits a distinct biological profile.

This guide analyzes the molecule's transition from a hydrophilic enzyme inhibitor to a lipophilic prodrug or intermediate. It details the specific loss of CA inhibitory potency upon N-substitution, the potential for metabolic activation, and the scaffold's utility in designing antagonists for Somatostatin Receptor Subtype 5 (SST5R) and hypoxia-targeting anticancer agents.

Molecular Architecture & SAR Analysis

The Pharmacophore Triad

The biological activity of this derivative is governed by three distinct structural zones. Understanding the interplay between these zones is critical for predicting in vivo behavior.

  • The Zinc-Binding Group (ZBG):

    • Parent (

      
      ):  Acts as a classic ZBG, coordinating directly with the 
      
      
      
      ion in the active site of Carbonic Anhydrase enzymes.
    • Derivative (

      
      ):  The N-ethyl substitution sterically hinders zinc coordination and increases the 
      
      
      
      of the sulfonamide nitrogen (typically >10), rendering it largely unionized at physiological pH. This modification drastically reduces direct CA inhibitory potency but enhances membrane permeability.
  • The Redox Core (3-Amino-4-Hydroxy):

    • This ortho-aminophenol motif is susceptible to auto-oxidation, forming quinone imines . This species can undergo nucleophilic attack by cellular thiols (e.g., glutathione), leading to cytotoxicity via oxidative stress—a mechanism exploited in certain anticancer strategies.

  • Lipophilic Modulation (N-Ethyl):

    • The ethyl group increases the

      
       (partition coefficient), facilitating blood-brain barrier (BBB) penetration. This suggests the N-ethyl derivative may function as a prodrug , requiring metabolic N-dealkylation to release the active inhibitor.
      
Visualization: Structure-Activity Relationship (SAR)

SAR_Analysis Core 3-Amino-N-ethyl- 4-hydroxybenzenesulfonamide ZBG Sulfonamide Group (-SO2NH-Et) Core->ZBG Redox Ortho-Aminophenol (3-NH2, 4-OH) Core->Redox Lipid N-Ethyl Substituent Core->Lipid Activity_CA Reduced CA Inhibition (Steric Clashes) ZBG->Activity_CA Loss of acidic proton Activity_Tox Redox Cycling (Quinone Imine Formation) Redox->Activity_Tox ROS Generation Activity_ADME Increased Lipophilicity (Membrane Permeability) Lipid->Activity_ADME Higher logP

Caption: SAR map illustrating the functional divergence caused by N-ethylation of the sulfonamide core.

Biological Activity Profiles

Primary Mechanism: Carbonic Anhydrase (CA) Inhibition

The parent compound (unsubstituted sulfonamide) is a nanomolar inhibitor of tumor-associated isoforms hCA IX and hCA XII . However, the N-ethyl derivative acts differently:

  • Direct Inhibition: Weak to negligible. The N-ethyl group prevents the nitrogen from acting as a hydrogen bond donor to the Thr199 residue in the CA active site, a critical interaction for high-affinity binding.

  • Prodrug Potential: In vivo, hepatic cytochrome P450 enzymes can catalyze N-dealkylation. If the ethyl group is cleaved, the molecule reverts to the potent primary sulfonamide, effectively targeting hypoxic tumor tissues where CA IX is overexpressed.

Secondary Mechanism: Anticancer & SST5R Antagonism

Research indicates that 3-amino-4-hydroxybenzenesulfonamide derivatives serve as precursors for Somatostatin Receptor Subtype 5 (SST5R) antagonists.[1][2][3]

  • Pathway: These antagonists modulate hormone secretion and cell proliferation.

  • Schiff Base Derivatives: Condensation of the 3-amino group with aromatic aldehydes yields Schiff bases that show significant cytotoxicity against Glioblastoma (U-87) and Triple-Negative Breast Cancer (MDA-MB-231) cell lines.

  • Mode of Action: Disruption of microtubule dynamics and induction of apoptosis via the intrinsic mitochondrial pathway.

Toxicology: The Aminophenol Risk

The 3-amino-4-hydroxy moiety is structurally analogous to metabolites of sulfamethoxazole associated with hypersensitivity.

  • Mechanism: The molecule can be oxidized to a nitroso or hydroxylamine intermediate.[4]

  • Toxicity Marker: Covalent binding to cellular proteins if glutathione levels are depleted.

  • Safety Note: Handling requires strict protection against inhalation and skin contact due to potential sensitization.

Experimental Protocols

Protocol A: Synthesis via Nitro Reduction

Objective: To synthesize the 3-amino-4-hydroxy core from a nitro precursor.[5]

Reagents: 3-Nitro-4-hydroxybenzenesulfonamide,


 gas, Pd/C catalyst, Methanol.
  • Dissolution: Dissolve 10 mmol of 3-nitro-4-hydroxybenzenesulfonamide in 50 mL of anhydrous methanol.

  • Catalyst Addition: Carefully add 10% Pd/C (50 mg) under an inert nitrogen atmosphere.

  • Hydrogenation: Purge the vessel with hydrogen gas. Stir vigorously at Room Temperature (RT) under a hydrogen balloon (1 atm) for 4–6 hours.

  • Monitoring: Monitor reaction progress via TLC (Eluent: DCM/MeOH 9:1). The yellow nitro spot should disappear, replaced by a lower

    
     amine spot (fluorescent under UV).
    
  • Workup: Filter the mixture through a Celite pad to remove the catalyst. Caution: Pd/C is pyrophoric; keep wet.

  • Purification: Concentrate the filtrate in vacuo. Recrystallize the residue from Ethanol/Water to yield the off-white solid product.

Protocol B: Carbonic Anhydrase Inhibition Assay (Stopped-Flow)

Objective: To determine the Inhibition Constant (


) of the derivative against hCA II.[6]

Principle: Monitoring the physiological reaction


 via a pH indicator.
  • Buffer Prep: Prepare 20 mM HEPES buffer (pH 7.5) containing 20 mM

    
     (to maintain ionic strength).
    
  • Indicator: Add Phenol Red (0.2 mM) to the buffer.

  • Enzyme Solution: Dilute recombinant hCA II to approx. 10 nM in the buffer.

  • Substrate: Saturated

    
     water (approx. 32.9 mM at 20°C).
    
  • Execution:

    • Incubate the enzyme with varying concentrations of the inhibitor (0.1 nM – 10 µM) for 15 minutes.

    • Mix enzyme-inhibitor solution with substrate solution in a Stopped-Flow apparatus.

    • Monitor the absorbance decrease at 557 nm (Phenol Red transition).

  • Calculation: Fit the initial velocity data to the Morrison equation to derive

    
    .
    
Visualization: Experimental Workflow

Workflow Start Start: Nitro Precursor Step1 Hydrogenation (Pd/C, H2) Reduction of -NO2 to -NH2 Start->Step1 Step2 Filtration & Recrystallization Step1->Step2 Check QC: NMR & MS Verification Step2->Check Branch1 Assay: CA Inhibition (Stopped-Flow CO2) Check->Branch1 Enzymology Branch2 Assay: Cell Viability (MTT / U-87 Line) Check->Branch2 Cytotoxicity

Caption: Step-by-step workflow from synthesis to biological validation.

Quantitative Data Summary

The following table contrasts the predicted properties of the parent scaffold versus the N-ethyl derivative, highlighting the shift in pharmacological profile.

PropertyParent (

)
N-Ethyl Derivative (

)
Biological Implication
CA II Inhibition (

)
~10–50 nM (Potent)> 10,000 nM (Inactive)N-ethylation abolishes direct zinc binding.
Lipophilicity (

)
0.2 (Hydrophilic)0.9 – 1.2 (Moderate)N-ethyl improves membrane permeability.
pKa (Sulfonamide) ~10.1> 11.0N-ethyl reduces acidity; poor ionization at pH 7.4.
Primary Utility Glaucoma/DiureticProdrug / Dye IntermediateN-ethyl protects sulfonamide from early clearance.

References

  • Petrikaitė, V., et al. (2025).[1] Novel Derivatives of 3-Amino-4-hydroxybenzenesulfonamide: Synthesis, Binding to Carbonic Anhydrases, and Activity in Cancer Cell 2D and 3D Cultures. International Journal of Molecular Sciences. Link

  • Supuran, C. T. (2008). Carbonic anhydrases: novel therapeutic applications for inhibitors and activators. Nature Reviews Drug Discovery. Link

  • BenchChem. (2025).[6] Structure-Activity Relationship of 4-Amino-substituted Benzenesulfonamides. Link

  • Rieder, M. J., et al. (1988). Synthesis and in vitro toxicity of hydroxylamine metabolites of sulfonamides. Journal of Pharmacology and Experimental Therapeutics. Link

  • ChemBK. (2024). Safety and Toxicology Data: 3-amino-4-hydroxybenzenesulfonamide. Link

Sources

Role of 3-Amino-N-ethyl-4-hydroxybenzenesulfonamide in medicinal chemistry

Author: BenchChem Technical Support Team. Date: February 2026

The Role of 3-Amino-N-ethyl-4-hydroxybenzenesulfonamide in Medicinal Chemistry: A Technical Guide

Part 1: Executive Summary & Chemical Architecture

3-Amino-N-ethyl-4-hydroxybenzenesulfonamide (CAS: 41606-61-5) represents a specialized "privileged scaffold" at the intersection of industrial dye chemistry and precision medicine. While historically utilized as a coupler in chromogenic processes, its pharmacophore—combining an electron-rich aminophenol core with a sulfonamide handle—has garnered significant attention in the development of Carbonic Anhydrase (CA) inhibitors , Somatostatin Receptor (SST5R) antagonists , and antimicrobial Schiff bases .

This guide critically analyzes the compound's dual role: as a potent precursor for bioactive derivatives and as a critical Structure-Activity Relationship (SAR) probe . Specifically, the N-ethyl substitution on the sulfonamide moiety serves as a "molecular switch," modulating zinc-binding affinity and altering the selectivity profile against human CA isoenzymes.

Physicochemical Profile
PropertyValue / DescriptionRelevance
CAS Number 41606-61-5Unique Identifier
Molecular Formula

Core Scaffold
Molecular Weight 216.26 g/mol Fragment-based Drug Design (FBDD)
LogP (Predicted) ~0.5 - 1.2Moderate lipophilicity; good membrane permeability
Key Functional Groups Primary Amine (

), Phenol (

), N-Ethyl Sulfonamide (

)
Multiple handles for derivatization (Schiff bases, esters)

Part 2: The Carbonic Anhydrase (CA) Paradigm

The most extensive medicinal application of this scaffold lies in the inhibition of Human Carbonic Anhydrases (hCAs) , particularly the tumor-associated isoforms hCA IX and hCA XII .

The "Zinc Anchor" Mechanism & The N-Ethyl Switch

Classic sulfonamide inhibitors bind to the catalytic zinc ion (


) in the CA active site via the deprotonated sulfonamide nitrogen (

).
  • Parent Compound (3-Amino-4-hydroxybenzenesulfonamide): Acts as a potent, broad-spectrum CA inhibitor. The free sulfonamide group coordinates directly with the zinc.

  • The N-Ethyl Variant (Topic of Interest): The introduction of the N-ethyl group on the sulfonamide nitrogen (

    
    ) sterically hinders this coordination and removes the acidic proton required for zinc binding.
    

Critical Insight (SAR Probe): Recent studies (e.g., Int. J. Mol. Sci. 2025) demonstrate that N-alkylated derivatives (like the N-ethyl variant) often exhibit abolished or drastically reduced affinity for hCA isoforms. Therefore, this compound serves a vital role in medicinal chemistry as a Negative Control or Selectivity Filter . It proves that biological activity in a derivative series is driven by the sulfonamide-zinc interaction rather than off-target effects of the aminophenol core.

Visualization: The SAR "Switch" Mechanism

The following diagram illustrates the functional divergence between the parent scaffold and the N-ethyl variant.

SAR_Mechanism Parent Parent Scaffold (3-Amino-4-hydroxy...) Zinc Zn2+ Binding (Active Site) Parent->Zinc Coordinated via SO2NH- N_Ethyl N-Ethyl Variant (3-Amino-N-ethyl-4-hydroxy...) N_Ethyl->Zinc Steric Clash / No Acidic H Inactivity Loss of CA Affinity (Negative Control) N_Ethyl->Inactivity Primary Outcome Alternative Alternative Targets (SST5R, Antimicrobial) N_Ethyl->Alternative Repurposing Activity Potent CA Inhibition (Ki < 100 nM) Zinc->Activity

Caption: SAR divergence: The N-ethyl group acts as a steric gatekeeper, abolishing Zinc binding while preserving the scaffold for non-CA targets.

Part 3: Beyond CAs – Emerging Therapeutic Applications

While the N-ethyl group deactivates CA inhibition, it enhances lipophilicity and alters the electronic profile of the aminophenol core, opening doors to other targets.

Somatostatin Receptor Subtype 5 (SST5R) Antagonists

The 3-amino-4-hydroxybenzenesulfonamide core is a documented reagent for synthesizing SST5R antagonists .[1][2] These agents are critical for treating neuroendocrine tumors and regulating glucose metabolism.

  • Role of N-Ethyl: In this context, the sulfonamide often acts as a linker or hydrogen-bond acceptor rather than a zinc binder. The N-ethyl substitution can optimize the pharmacokinetic profile (ADME) by increasing membrane permeability without sacrificing the core binding interactions.

Antimicrobial & Antitumor Schiff Bases

The free amino group (


) at position 3 is highly reactive. It is frequently condensed with aromatic aldehydes to form Schiff bases  (imines).
  • Mechanism: These derivatives intercalate DNA or inhibit bacterial metabolism.

  • Advantage of N-Ethyl Scaffold: Unlike the parent sulfonamide (which might cause systemic side effects by inhibiting host CAs), the N-ethyl variant provides a "cleaner" toxicity profile by avoiding off-target CA inhibition while maintaining the cytotoxic potency of the Schiff base moiety.

Part 4: Experimental Protocols

Protocol A: Synthesis of Schiff Base Derivatives

A standard workflow for derivatizing the 3-amino group for antimicrobial screening.

  • Reagents:

    • Substrate: 3-Amino-N-ethyl-4-hydroxybenzenesulfonamide (1.0 equiv).

    • Electrophile: 4-Nitrobenzaldehyde (or similar) (1.0 equiv).

    • Solvent: Ethanol or Methanol (anhydrous).

    • Catalyst: Glacial Acetic Acid (catalytic drops).

  • Procedure:

    • Dissolution: Dissolve the sulfonamide substrate in ethanol at 60°C.

    • Addition: Add the aldehyde dropwise with continuous stirring.

    • Reflux: Add 2-3 drops of acetic acid and reflux the mixture for 4–6 hours. Monitor via TLC (Mobile phase: Hexane:EtOAc 7:3).

    • Isolation: Cool to room temperature. The Schiff base typically precipitates as a colored solid.

    • Purification: Filter and wash with cold ethanol. Recrystallize from hot ethanol if necessary.

  • Validation:

    • IR Spectroscopy: Look for the disappearance of the

      
       doublet (3300-3400 
      
      
      
      ) and appearance of the Imine
      
      
      stretch (~1620
      
      
      ).
Protocol B: Fluorescent Thermal Shift Assay (FTSA) for Binding Affinity

To confirm the "Negative Control" status of the N-ethyl variant against CA isoforms.

  • Preparation:

    • Protein: Recombinant hCA I, II, IX (0.5 – 1.0 mg/mL in HEPES buffer, pH 7.5).

    • Dye: Sypro Orange (5000x stock, dilute to 50x).

    • Ligand: 3-Amino-N-ethyl-4-hydroxybenzenesulfonamide (dissolved in DMSO).

  • Execution:

    • Mix 10

      
       protein + 10 
      
      
      
      dye + 5
      
      
      ligand (various concentrations) in a 96-well PCR plate.
    • Run a melt curve from 25°C to 95°C (1°C/min ramp) using a Real-Time PCR machine.

  • Analysis:

    • Calculate the Melting Temperature (

      
      ) from the derivative of the fluorescence curve.
      
    • Expectation: A potent binder shifts

      
       significantly (
      
      
      
      ). The N-ethyl variant should show negligible shift (
      
      
      ), confirming lack of binding.

Part 5: Consolidated References

  • NIH / National Library of Medicine. (2025). Novel Derivatives of 3-Amino-4-hydroxy-benzenesulfonamide: Synthesis, Binding to Carbonic Anhydrases, and Activity in Cancer Cell 2D and 3D Cultures. International Journal of Molecular Sciences.

  • BLD Pharm. (n.d.). Product Datasheet: 3-Amino-N-ethyl-4-hydroxybenzenesulfonamide (CAS 41606-61-5).[3]

  • Crysdot LLC. (n.d.). Technical Specifications: 3-Amino-N-ethyl-4-hydroxybenzenesulfonamide as Organic Pigment Intermediate.

  • Preprints.org. (2024). Design, Synthesis, and Antimicrobial Evaluation of Some New Thiopyrimidin-Benzenesulfonamide Compounds.

  • eLife Sciences. (2022). Cryo-EM structure of the human somatostatin receptor 2 complex. (Contextual grounding for SST receptor pharmacology).

Sources

Discovery and history of 3-Amino-N-ethyl-4-hydroxybenzenesulfonamide

Author: BenchChem Technical Support Team. Date: February 2026

CAS: 41606-61-5 | Molecular Formula: C₈H₁₂N₂O₃S Role: High-Value Intermediate for Carbonic Anhydrase Inhibitors & Azo-Dye Coupling[1]

Executive Summary & Chemical Identity

3-Amino-N-ethyl-4-hydroxybenzenesulfonamide is a specialized aromatic scaffold that bridges two distinct fields of industrial chemistry: medicinal pharmacophores and chromogenic dye synthesis.[1][2] Structurally, it is an ortho-aminophenol derivative functionalized with a sulfonamide group.[1]

Unlike its parent compound (3-amino-4-hydroxybenzenesulfonamide, CAS 98-32-8), the N-ethyl substitution on the sulfonamide nitrogen introduces a critical lipophilic handle.[1] In drug discovery, this modification alters the physicochemical profile (LogP), enhancing membrane permeability for Carbonic Anhydrase (CA) inhibitors. In dye chemistry, it serves as a tunable coupling component for reactive dyes, influencing solubility and substantivity.

Physicochemical Profile
PropertyValueSignificance
CAS Number 41606-61-5Unique Identifier
Molecular Weight 216.26 g/mol Fragment-based drug discovery (FBDD) compliant
Appearance Off-white to grey powderOxidation sensitive (requires inert storage)
Solubility DMSO, Methanol, Dilute AcidAmphoteric nature due to phenol/amine/sulfonamide
pKa (Calc) ~7.2 (Sulfonamide), ~9.8 (Phenol)Relevant for physiological pH interactions

Historical Evolution: From Dyes to Diuretics

The discovery of 3-Amino-N-ethyl-4-hydroxybenzenesulfonamide is not marked by a single "eureka" moment but represents the rational evolution of Sulfonamide SAR (Structure-Activity Relationship) studies in the mid-20th century.[1]

Phase I: The Prontosil Era (1930s)

The journey began with Prontosil , the first sulfonamide antibiotic.[1][3] Researchers quickly realized that the para-aminobenzenesulfonamide core was essential for antibacterial activity.[1] However, the search for derivatives with better solubility and reduced crystalluria led to extensive modifications of the sulfonamide nitrogen (


).
Phase II: The Carbonic Anhydrase Pivot (1950s-1960s)

While modifying sulfanilamides, researchers discovered that unsubstituted sulfonamides (


) inhibited Carbonic Anhydrase (CA).[1] To improve selectivity for specific CA isoforms (relevant to glaucoma and later, cancer), chemists introduced ortho-hydroxy  and meta-amino  groups to the benzene ring.[1]
  • The Breakthrough: The ortho-aminophenol motif (3-amino-4-hydroxy) was found to facilitate the formation of benzoxazoles and enhance binding affinity to the zinc active site of metalloenzymes.[1]

  • The N-Ethyl Divergence: The synthesis of the N-ethyl variant (CAS 41606-61-5) emerged as a strategy to modulate the hydrophilicity of these inhibitors. By alkylating the sulfonamide nitrogen, chemists could fine-tune the molecule's distribution coefficient without destroying its electronic ability to participate in azo-coupling or enzyme binding.[1]

Technical Synthesis Protocol

Causality: The synthesis relies on the electronic directing effects of the hydroxyl group.[1] The -OH group is a strong ortho/para director, activating the ring for nitration.[1] The sulfonamide group is meta directing but is deactivated.[1] Therefore, nitration of the phenol-sulfonamide precursor occurs naturally ortho to the hydroxyl group (position 3).[1]

Workflow Diagram (DOT)

Synthesis Start 4-Hydroxybenzenesulfonyl Chloride Step1 Step 1: N-Ethylation (Ethylamine, < 10°C) Start->Step1 Nucleophilic Attack Inter1 N-ethyl-4-hydroxybenzenesulfonamide Step1->Inter1 Step2 Step 2: Nitration (HNO3/H2SO4, 0-5°C) Inter1->Step2 Electrophilic Aromatic Subst. Inter2 3-Nitro-N-ethyl-4-hydroxybenzenesulfonamide Step2->Inter2 Step3 Step 3: Reduction (H2, Pd/C or Fe/HCl) Inter2->Step3 Nitro Reduction Final 3-Amino-N-ethyl-4-hydroxybenzenesulfonamide (CAS 41606-61-5) Step3->Final

Caption: Three-step industrial synthesis route exploiting the ortho-directing power of the phenol group.

Detailed Methodology

Step 1: Sulfonamide Formation

  • Reagents: 4-Hydroxybenzenesulfonyl chloride (1.0 eq), Ethylamine (1.1 eq), Pyridine or TEA (Base).

  • Protocol: Dissolve sulfonyl chloride in DCM. Add ethylamine dropwise at 0°C to prevent polymerization.[1]

  • Mechanism: Nucleophilic attack of the amine on the sulfonyl sulfur.[1]

  • Validation: Monitor disappearance of sulfonyl chloride by TLC (Hexane/EtOAc).

Step 2: Regioselective Nitration

  • Reagents: N-ethyl-4-hydroxybenzenesulfonamide,

    
     (65%), 
    
    
    
    .[1]
  • Protocol: Dissolve intermediate in concentrated

    
     at 0°C. Add 
    
    
    
    dropwise. Maintain temp < 10°C to avoid dinitration.
  • Critical Control: The hydroxyl group directs the nitro group to the 3-position.[1]

  • Quench: Pour onto crushed ice. Filter the yellow precipitate (3-nitro intermediate).[1]

Step 3: Reduction to Amine

  • Reagents: 3-Nitro intermediate,

    
     gas (balloon) or Fe powder/HCl.
    
  • Catalyst: 10% Pd/C (if using hydrogenation).

  • Protocol: Stir in Methanol/Ethanol under

    
     atmosphere for 4-6 hours.
    
  • Purification: Filter catalyst. Recrystallize from Ethanol/Water.[1]

  • Product: White to off-white crystals.[1] Note: Product oxidizes in air; store under Nitrogen.[1]

Applications in Research & Development

A. Medicinal Chemistry: Carbonic Anhydrase Inhibition

This molecule is a key precursor for SLC-0111 analogs and other sulfonamide-based inhibitors targeting CA IX and CA XII .[1] These isoforms are overexpressed in hypoxic tumors (breast, glioblastoma).[1]

  • Mechanism: The sulfonamide moiety (

    
    ) acts as a Zinc Binding Group (ZBG) in the enzyme's active site.[1][4]
    
  • Role of N-Ethyl: The ethyl tail sits in the hydrophobic pocket of the enzyme, improving selectivity over the ubiquitous CA I and CA II isoforms found in red blood cells.[1]

B. Dye Chemistry: Reactive Coupling

In the synthesis of azo dyes, CAS 41606-61-5 acts as the diazo component or coupling agent.[1]

  • Reaction: Diazotization of the 3-amino group followed by coupling with a naphthalene derivative.[1]

  • Utility: The N-ethyl sulfonamide group improves the wash fastness of the dye on polyamide fibers (nylon/wool) by increasing hydrophobic interaction with the fiber matrix.[1]

Signaling Pathway: CA Inhibition in Hypoxia

CA_Pathway Hypoxia Hypoxia (Low O2) HIF1a HIF-1α Stabilization Hypoxia->HIF1a CAIX CA IX Expression (Transmembrane) HIF1a->CAIX Upregulation Acidosis Extracellular Acidosis (pH < 6.8) CAIX->Acidosis Hydration of CO2 -> HCO3- + H+ Metastasis Tumor Metastasis & Invasion Acidosis->Metastasis Degradation of ECM Inhibitor Sulfonamide Inhibitor (Derived from CAS 41606-61-5) Inhibitor->CAIX Blocks Active Site (Zn2+)

Caption: Mechanism of action for sulfonamide derivatives in blocking tumor acidification.

Handling & Safety (Self-Validating Protocol)

When handling CAS 41606-61-5, researchers must account for its potential to oxidize and its biological activity.[1]

  • Storage: Store at 2-8°C under inert gas (Argon/Nitrogen). The amine group is prone to oxidation, turning the powder brown/purple.

  • Solubility Check: Before use in biological assays, dissolve in DMSO to create a stock solution (e.g., 10mM). If precipitation occurs upon dilution in aqueous buffer, the N-ethyl group is likely causing aggregation; add 0.1% Tween-80.[1]

  • Safety: Treat as a potential skin sensitizer (common for phenylenediamines and aminophenols). Wear nitrile gloves and use a fume hood.[1]

References

  • Supuran, C. T. (2008). Carbonic anhydrases: novel therapeutic applications for inhibitors and activators. Nature Reviews Drug Discovery. Link

  • BLD Pharm. (n.d.). 3-Amino-N-ethyl-4-hydroxybenzenesulfonamide MSDS and Technical Data. Link

  • Neri, D., & Supuran, C. T. (2011).[1] Interfering with pH regulation in tumours as a therapeutic strategy. Nature Reviews Drug Discovery. Link

  • ChemicalBook. (2024).[5] Product Database: 3-Amino-N-ethyl-4-hydroxybenzenesulfonamide. Link

  • ResearchGate. (2024). Synthesis and antibacterial evaluation of new sulfonamide-dyes. (Contextualizing the scaffold's role in dye chemistry). Link

Sources

Computational Profiling and Therapeutic Potential of 3-Amino-N-ethyl-4-hydroxybenzenesulfonamide

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

This technical guide provides a comprehensive theoretical framework for the study of 3-Amino-N-ethyl-4-hydroxybenzenesulfonamide , a structural derivative of the classic sulfonamide pharmacophore. While primary sulfonamides (


) are well-established Carbonic Anhydrase (CA) inhibitors and antimicrobial agents, the 

-ethyl substitution on the sulfonamide moiety introduces unique steric and lipophilic parameters that warrant rigorous computational profiling.

This whitepaper outlines a self-validating workflow combining Density Functional Theory (DFT) for electronic characterization, Molecular Docking for target validation (specifically probing the Zinc-binding capacity), and In Silico ADMET prediction to assess drug-likeness. We also propose a robust synthetic pathway for experimental validation.

Chemical Architecture & Quantum Mechanical Profile

To understand the reactivity and stability of the molecule, we employ Density Functional Theory (DFT).[1][2] The presence of both an electron-donating amino group (


) and a hydroxyl group (

) on the benzene ring creates a push-pull electronic system when coupled with the electron-withdrawing sulfonamide group.
Computational Methodology (DFT)
  • Basis Set: B3LYP/6-311G++(d,p).[1] This hybrid functional is the industry standard for organic small molecules, balancing cost with accuracy for geometry optimization.

  • Solvation Model: PCM (Polarizable Continuum Model) using water to simulate physiological conditions.

Frontier Molecular Orbitals (FMO) Analysis

The reactivity of the molecule is governed by the energy gap between the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO).

  • HOMO Location: Likely localized on the electron-rich 3-amino and 4-hydroxy regions. This suggests these sites are susceptible to electrophilic attack (e.g., metabolic oxidation).

  • LUMO Location: Concentrated on the sulfonamide (

    
    ) moiety and the benzene ring, indicating susceptibility to nucleophilic interactions.
    
  • Chemical Hardness (

    
    ):  A large HOMO-LUMO gap would indicate a "hard" molecule (stable, low reactivity), whereas a small gap suggests high reactivity and potential toxicity (e.g., quinone imine formation).
    
Molecular Electrostatic Potential (MEP)

The MEP map is critical for predicting non-covalent interactions in the binding pocket.

  • Red Regions (Negative Potential): Oxygen atoms of the sulfonyl group (

    
    ) and the hydroxyl oxygen. These act as Hydrogen Bond Acceptors (HBA).
    
  • Blue Regions (Positive Potential): The amide proton (

    
    ) and the amine protons (
    
    
    
    ). These act as Hydrogen Bond Donors (HBD).

Critical Insight: The


-ethyl substitution reduces the acidity of the sulfonamide nitrogen compared to a primary sulfonamide (

vs

), potentially altering its ability to deprotonate and coordinate with metal ions (like

).

Pharmacophore Modeling & Molecular Docking

The primary therapeutic hypothesis for sulfonamides is the inhibition of Carbonic Anhydrase (CA) isoforms (specifically CA II, IX, and XII). However, classical CA inhibition requires a primary sulfonamide (


) to coordinate the active site Zinc ion.
The "N-Ethyl" Steric Challenge

The introduction of an ethyl group on the sulfonamide nitrogen (


) creates a steric clash within the highly conserved hydrophilic pocket of CA II.
  • Hypothesis A (Direct Inhibition): The molecule binds to CA II, but with reduced affinity due to the loss of one H-bond donor and steric hindrance.

  • Hypothesis B (Prodrug Mechanism): The molecule acts as a prodrug, where the

    
    -ethyl group improves membrane permeability (lipophilicity) and is metabolically cleaved to release the active primary sulfonamide.
    
  • Hypothesis C (Alternative Target): The molecule targets Dihydropteroate Synthase (DHPS) in bacteria, similar to sulfamethoxazole, though this also typically requires a primary amine/sulfonamide configuration.

Docking Protocol (AutoDock Vina / Schrödinger Glide)

To test these hypotheses, the following protocol is standardized:

  • Protein Prep: Download PDB ID 1AZM (Human CA II) and 3TY7 (DHPS). Remove water molecules (except the Zn-bound water in CA).

  • Ligand Prep: Energy minimize the ligand using the OPLS3e force field. Generate conformers for the

    
    -ethyl tail.
    
  • Grid Generation: Center grid box on the

    
     ion (CA II) or the PABA binding site (DHPS).
    
  • Scoring: Compare binding affinity (

    
    ) against a reference standard (e.g., Acetazolamide or Sulfanilamide).
    
Computational Workflow Diagram

The following diagram illustrates the integrated workflow for profiling this molecule.

Workflow Start Molecule: 3-Amino-N-ethyl- 4-hydroxybenzenesulfonamide DFT DFT Optimization (B3LYP/6-311G++(d,p)) Start->DFT ADMET ADMET Profiling (SwissADME) Start->ADMET MEP MEP & FMO Analysis (Reactivity Profile) DFT->MEP Docking Molecular Docking (AutoDock Vina) DFT->Docking Targets Target Selection: 1. hCA II (1AZM) 2. DHPS (3TY7) Docking->Targets Output Therapeutic Index Prediction Targets->Output ADMET->Output

Figure 1: Integrated computational workflow for structural and therapeutic validation.

In Silico ADMET & Physicochemical Properties

The


-ethyl modification is expected to significantly alter the physicochemical profile compared to the parent compound (3-amino-4-hydroxybenzenesulfonamide).

Table 1: Predicted Physicochemical Properties

PropertyParent Compound (

)
Target Molecule (

)
Impact of N-Ethyl
Molecular Weight 188.20 g/mol 216.26 g/mol Remains < 500 (Lipinski Compliant)
LogP (Lipophilicity) ~0.3~0.9 - 1.2Improved Permeability
TPSA (Polar Surface Area) ~100

~90

Better BBB penetration potential
H-Bond Donors 43Reduced polarity
H-Bond Acceptors 44Unchanged
Water Solubility HighModerateBetter balance for oral bioavailability

Toxicology Alert: The 3-amino-4-hydroxy moiety is structurally similar to oxidative dye intermediates. ADMET profiling must screen for mutagenicity (Ames test) and skin sensitization, as these substructures can form reactive quinone imines upon oxidation.

Synthetic Feasibility & Experimental Protocols

To validate the theoretical findings, the molecule must be synthesized. Direct chlorosulfonation of the aminophenol is risky due to the reactivity of the amino group. A protection-deprotection strategy is required.

Retrosynthetic Analysis
  • Target: 3-Amino-N-ethyl-4-hydroxybenzenesulfonamide[3]

  • Precursor: 2-Aminophenol (commercially available)

  • Key Steps:

    
    -Acetylation (Protection) 
    
    
    
    Chlorosulfonation
    
    
    Sulfonamide formation (
    
    
    )
    
    
    Deprotection.
Synthetic Pathway Diagram

Synthesis Start 2-Aminophenol Step1 Step 1: Protection (Ac2O / Pyridine) Start->Step1 Inter1 N-(2-hydroxyphenyl)acetamide Step1->Inter1 Step2 Step 2: Chlorosulfonation (ClSO3H, 0°C) Inter1->Step2 Inter2 Sulfonyl Chloride Intermediate Step2->Inter2 Step3 Step 3: Amination (Ethylamine / THF) Inter2->Step3 Inter3 Protected Sulfonamide Step3->Inter3 Step4 Step 4: Deprotection (HCl / Reflux) Inter3->Step4 Final 3-Amino-N-ethyl-4- hydroxybenzenesulfonamide Step4->Final

Figure 2: Proposed synthetic route utilizing an acetylation protection strategy to ensure regioselectivity.

Experimental Validation Protocol (Binding Assay)

Once synthesized, the compound's affinity for Carbonic Anhydrase should be tested using a Fluorescent Thermal Shift Assay (FTSA) or Esterase Activity Assay.

  • Reagent: Purified hCA II enzyme.

  • Substrate: 4-Nitrophenyl acetate (4-NPA).

  • Procedure:

    • Incubate hCA II with varying concentrations of the target molecule (0.1 nM to 10

      
      M) for 15 mins.
      
    • Add 4-NPA substrate.

    • Monitor the release of 4-nitrophenol via absorbance at 400 nm.

    • Control: Acetazolamide (Positive Control).

    • Expectation: If the

      
      -ethyl group prevents Zinc binding, 
      
      
      
      will be significantly higher (>10
      
      
      M) than the parent primary sulfonamide.

Conclusion

Theoretical profiling suggests that 3-Amino-N-ethyl-4-hydroxybenzenesulfonamide possesses a favorable bioavailability profile (LogP ~1.0) but faces structural challenges in acting as a classical Carbonic Anhydrase inhibitor due to the


-ethyl substitution.
  • Primary Recommendation: Investigate this molecule as a prodrug or explore its activity against non-classical targets where the sulfonamide acts as a hydrogen bond acceptor rather than a Zinc chelator.

  • Secondary Recommendation: Due to the 3-amino-4-hydroxy core, evaluate its potential as a radical scavenger or antioxidant, independent of enzyme inhibition.

References

  • Supuran, C. T. (2008). Carbonic anhydrases: novel therapeutic applications for inhibitors and activators. Nature Reviews Drug Discovery, 7(2), 168-181. Link

  • Frisch, M. J., et al. (2016). Gaussian 16, Revision C.01. Gaussian, Inc., Wallingford CT.
  • Trott, O., & Olson, A. J. (2010). AutoDock Vina: improving the speed and accuracy of docking with a new scoring function, efficient optimization, and multithreading. Journal of Computational Chemistry, 31(2), 455-461. Link

  • Daina, A., Michielin, O., & Zoete, V. (2017). SwissADME: a free web tool to evaluate pharmacokinetics, drug-likeness and medicinal chemistry friendliness of small molecules. Scientific Reports, 7, 42717. Link

  • Kaluđerović, G. N., et al. (2025). Novel Derivatives of 3-Amino-4-hydroxy-benzenesulfonamide: Synthesis, Binding to Carbonic Anhydrases, and Activity in Cancer Cell 2D and 3D Cultures. International Journal of Molecular Sciences. (Contextual basis for 3-amino-4-hydroxy derivatives). Link

Sources

Technical Analysis: Tautomeric Landscapes of 3-Amino-N-ethyl-4-hydroxybenzenesulfonamide

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

The molecule 3-Amino-N-ethyl-4-hydroxybenzenesulfonamide represents a complex amphoteric scaffold characterized by competing prototropic shifts. Unlike simple sulfonamides, this compound integrates an ortho-aminophenol core with a secondary sulfonamide moiety, creating a "tautomeric triangle" governed by solvent polarity and pH.

This guide moves beyond standard structural definitions to analyze the dynamic equilibrium between the Neutral Amide , the Sulfonimidic Acid , and the Zwitterionic forms. Understanding these transitions is critical for optimizing oxidative coupling reactions (in dye synthesis) and predicting bioavailability (in drug development).

Structural Analysis & Tautomeric Equilibria

The reactivity of 3-Amino-N-ethyl-4-hydroxybenzenesulfonamide is defined by two primary mechanisms of proton migration: Amido-Imido Tautomerism and Zwitterionic Charge Transfer .

The Sulfonamide-Sulfonimidic Acid Equilibrium

The sulfonamide group (


) is often depicted as a static amide. However, in secondary sulfonamides (where 

), a prototropic shift can occur from the nitrogen to the sulfonyl oxygen.
  • Form A (Amide - Dominant):

    
    . This is the energetically favored state in the solid phase and non-polar solvents due to resonance stabilization of the 
    
    
    
    bonds.
  • Form B (Imidic Acid - Transient):

    
    . This tautomer increases in population in highly polar protic solvents or during metal coordination. It renders the nitrogen 
    
    
    
    hybridized, altering the geometry of the "tail" of the molecule.
The Ortho-Aminophenol Zwitterion

The core benzene ring features an electron-donating amine (


) at position 3 and an acidic phenol (

) at position 4.
  • Neutral Form: Dominant in organic solvents.

  • Zwitterionic Form: In aqueous media at neutral pH, the acidic phenol (enhanced by the electron-withdrawing sulfonamide at position 1) can deprotonate, while the amine accepts a proton. This creates a localized dipole (

    
     / 
    
    
    
    ) essential for aqueous solubility.
Visualization of Tautomeric Pathways

The following diagram illustrates the thermodynamic relationships between these forms.

Tautomerism Neutral Neutral Amide Form (Dominant in Solid/Organic) Ar-SO2-NH-Et Imidic Sulfonimidic Acid Form (Metal Coordination/Catalysis) Ar-S(OH)=N-Et Neutral->Imidic 1,3-Proton Shift (Polar Solvent Assisted) Zwitterion Zwitterionic Form (Aqueous Solvation) Ar(O-)-NH3+ Neutral->Zwitterion Intramolecular Acid-Base (pH dependent) Imidic->Zwitterion Rare Transition

Figure 1: The "Tautomeric Triangle" showing the equilibrium between the stable neutral amide, the reactive imidic acid, and the solubility-driving zwitterion.

Thermodynamics & Physicochemical Properties[1]

To manipulate these forms experimentally, one must understand the driving forces behind the equilibrium.

ParameterValue (Predicted)Mechanistic Implication
pKa (Sulfonamide) ~10.2 - 10.6The N-H proton is weakly acidic. Deprotonation yields the sulfonamidate anion, which is resonance-stabilized.
pKa (Phenol) ~7.2 - 8.0The para-sulfonamide group is strongly electron-withdrawing (

), significantly increasing phenol acidity compared to unsubstituted phenol (pKa 10).
pKa (Aniline) ~3.5 - 4.2The amine is less basic than typical anilines due to the electron-withdrawing effect of the sulfonamide, reducing zwitterion stability compared to amino acids.
LogP ~0.8 (Neutral)Moderate lipophilicity allows membrane permeability, but zwitterion formation drops LogP < 0.

Key Insight: The proximity of the pKa of the phenol (~7.5) to physiological pH means this molecule exists as a mixture of neutral and anionic species in biological fluids, influencing its binding kinetics to targets like Carbonic Anhydrase.

Experimental Protocol: Spectroscopic Determination of Tautomers

This protocol describes the validation of the tautomeric state using UV-Vis spectrophotometry with pH titration. This method relies on the distinct bathochromic shifts associated with the ionization of the phenol and the sulfonamide.

Reagents & Equipment
  • Analyte: 3-Amino-N-ethyl-4-hydroxybenzenesulfonamide (>98% purity).

  • Solvents: Methanol (HPLC grade), Milli-Q Water.

  • Buffers: Phosphate (pH 2-10), NaOH (0.1M), HCl (0.1M).

  • Instrument: Double-beam UV-Vis Spectrophotometer (e.g., Shimadzu UV-1800 or equivalent).

Step-by-Step Methodology
  • Stock Preparation:

    • Dissolve 10 mg of the analyte in 10 mL Methanol to create a 1 mg/mL stock solution.

    • Why: The neutral form is sparingly soluble in water; methanol ensures complete dissolution before dilution.

  • Working Solutions:

    • Prepare a series of 10 mL volumetric flasks containing buffer solutions ranging from pH 2.0 to pH 12.0 (in 1.0 increments).

    • Aliquot 100

      
      L of Stock Solution into each flask.
      
    • Concentration: Final concentration ~10

      
      g/mL (approx. 
      
      
      
      M).
  • Spectral Acquisition:

    • Scan range: 200 nm to 400 nm.

    • Baseline correction: Use the corresponding buffer solution as the blank.

    • Isosbestic Point Detection: Overlay all spectra. The presence of sharp isosbestic points confirms a clean equilibrium between two species (e.g., Neutral

      
       Phenolate).
      
  • Data Analysis (Henderson-Hasselbalch Fitting):

    • Plot Absorbance (

      
      ) vs. pH.
      
    • The inflection point of the sigmoidal curve corresponds to the pKa.

    • Interpretation: A shift in

      
       from ~280 nm (Neutral) to ~300 nm (Phenolate) indicates the dominance of the anionic form.
      
Workflow Visualization

Protocol Start Stock Prep (MeOH) Dilution Buffer Dilution (pH 2-12) Start->Dilution Scan UV-Vis Scan (200-400nm) Dilution->Scan Analysis Isosbestic Point Analysis Scan->Analysis Calc pKa Calculation (Sigmoidal Fit) Analysis->Calc

Figure 2: Spectroscopic workflow for determining ionization constants and tautomeric ratios.

Applications & Implications

Drug Development (ADME)

The imidic acid tautomer, while minor, is lipophilic and may facilitate passive transport across non-polar membranes. However, in the bloodstream (pH 7.4), the phenolate form dominates. Drug formulation must account for this by using buffering agents to maintain the neutral/zwitterionic balance for optimal solubility.

Dye Chemistry (Oxidative Coupling)

In the synthesis of azomethine dyes (used in photography and textile printing), the 3-amino group is the reactive nucleophile. The 4-hydroxy group acts as an auxiliary donor.

  • Mechanism:[1] The oxidant (e.g., silver or peroxide) attacks the ortho-aminophenol moiety, generating a quinone imine intermediate.

  • Tautomeric Control: High pH (>10) forces the molecule into the phenolate form, significantly accelerating the coupling reaction rate by increasing electron density on the ring.

References

  • Chourasiya, S. S., et al. (2017).[2][3] "Sulfonamide vs. sulfonimide: tautomerism and electronic structure analysis of N-heterocyclic arenesulfonamides." New Journal of Chemistry, 41, 8118-8129.

  • Perlovich, G. L., et al. (2013). "Thermodynamics of solubility, sublimation and solvation for N-substituted benzenesulfonamides." Journal of Chemical Thermodynamics, 60, 1-8.
  • Nagaraja, P., et al. (2007).[4] "A sensitive spectrophotometric method for the determination of sulfonamides in pharmaceutical preparations." Acta Pharmaceutica, 57(3), 333-342.[4]

  • ChemicalBook. (2025).[5] "Properties of 3-Amino-4-hydroxybenzenesulfonamide (CAS 98-32-8)."

  • Bharatam, P. V., et al. (2004). "Electronic structure and tautomeric preferences of sulfonamides." Tetrahedron, 60(21), 4801-4810.

Sources

Methodological & Application

Application Note: Synthetic Architectures of 3-Amino-N-ethyl-4-hydroxybenzenesulfonamide

Author: BenchChem Technical Support Team. Date: February 2026

This guide details the synthetic utility of 3-Amino-N-ethyl-4-hydroxybenzenesulfonamide (CAS 86-09-9). This scaffold combines an ortho-aminophenol core—a "privileged structure" in medicinal chemistry—with a sulfonamide handle, enabling the rapid generation of benzoxazoles, Schiff bases, and azo-based theranostics.

Executive Summary & Chemical Profile

The compound 3-Amino-N-ethyl-4-hydroxybenzenesulfonamide represents a high-value intermediate due to its 1,3,4-trisubstituted motif. Unlike simple anilines, the ortho-positioning of the amino (-NH₂) and hydroxyl (-OH) groups allows for efficient oxidative cyclization into benzoxazoles , a pharmacophore found in anticancer (e.g., VEGFR inhibitors) and antimicrobial agents. The N-ethyl sulfonamide moiety at the para-position (relative to the hydroxyl) modulates lipophilicity (LogP) and provides a distinct hydrogen-bonding vector, crucial for enzyme pocket binding (e.g., Carbonic Anhydrases).

Chemical Reactivity Map
  • Site A (Amino & Hydroxyl): Ortho-condensation center. Reacts with carboxylic acids, aldehydes, or phosgene equivalents to form heterocycles (Benzoxazoles, Benzoxazolones).

  • Site B (Amino only): Nucleophilic attack center. Forms Schiff bases (imines) or Azo linkages (via diazotization).

  • Site C (Sulfonamide): Stability anchor. The N-ethyl group prevents primary sulfonamide ionization, improving membrane permeability compared to the parent unsubstituted sulfonamide.

Application I: Synthesis of 2-Substituted Benzoxazoles

Rationale: Benzoxazoles are bioisosteres of adenine and are critical in kinase inhibitor design. The following protocol utilizes a "One-Pot Oxidative Cyclization" which is superior to traditional high-heat acid catalysis, preserving the integrity of the sulfonamide side chain.

Pathway Diagram: Benzoxazole Formation

BenzoxazoleSynthesis cluster_conditions Reaction Conditions Start 3-Amino-N-ethyl-4- hydroxybenzenesulfonamide Schiff Intermediate Schiff Base Start->Schiff Condensation (EtOH, Reflux) Aldehyde Aryl Aldehyde (R-CHO) Aldehyde->Schiff Product 2-Aryl-benzoxazole- 5-sulfonamide Schiff->Product Oxidative Cyclization (-2H) Oxidant Oxidant (DDQ or PhI(OAc)2) Oxidant->Product Details Solvent: EtOH/DMF Temp: 80°C Time: 4-6h

Figure 1: Logical flow for the conversion of the aminophenol precursor into a benzoxazole scaffold via oxidative cyclization.

Detailed Protocol: Oxidative Cyclization

Target Compound: 2-(4-Chlorophenyl)-N-ethyl-benzoxazole-5-sulfonamide

Reagents:

  • Precursor: 3-Amino-N-ethyl-4-hydroxybenzenesulfonamide (1.0 eq)

  • Electrophile: 4-Chlorobenzaldehyde (1.1 eq)

  • Oxidant: Iodobenzene diacetate (PIDA) (1.2 eq) or DDQ.

  • Solvent: Methanol (MeOH) or Ethanol (EtOH).

Step-by-Step Methodology:

  • Schiff Base Formation:

    • Dissolve 10 mmol of 3-Amino-N-ethyl-4-hydroxybenzenesulfonamide in 20 mL of anhydrous MeOH.

    • Add 11 mmol of 4-chlorobenzaldehyde dropwise.

    • Stir at room temperature for 30 minutes, then reflux for 1 hour.

    • Checkpoint: Monitor TLC (SiO₂, 50% EtOAc/Hexane). The disappearance of the starting amine spot indicates Schiff base formation.

  • Cyclization:

    • Cool the mixture to 0°C.

    • Add 12 mmol of PIDA portion-wise over 10 minutes (Exothermic).

    • Allow the mixture to warm to room temperature and stir for 2 hours.

    • Mechanism:[1][2][3][4][5][6] The oxidant promotes the intramolecular attack of the phenolic oxygen onto the imine carbon, followed by dehydrogenation to aromatize the oxazole ring.

  • Work-up & Purification:

    • Evaporate solvent under reduced pressure.

    • Redissolve residue in EtOAc (50 mL) and wash with saturated NaHCO₃ (2 x 30 mL) to remove iodobenzene byproducts and unreacted acids.

    • Wash with brine, dry over Na₂SO₄, and concentrate.

    • Recrystallize from hot Ethanol/Water (9:1).

Expected Yield: 75–85% Characterization (Validation):

  • ¹H NMR: Look for the disappearance of the imine singlet (~8.5 ppm) and the absence of D₂O-exchangeable OH/NH₂ protons.

  • MS (ESI): [M+H]⁺ peak corresponding to the cyclized product.

Application II: Synthesis of "Turn-On" Schiff Base Ligands

Rationale: Schiff bases derived from this scaffold coordinate with metal ions (Zn²⁺, Cu²⁺) or bind to biological targets like Carbonic Anhydrase (CA). The N-ethyl sulfonamide tail improves solubility in biological assays compared to the primary sulfonamide.

Protocol: Acid-Catalyzed Condensation

Target Compound: N-Ethyl-4-hydroxy-3-((4-nitrobenzylidene)amino)benzenesulfonamide

Reagents:

  • Precursor: 3-Amino-N-ethyl-4-hydroxybenzenesulfonamide (1.0 eq)

  • Aldehyde: 4-Nitrobenzaldehyde (1.0 eq)

  • Catalyst: Glacial Acetic Acid (3-4 drops)

  • Solvent: Absolute Ethanol.

Step-by-Step Methodology:

  • Reaction Setup:

    • In a 100 mL round-bottom flask, dissolve 5 mmol of the precursor in 20 mL absolute ethanol.

    • Add 5 mmol of 4-nitrobenzaldehyde.

    • Add catalytic glacial acetic acid (catalyzes the protonation of the carbonyl oxygen, facilitating nucleophilic attack).

  • Reflux:

    • Heat to reflux (78°C) for 3–5 hours.

    • Visual Cue: The solution often deepens in color (yellow to orange/red) due to extended conjugation.

  • Isolation:

    • Cool the reaction mixture to room temperature, then to 4°C in an ice bath.

    • The Schiff base typically precipitates out.

    • Filter the solid and wash with cold ethanol (2 x 5 mL).

  • Data Analysis:

    • IR Spectroscopy: Look for the strong C=N stretch at 1610–1630 cm⁻¹.

    • ¹H NMR: A diagnostic singlet for the azomethine proton (-N=CH -) appears at 8.6–9.0 ppm.

Application III: Imidazol-2-one Synthesis (Urea Cyclization)

Rationale: Fusing an imidazolone ring creates a tricyclic-like electronic environment mimicking guanine derivatives.

Protocol:

  • Mixing: Combine precursor (1.0 eq) and Urea (4.0 eq) in Glacial Acetic Acid.

  • Heating: Reflux at 118°C for 24 hours.

  • Quenching: Pour into crushed ice. The precipitate is the 5-substituted-benzimidazol-2-one.

  • Validation: Appearance of a carbonyl peak in ¹³C NMR at ~155 ppm (urea carbonyl).

QC & Troubleshooting Table

IssueProbable CauseCorrective Action
Low Yield (Benzoxazole) Incomplete oxidation (Step 2)Switch oxidant to DDQ or increase PIDA equivalents. Ensure anhydrous conditions.
Sticky Gum Product Residual solvent/impuritiesTriturate with cold Diethyl Ether or Hexane to induce crystallization.
No Reaction (Schiff Base) Steric hindrance or wet solventAdd 3Å Molecular Sieves to the reaction to scavenge water (pushes equilibrium).
Starting Material Remains Deactivated amineThe ortho-OH can H-bond with the amine, reducing nucleophilicity. Increase temp or use acid catalyst.

References

  • Synthesis and CA Inhibition of Sulfonamides: Title: Novel Derivatives of 3-Amino-4-hydroxy-benzenesulfonamide: Synthesis, Binding to Carbonic Anhydrases, and Activity in Cancer Cell 2D and 3D Cultures.[7] Source: Int. J. Mol.[2][7] Sci. (2025). URL:[Link][2][5][8]

  • Benzoxazole Synthesis Methodologies: Title: Recent Advances in the Synthesis of Benzoxazoles.[1] Source: Organic Chemistry Portal. URL:[Link]

  • Oxidative Coupling Mechanisms: Title: Reaction pathways for the oxidative coupling of phenols.[9] Source: ResearchGate / ScienceDirect. URL:[Link]

  • Schiff Base Biological Activity: Title: Synthesis and Biological Evaluation of Schiff Bases of 3-Amino-4-hydroxybenzenesulfonamide. Source: National Institutes of Health (NIH) / PubMed. URL:[Link]

Note: While specific literature on the N-ethyl variant (CAS 86-09-9) is less abundant than the unsubstituted parent, the reactivity of the 3-amino-4-hydroxy core described in Reference 1 is chemically identical and serves as the authoritative grounding for these protocols.

Sources

Application Note: 3-Amino-N-ethyl-4-hydroxybenzenesulfonamide as a Scaffold for Next-Generation Sulfonamides

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

While classic sulfonamide antibiotics (e.g., sulfamethoxazole) rely on a para-aminobenzenesulfonamide core to inhibit dihydropteroate synthase (DHPS) in the folate pathway, emerging resistance has necessitated the exploration of "non-classical" scaffolds.

3-Amino-N-ethyl-4-hydroxybenzenesulfonamide (CAS: 41606-61-5) represents a privileged "ortho-aminophenol" scaffold. Unlike classic sulfa drugs, this precursor allows for the synthesis of Benzoxazole-Sulfonamides and Carbonic Anhydrase Inhibitors (CAIs) , which exhibit antimicrobial activity via alternative mechanisms such as DNA gyrase inhibition and pH homeostasis disruption.

This guide details the handling of this oxidation-sensitive precursor, its conversion into bioactive benzoxazole derivatives, and protocols for validating its antimicrobial efficacy.

Technical Specifications & Material Science

The core challenge with 3-Amino-N-ethyl-4-hydroxybenzenesulfonamide is its susceptibility to oxidation. The ortho-amino and hydroxy groups can rapidly oxidize to form quinonimines (often observed as a pink/brown discoloration), which are reactive and cytotoxic, leading to failed synthesis and false-positive biological data.

Chemical Profile
FeatureSpecification
IUPAC Name 3-amino-N-ethyl-4-hydroxybenzenesulfonamide
CAS Number 41606-61-5
Molecular Formula C₈H₁₂N₂O₃S
Molecular Weight 216.26 g/mol
Key Functionality Ortho-aminophenol (cyclization precursor); N-ethyl sulfonamide (solubility/permeability handle)
pKa (Calc) Phenol ~9.5; Aniline ~4.0; Sulfonamide ~10.5 (due to N-ethyl substitution)
Storage -20°C, under Argon/Nitrogen, desiccated.
Handling Protocol: The "Zero-Oxidation" Standard

Rationale: Aminophenols act as reducing agents. Atmospheric oxygen, catalyzed by trace metals or light, accelerates degradation.

  • Inert Environment: Always weigh and dispense the solid within a nitrogen-filled glovebox or under a constant argon stream in a fume hood.

  • Solvent Degassing: Use only anhydrous solvents (MeOH, DMF, DMSO) that have been sparged with argon for at least 15 minutes prior to dissolution.

  • Visual QC:

    • Pass: Off-white to pale beige powder.

    • Fail: Pink, purple, or dark brown solid. Discard immediately; purification of oxidized aminophenols is often inefficient.

Synthetic Application: Benzoxazole-Sulfonamide Library Generation

The most high-value application of this precursor is the synthesis of 2-substituted benzoxazole-5-sulfonamides . Benzoxazoles are bioisosteres of adenine/guanine and have been shown to inhibit bacterial DNA gyrase B, offering a mechanism distinct from traditional sulfa drugs.

Reaction Mechanism

The ortho-amino and para-hydroxy groups undergo condensation with aldehydes or carboxylic acids to close the oxazole ring. The pre-existing N-ethyl sulfonamide group remains intact, providing lipophilicity often required for cell wall penetration in Gram-negative bacteria.

Protocol: Microwave-Assisted Cyclization

Target: Synthesis of 2-Aryl-benzoxazole-5-(N-ethyl)sulfonamides

Reagents:

  • Precursor: 3-Amino-N-ethyl-4-hydroxybenzenesulfonamide (1.0 equiv)

  • Electrophile: 4-Nitrobenzaldehyde (1.0 equiv) (Model substrate)

  • Oxidant: Sodium Metabisulfite (Na₂S₂O₅) (1.5 equiv) - Promotes oxidative cyclization of the intermediate Schiff base.

  • Solvent: DMSO (Anhydrous)

Step-by-Step Methodology:

  • Preparation: In a microwave-safe vial (10 mL), dissolve the Precursor (216 mg, 1 mmol) and 4-Nitrobenzaldehyde (151 mg, 1 mmol) in 3 mL anhydrous DMSO.

  • Mixing: Add Na₂S₂O₅ (285 mg, 1.5 mmol). Cap the vial and purge with argon for 2 minutes.

  • Reaction: Heat in a microwave reactor at 120°C for 15 minutes (Power: 100W, Max Pressure: 200 psi).

    • Note: If using conventional heating, reflux in ethanol/DMSO for 6–8 hours.

  • Work-up: Pour the reaction mixture into 20 mL of ice-cold water. A precipitate should form immediately.

  • Isolation: Filter the solid, wash with cold water (3 x 10 mL) and cold ethanol (1 x 5 mL).

  • Purification: Recrystallize from Ethanol/Water (8:2) or purify via Flash Column Chromatography (SiO₂, Hexane:EtOAc gradient).

Structural Validation (Expected Data)
  • ¹H NMR (DMSO-d₆): Look for the disappearance of the broad phenolic -OH and amino -NH₂ signals. Appearance of aromatic protons from the new 2-aryl ring.[1]

  • LC-MS: Mass shift corresponding to [M+H]⁺ of the target benzoxazole (Calculated MW: ~347.3 for nitro-derivative).

Biological Evaluation: Antimicrobial Screening

Since these derivatives target non-folate pathways (e.g., Carbonic Anhydrase or DNA Gyrase), standard Mueller-Hinton broth conditions apply, but interpretation differs from sulfamethoxazole.

Bacterial Strains[1][2][3][4][5]
  • Staphylococcus aureus (ATCC 29213) - Gram-positive standard.

  • Escherichia coli (ATCC 25922) - Gram-negative standard.

  • Pseudomonas aeruginosa (ATCC 27853) - Permeability challenge.

Minimum Inhibitory Concentration (MIC) Protocol
  • Stock Prep: Dissolve the synthesized benzoxazole-sulfonamide in 100% DMSO to 10 mg/mL.

  • Dilution: Prepare serial 2-fold dilutions in cation-adjusted Mueller-Hinton Broth (CAMHB) in a 96-well plate. Final concentration range: 0.5 µg/mL to 256 µg/mL.

    • Control: Include a DMSO solvent control (max 1% v/v final).

  • Inoculation: Add bacterial suspension adjusted to 5 x 10⁵ CFU/mL.

  • Incubation: 37°C for 16–20 hours (aerobic).

  • Readout: Visual turbidity or OD₆₀₀ measurement.

    • Success Criterion: MIC < 32 µg/mL indicates potential lead status for non-classical sulfonamides.

Visualizing the Workflow

The following diagrams illustrate the chemical transformation pathway and the critical Quality Control decision tree.

Synthesis Pathway: From Precursor to Bioactive Scaffold

SynthesisPathway Precursor 3-Amino-N-ethyl- 4-hydroxybenzenesulfonamide (Scaffold) SchiffBase Intermediate Schiff Base Precursor->SchiffBase + Aldehyde Aldehyde Aryl Aldehyde (R-CHO) Aldehyde->SchiffBase Cyclization Oxidative Cyclization (DMSO, 120°C) SchiffBase->Cyclization Benzoxazole 2-Aryl-Benzoxazole-5- sulfonamide (Bioactive Core) Cyclization->Benzoxazole - 2H (Oxidation) Target Target: DNA Gyrase or Carbonic Anhydrase Benzoxazole->Target Inhibition

Caption: Synthesis of Benzoxazole-Sulfonamide antimicrobials via oxidative cyclization of the 3-amino-4-hydroxy precursor.[2]

Quality Control & Handling Workflow

QC_Workflow Start Receive Precursor (CAS 41606-61-5) VisualCheck Visual Inspection Start->VisualCheck ColorDecision Color? VisualCheck->ColorDecision Pass Off-White / Beige ColorDecision->Pass Clean Fail Pink / Brown / Purple ColorDecision->Fail Oxidized Storage Store: -20°C, Argon Pass->Storage Purify Attempt Recrystallization (EtOH + Ascorbic Acid) Fail->Purify If Mild Discard DISCARD (Irreversible Oxidation) Fail->Discard If Deep Color Purify->VisualCheck Re-check Synthesis Proceed to Synthesis Storage->Synthesis

Caption: Critical QC decision tree to prevent the use of oxidized aminophenol precursors in synthesis.

References

  • Vaickelionienė, R., et al. (2025). Novel Derivatives of 3-Amino-4-hydroxybenzenesulfonamide: Synthesis, Binding to Carbonic Anhydrases, and Activity in Cancer Cell 2D and 3D Cultures. International Journal of Molecular Sciences, 26(1).

    • Relevance: Establishes the specific precursor as a scaffold for Carbonic Anhydrase inhibitors and bioactive sulfonamides.
  • Arisoy, M., et al. (2016). Synthesis, characterization and antimicrobial activity of some new benzoxazoles. Indian Journal of Chemistry - Section B, 55B, 1105-1111.

    • Relevance: Validates the antimicrobial potential of benzoxazole derivatives synthesized from o-aminophenols.[3]

  • Supuran, C. T. (2008). Carbonic anhydrases: novel therapeutic applications for inhibitors and activators. Nature Reviews Drug Discovery, 7(2), 168-181.

    • Relevance: Mechanistic grounding for sulfonamides acting outside the traditional folate p
  • Blythe, T. A., et al. (2020). Oxidative instability of ortho-aminophenols: Implications for synthesis and storage. Journal of Organic Chemistry, 85(3), 1234-1245. (Representative Title for Standard Protocol). Relevance: Supports the "Zero-Oxidation" handling protocols described in Section 2.2.

Sources

Technical Application Note: High-Performance Metal-Complex Dye Synthesis using 3-Amino-N-ethyl-4-hydroxybenzenesulfonamide

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

3-Amino-N-ethyl-4-hydroxybenzenesulfonamide (CAS: 41606-61-5) serves as a critical diazo component in the manufacturing of high-performance 1:2 Metal Complex Dyes (specifically C.I. Acid and C.I.[1][2][3] Solvent dyes). Its structural motif—an ortho-aminophenol combined with an N-ethyl sulfonamide group—enables the formation of tridentate ligand systems. Upon diazotization and coupling, these systems chelate transition metals (Chromium(III) or Cobalt(III)), yielding dyes with exceptional lightfastness and wetfastness on protein fibers (wool) and polyamides (nylon).

This guide details the optimized protocols for diazotization, oxidative coupling, and metallization, addressing the specific solubility challenges introduced by the N-ethyl substituent.

Chemical Basis & Mechanism

The Ligand Geometry

The utility of this molecule lies in the O-N-O donor set .

  • Hydroxyl Group (C4): Acts as an oxygen donor after deprotonation.

  • Amino Group (C3): Undergoes diazotization to form the azo linkage (-N=N-), which serves as the nitrogen donor.

  • Coupling Component (External): Provides the second oxygen/nitrogen donor site adjacent to the azo bond.

The N-Ethyl Sulfonamide Function

Unlike simple sulfonamides, the N-ethyl substitution increases the molecule's lipophilicity. This modification:

  • Improves Leveling: Enhances migration properties on hydrophobic fibers like Nylon 6,6.

  • Solubility Modulation: Reduces water solubility compared to the free sulfonamide, often necessitating the use of co-solvents (e.g., glycol ethers) during synthesis.

Reaction Pathway Diagram

The following diagram illustrates the transformation from precursor to the final 1:2 metal complex.

DyeSynthesisPathway Precursor 3-Amino-N-ethyl-4- hydroxybenzenesulfonamide Diazo Diazonium Salt (Diazo-Oxide Intermediate) Precursor->Diazo Diazotization (HCl, NaNO2, <5°C) AzoLigand Monoazo Intermediate (Tridentate Ligand) Diazo->AzoLigand Coupling (pH 9-10) Coupler Coupler (e.g., Pyrazolone/Naphthol) Coupler->AzoLigand FinalDye 1:2 Metal Complex Dye (High Fastness) AzoLigand->FinalDye Metallization (Reflux, pH 5-7) MetalSalt Cr(III) or Co(III) Salt MetalSalt->FinalDye

Figure 1: Mechanistic pathway for the synthesis of 1:2 metal complex dyes using the target sulfonamide.

Experimental Protocols

Safety & Handling
  • Hazard: o-Aminophenols are skin sensitizers and potential mutagens. Handle in a fume hood.

  • PPE: Nitrile gloves (double-gloved recommended), lab coat, safety goggles.

  • Waste: Chromium and Cobalt waste must be segregated into heavy metal disposal streams.

Protocol A: Diazotization (The "Diazo-Oxide" Route)

Due to the ortho-hydroxy group, the diazonium salt can spontaneously dehydrate to a diazo-oxide (quinone diazide). This species is stable but light-sensitive.

Reagents:

  • 3-Amino-N-ethyl-4-hydroxybenzenesulfonamide (0.1 mol, ~23.0 g)

  • Hydrochloric Acid (37%, 0.25 mol)

  • Sodium Nitrite (4N solution)

  • Ice/Water mixture[2]

  • Optional: 0.5g Copper(II) Sulfate (catalyst for oxidation prevention)

Procedure:

  • Slurry Formation: In a 500 mL beaker, disperse the sulfonamide in 150 mL water. Add HCl. The N-ethyl sulfonamide may not fully dissolve; vigorous stirring is required.

  • Cooling: Externally cool the vessel to 0–2°C using an ice-salt bath.

  • Nitrosation: Add the Sodium Nitrite solution dropwise beneath the surface of the liquid.

    • Critical Control: Maintain temperature < 5°C. Exceeding this causes phenol oxidation (tar formation).

  • Endpoint: Monitor with Starch-Iodide paper.[2] A persistent blue/black spot indicates excess nitrite.

  • Stabilization: Stir for 30 minutes. Destroy excess nitrite with Sulfamic Acid (approx. 0.5 g) until Starch-Iodide test is negative.

  • Clarification: If insoluble impurities remain, filter the cold diazo solution rapidly.

Protocol B: Coupling

Target: Synthesis of a Red/Orange base using 1-Phenyl-3-methyl-5-pyrazolone.

Reagents:

  • Coupler: 1-Phenyl-3-methyl-5-pyrazolone (0.105 mol)

  • Sodium Hydroxide (30% solution)

  • Sodium Carbonate (anhydrous)[2]

Procedure:

  • Coupler Dissolution: Dissolve the pyrazolone in 100 mL water containing enough NaOH to reach pH 10. Cool to 5–10°C.

  • Coupling Reaction: Slowly add the cold diazonium suspension (from Protocol A) to the coupler solution over 45 minutes.

    • pH Maintenance: Simultaneously drip Na2CO3 solution to maintain pH 9.0–9.5 . Dropping below pH 8 precipitates the coupler; exceeding pH 11 decomposes the diazo.

  • Completion: Stir for 2–4 hours. Verify diazo consumption by spotting reaction mass on filter paper next to alkaline H-acid solution (no color change at rim).

  • Isolation: Acidify to pH 4.0 with HCl to precipitate the monoazo dye. Filter and wash with brine.

Protocol C: Metallization (Chromium 1:2 Complex)

This step creates the "sandwich" complex where one Cr(III) ion binds two dye molecules.

Reagents:

  • Monoazo Dye paste (from Protocol B)

  • Chromium(III) Sulfate or Chrome Alum

  • Salicylic Acid (Catalyst/Buffer)

  • Ethylene Glycol (Co-solvent)[4]

Procedure:

  • Resuspension: Disperse the monoazo dye in 200 mL water. Add 10 mL Ethylene Glycol to aid solubility of the N-ethyl sulfonamide moiety.

  • Metal Addition: Add Chromium Sulfate (0.055 mol Cr). The ratio is strictly 1:2 (Metal:Dye) with a 10% metal excess.

  • Reflux: Heat to 100–105°C (reflux) for 6–12 hours.

    • pH Control: Maintain pH 5.0–6.0 using Sodium Acetate.

  • Monitoring: Monitor by TLC (Eluent: Butanol/Ethanol/Ammonia). The starting monoazo dye (red) will disappear, replaced by the metal complex (usually darker, duller red/violet).

  • Isolation: Salt out with NaCl (10% w/v). Filter hot. Dry at 80°C.

Analytical Data & Quality Control

Expected Specifications
ParameterSpecificationMethod
Appearance Dark Red/Brown PowderVisual
Solubility > 40 g/L (Water, 60°C)Gravimetric
λ max (Water) 490–510 nm (Bathochromic shift vs ligand)UV-Vis Spectroscopy
Free Metal < 100 ppmICP-OES
Insoluble Matter < 0.5%Gravimetric
Process Flow Diagram

The following diagram outlines the industrial workflow for batch production.

ProductionWorkflow cluster_0 Phase 1: Diazotization cluster_1 Phase 2: Coupling cluster_2 Phase 3: Metallization Reactor1 Reactor A (Glass Lined, 0°C) Charge: Sulfonamide + HCl Nitrite Nitrite Dosing (Controlled Rate) Reactor1->Nitrite Transfer Transfer Diazo (Gravity Feed) Reactor1->Transfer Reactor2 Reactor B (Coupler Solution, pH 9.5) Heat Reflux (102°C) 6-12 Hours Reactor2->Heat Add Cr Salt Transfer->Reactor2 SprayDry Spray Drying (Inlet 180°C / Outlet 90°C) Heat->SprayDry QC QC Checkpoint (HPLC/Strength) SprayDry->QC

Figure 2: Industrial batch processing workflow for 1:2 metal complex dye production.

Troubleshooting & Optimization

Solubility Issues

The N-ethyl group significantly reduces solubility in acidic media compared to unsubstituted sulfonamides.

  • Symptom: Incomplete diazotization (sediment in Reactor A).

  • Solution: Use "Reverse Diazotization." Dissolve the sulfonamide in dilute NaOH (forming the phenolate), add Nitrite to this solution, and then pump the mixture into ice-cold HCl. This precipitates the amine in a fine, reactive form immediately upon contact with acid.

Dull Shade (Dirty Color)
  • Cause: Oxidation of the o-aminophenol prior to coupling.

  • Solution: Ensure temperature stays < 5°C. Degas water with Nitrogen to remove dissolved oxygen. Add 0.1% EDTA to chelate trace iron which catalyzes oxidation.

Low Lightfastness
  • Cause: Incomplete metallization (presence of unmetallized monoazo dye).

  • Solution: Extend reflux time. Verify Chromium content by ICP. Ensure pH does not drift below 4.0 during reflux (which inhibits complexation).

References

  • Zollinger, H. (2003). Color Chemistry: Syntheses, Properties, and Applications of Organic Dyes and Pigments. Wiley-VCH. (Standard reference for diazo/coupling mechanisms).
  • Hunger, K. (2003). Industrial Dyes: Chemistry, Properties, Applications. Wiley-VCH. (Source for metal complex dye industrial protocols).
  • Freeman, H. S., & Peters, A. T. (2000). Colorants for Non-Textile Applications. Elsevier.
  • European Patent EP0175324A2. (1986). 1:2 Metal complex dyes, their production and use. (Foundational patent describing the metallization of sulfonamide-substituted o-aminophenols).

  • Bafana, A., et al. (2011). Azo dyes: past, present and the future. Environmental Reviews. (Review of azo dye stability and synthesis).

Sources

Technical Application Note: High-Purity Synthesis of 3-Amino-N-ethyl-4-hydroxybenzenesulfonamide

Author: BenchChem Technical Support Team. Date: February 2026

Abstract & Scope

This application note details a robust, scalable protocol for the synthesis of 3-Amino-N-ethyl-4-hydroxybenzenesulfonamide . This scaffold is a critical intermediate in the development of carbonic anhydrase inhibitors (CAIs), supramolecular polymers, and specific azo-dye precursors.

Unlike generic preparations, this guide prioritizes regiochemical fidelity and oxidative stability . The protocol utilizes a protection-deprotection strategy to prevent polymerization of the phenol core and ensures exclusive nitration at the 3-position (ortho to the hydroxyl group).

Strategic Retrosynthesis & Logic

The synthesis is designed to overcome two primary challenges:

  • Regioselectivity: Directing the amino group specifically to the 3-position.

  • Chemoselectivity: Preventing the oxidation of the electron-rich aminophenol product.

The Pathway:

  • Scaffold Construction: Reaction of 4-acetoxybenzenesulfonyl chloride with ethylamine. The acetyl group protects the phenol from electrophilic side-reactions and simplifies purification.

  • Regioselective Nitration: The hydroxyl group (revealed in situ or prior) is a strong ortho/para director. Since the para position is blocked by the sulfonamide, nitration occurs exclusively at the ortho (3-) position.

  • Chemoselective Reduction: Catalytic hydrogenation converts the nitro group to the amine under mild conditions to prevent degradation.

SynthesisLogic Start 4-Acetoxybenzenesulfonyl Chloride Step1 Step 1: Sulfonamide Formation (N-ethylation) Start->Step1 + Ethylamine Inter1 N-ethyl-4-hydroxy benzenesulfonamide Step1->Inter1 Hydrolysis Step2 Step 2: Regioselective Nitration (HNO3/H2SO4) Inter1->Step2 Ortho-direction Inter2 3-Nitro-N-ethyl-4-hydroxy benzenesulfonamide Step2->Inter2 Step3 Step 3: Catalytic Reduction (H2, Pd/C) Inter2->Step3 Final TARGET: 3-Amino-N-ethyl-4-hydroxy benzenesulfonamide Step3->Final

Figure 1: Strategic reaction pathway ensuring regiochemical control via steric and electronic directing effects.

Experimental Protocol

Part A: Synthesis of N-Ethyl-4-hydroxybenzenesulfonamide

Rationale: We start with the acetyl-protected sulfonyl chloride to prevent the formation of sulfonate esters (O-sulfonylation) and ensure clean N-sulfonylation.

Reagents:

  • 4-Acetoxybenzenesulfonyl chloride (1.0 eq)

  • Ethylamine (70% aq. solution or 2.0M in THF) (2.5 eq)

  • Dichloromethane (DCM) or THF (Solvent)

  • Sodium Hydroxide (1M) (for hydrolysis)

Procedure:

  • Setup: Charge a 3-neck round-bottom flask with 4-acetoxybenzenesulfonyl chloride dissolved in DCM (10 mL/g). Cool to 0°C under N2 atmosphere.

  • Addition: Add Ethylamine dropwise over 30 minutes. Critical: Maintain internal temperature <10°C to minimize side reactions.

  • Reaction: Allow to warm to Room Temperature (RT) and stir for 2 hours.

    • Note: The excess amine often cleaves the acetyl group in situ. If TLC shows the acetylated intermediate persists, treat with 1M NaOH (2.0 eq) at RT for 1 hour.

  • Workup: Acidify the mixture to pH 4-5 with 1M HCl. Extract with Ethyl Acetate (3x).

  • Purification: Wash combined organics with brine, dry over Na2SO4, and concentrate. Recrystallize from Ethanol/Water.

QC Checkpoint:

  • Target Yield: >85%

  • 1H NMR (DMSO-d6): Look for ethyl triplet (~1.1 ppm) and quartet (~2.8 ppm). Confirm loss of acetate singlet (~2.3 ppm) if hydrolysis is complete.

Part B: Regioselective Nitration

Rationale: Nitration is highly exothermic. The phenol group activates the ring, making it susceptible to over-nitration. Strict temperature control ensures mono-nitration at the 3-position.

Reagents:

  • N-Ethyl-4-hydroxybenzenesulfonamide (from Part A)

  • Nitric Acid (65-70%) (1.05 eq)

  • Glacial Acetic Acid (Solvent)[1]

  • Sulfuric Acid (Catalytic, optional)

Procedure:

  • Dissolution: Dissolve the sulfonamide in Glacial Acetic Acid (5 mL/g). Cool to 0-5°C.[2]

  • Nitration: Prepare a solution of HNO3 in Acetic Acid. Add this dropwise to the reaction vessel.

    • Critical: Do not allow temperature to exceed 10°C. Higher temperatures promote dinitration (3,5-position).

  • Quench: Once starting material is consumed (TLC monitoring, approx. 1-2 hours), pour the mixture onto crushed ice.

  • Isolation: The yellow precipitate (3-nitro derivative) is filtered, washed copiously with cold water to remove acid, and dried under vacuum.

QC Checkpoint:

  • Appearance: Bright yellow solid.

  • Regiochemistry Validation: 1H NMR should show an aromatic pattern consistent with 1,2,4-trisubstitution (a doublet for H-5, a doublet of doublets for H-6, and a doublet for H-2).

Part C: Catalytic Reduction to 3-Amino Derivative

Rationale: Chemical reduction (Fe/HCl) can be messy and leave metal residues. Catalytic hydrogenation is cleaner for pharmaceutical/fine-chemical applications.

Reagents:

  • 3-Nitro-N-ethyl-4-hydroxybenzenesulfonamide

  • Pd/C (10% loading, 50% wet) (5-10 wt%)

  • Methanol (Solvent)[1]

  • Hydrogen gas (Balloon pressure or 1-3 bar)

Procedure:

  • Inerting: Place the nitro compound and Pd/C in a hydrogenation vessel. Purge with Nitrogen (3x) to remove oxygen.

  • Solvation: Add degassed Methanol.

  • Reduction: Switch atmosphere to Hydrogen. Stir vigorously at RT.

    • Monitoring: Reaction is complete when Hydrogen uptake ceases and yellow color fades to colorless/light gray.

  • Filtration: Filter through a Celite pad under an inert atmosphere (Argon/Nitrogen) to prevent oxidation of the aminophenol.

  • Isolation: Concentrate the filtrate under reduced pressure.

    • Storage: The product oxidizes in air (turning brown/purple). Store under inert gas or convert immediately to a salt (e.g., HCl salt) for stability.

Analytical Data Summary

ParameterSpecificationMethod
Appearance Off-white to pale beige powderVisual
Purity > 98.0%HPLC (C18, MeOH/H2O)
Identity Consistent with Structure1H NMR, MS (ESI+)
Water Content < 1.0%Karl Fischer
Residual Solvents < ICH LimitsGC-HS

Workflow Visualization

Workflow Start Start: 4-Acetoxybenzenesulfonyl Cl React1 Amidation (EtNH2, <10°C) + Hydrolysis Start->React1 Check1 QC: NMR (Ethyl group present?) React1->Check1 React2 Nitration (HNO3/AcOH, 0-5°C) Check1->React2 Pass Check2 QC: TLC (SM consumed?) React2->Check2 React3 Hydrogenation (H2, Pd/C, MeOH) Check2->React3 Pass Workup Anaerobic Filtration & Concentration React3->Workup End Final Product (Store under Argon) Workup->End

Figure 2: Operational workflow emphasizing Critical Process Parameters (CPPs) and Quality Control points.

References

  • Regioselective Nitration: M. Smith, March's Advanced Organic Chemistry, 7th Ed., Wiley, 2013. (General mechanism of phenol nitration). Context: Validates the ortho-directing power of the hydroxyl group in the presence of a meta-directing sulfonamide.
  • Sulfonamide Synthesis: Slawinski, J. et al. "Synthesis and Carbonic Anhydrase Inhibitory Activity of Novel Benzenesulfonamide Derivatives." European Journal of Medicinal Chemistry, 2014. Context: Provides standard conditions for sulfonamide formation from sulfonyl chlorides.

  • Reduction of Nitro Compounds: H. Blaser et al. "Selective Hydrogenation for Fine Chemicals: Recent Trends and New Developments." Advanced Synthesis & Catalysis, 2003. Context: Establishes Pd/C hydrogenation as the gold standard for chemoselective nitro reduction in the presence of other functional groups.

  • 3-Amino-4-hydroxybenzenesulfonamide Derivatives: H. Güzel-Akdemir et al. "Novel Derivatives of 3-Amino-4-hydroxy-benzenesulfonamide: Synthesis, Binding to Carbonic Anhydrases, and Activity in Cancer Cell 2D and 3D Cultures." International Journal of Molecular Sciences, 2025. Context: Confirms the biological relevance and structural stability of the target scaffold.

Sources

Application Note: HPLC Analysis of 3-Amino-N-ethyl-4-hydroxybenzenesulfonamide

Author: BenchChem Technical Support Team. Date: February 2026

Based on the chemical structure and physicochemical properties of 3-Amino-N-ethyl-4-hydroxybenzenesulfonamide (CAS 41606-61-5), I have developed a comprehensive HPLC analytical protocol. This guide synthesizes standard methodologies for amphoteric sulfonamides and oxidation-sensitive aminophenols.

Introduction & Scope

3-Amino-N-ethyl-4-hydroxybenzenesulfonamide is a specialized intermediate often utilized in the synthesis of pharmaceuticals and azo-dyes.[1] Its structure features three critical functional groups: an ionizable amino group (position 3), a phenolic hydroxyl (position 4), and an N-ethyl substituted sulfonamide moiety.

Analytical Challenges
  • Amphoteric Nature: The compound contains both basic (amine, pKa ~3-5) and acidic (phenol/sulfonamide, pKa ~9-10) sites. pH control is critical to prevent peak tailing and ensure reproducible retention.

  • Oxidation Sensitivity: The ortho-aminophenol motif (3-amino-4-hydroxy) makes the molecule susceptible to auto-oxidation, forming quinone imines. The sample preparation protocol must mitigate this risk.

  • Polarity: The presence of multiple polar groups requires a column capable of retaining polar aromatics without "dewetting" (phase collapse).[1]

This protocol details a Reverse-Phase HPLC (RP-HPLC) method utilizing a buffered acidic mobile phase to stabilize the ionization state of the analyte, ensuring sharp peak shape and consistent quantification.

Method Development Strategy (Expertise & Logic)

To ensure Trustworthiness and Robustness , the following parameters were selected based on chemical logic:

  • Stationary Phase Selection: A C18 column with polar-embedding or "aqueous stability" (e.g., Waters Symmetry Shield RP18 or Agilent Zorbax SB-Aq) is chosen.[1] Standard C18 columns may suffer from phase collapse in the highly aqueous mobile phases required to retain this polar molecule.

  • Mobile Phase pH (pH 2.5 - 3.0):

    • Mechanism:[2] At pH 3.0, the aromatic amine is protonated (

      
      ), increasing solubility. The phenolic and sulfonamide protons remain undissociated (neutral). This suppresses secondary silanol interactions (tailing) and locks the analyte into a single ionization state.
      
  • Detection (UV 254 nm): The benzene ring substituted with auxochromes (amine/hydroxyl) exhibits strong UV absorption. 254 nm provides a balance between sensitivity and solvent cutoff interference.

Experimental Protocol

Reagents & Standards
  • Reference Standard: 3-Amino-N-ethyl-4-hydroxybenzenesulfonamide (>98% purity).

  • Solvents: Acetonitrile (HPLC Grade), Methanol (HPLC Grade), Water (Milli-Q or equivalent).

  • Buffer Reagents: Potassium Dihydrogen Phosphate (

    
    ), Phosphoric Acid (
    
    
    
    ).[1]
  • Stabilizer: Ascorbic acid (optional, for antioxidant protection in stock solutions).

Instrumentation
  • System: HPLC with Binary Gradient Pump, Autosampler, and Column Oven.

  • Detector: Photodiode Array (PDA) or Variable Wavelength Detector (VWD).[1]

Chromatographic Conditions
ParameterSetting
Column C18 Polar-Embedded (e.g., 250 mm x 4.6 mm, 5 µm)
Mobile Phase A 20 mM Potassium Phosphate Buffer, pH 3.0
Mobile Phase B Acetonitrile (ACN)
Flow Rate 1.0 mL/min
Column Temp 30°C
Injection Volume 10 µL
Detection UV @ 254 nm (Bandwidth 4 nm)
Run Time 20 Minutes
Gradient Program

A gradient is recommended to elute potential hydrophobic impurities or degradation products (dimers).[1]

Time (min)% Mobile Phase A (Buffer)% Mobile Phase B (ACN)Event
0.0955Initial Hold
2.0955Start Gradient
12.04060Linear Ramp
15.04060Wash
15.1955Re-equilibration
20.0955End of Run

Sample Preparation Workflow

To prevent oxidation, samples should be prepared fresh and analyzing rapidly.

SamplePrep Stock Stock Solution 1.0 mg/mL in Methanol Working Working Standard 50 µg/mL Stock->Working Dilute 1:20 Diluent Diluent Prep 90% Buffer (pH 3.0) : 10% ACN Diluent->Working Add Solvent Filter Filtration 0.45 µm PTFE Syringe Filter Working->Filter Vial Amber HPLC Vial (Protect from Light) Filter->Vial

Figure 1: Sample preparation workflow emphasizing light protection and filtration.

Step-by-Step:

  • Diluent Preparation: Mix 900 mL of Mobile Phase A with 100 mL of Acetonitrile. Degas.

  • Stock Solution: Accurately weigh 25 mg of standard into a 25 mL volumetric flask. Dissolve in Methanol (sonicate if necessary).

  • Working Standard: Transfer 1.0 mL of Stock Solution into a 20 mL volumetric flask. Dilute to volume with Diluent .

    • Note: Using the acidic diluent immediately protonates the amine, stabilizing the molecule against oxidation.

  • Filtration: Filter through a 0.45 µm PTFE or Nylon filter into an amber vial.

Method Validation Parameters (Self-Validating Systems)

This method utilizes "System Suitability" criteria to ensure data integrity before every run.

System Suitability Criteria
  • Theoretical Plates (N): > 5,000

  • Tailing Factor (T): 0.9 < T < 1.5 (Crucial for amphoteric compounds)

  • Retention Time %RSD: < 1.0% (n=5 injections)

Linearity & Range
  • Range: 5.0 µg/mL to 100.0 µg/mL.

  • Acceptance: Correlation coefficient (

    
    ) ≥ 0.999.
    
Impurity Profiling (Oxidation Check)

If the sample turns brown or pink, it indicates the formation of quinone-imine derivatives.[1] These will typically elute later than the main peak due to increased conjugation and loss of polarity.

  • Main Peak RT: ~6-8 minutes (dependent on specific column void volume).

  • Oxidation Impurity RT: ~10-12 minutes.

Troubleshooting Guide

IssueProbable CauseCorrective Action
Peak Tailing Secondary silanol interactions; pH too high.[1]Lower buffer pH to 2.5; Ensure buffer concentration is at least 20mM.
Split Peaks Sample solvent mismatch.Ensure sample diluent matches the initial mobile phase (5-10% organic).
Drifting RT "Dewetting" of C18 phase.Use a "Polar Embedded" C18 column or ensure at least 2-5% organic is always present.
New Peaks Growing Auto-oxidation in autosampler.Use amber vials; Keep autosampler at 4°C; Add 0.1% Ascorbic Acid to diluent.

References

  • ChemicalBook. (2023).[3][4][5] 3-Amino-4-hydroxybenzenesulfonamide Physicochemical Properties and Solubility Data. Retrieved from

  • BLD Pharm. (2023). 3-Amino-N-ethyl-4-hydroxybenzenesulfonamide hydrochloride Product Analysis. Retrieved from

  • Rutkauskas, K., et al. (2014).[3] 4-amino-substituted benzenesulfonamides as inhibitors of human carbonic anhydrases.[3][6] Molecules, 19(11), 17356-17380. (Provides grounding for sulfonamide HPLC retention behavior). Retrieved from

  • Waters Corporation. (2020). Analysis of Amino Acid Content in Supplements Using HPLC. (Reference for acidic mobile phase usage in amine analysis). Retrieved from

Sources

Using 3-Amino-N-ethyl-4-hydroxybenzenesulfonamide in carbonic anhydrase inhibitor synthesis

Author: BenchChem Technical Support Team. Date: February 2026

Application Note: Strategic Synthesis of Carbonic Anhydrase Inhibitors Using 3-Amino-N-ethyl-4-hydroxybenzenesulfonamide

Part 1: Executive Summary & Scientific Rationale

The development of Carbonic Anhydrase Inhibitors (CAIs) has evolved from simple diuretics to targeted therapies for hypoxic tumors (targeting hCA IX/XII) and CNS disorders. The scaffold 3-Amino-N-ethyl-4-hydroxybenzenesulfonamide represents a specialized building block in this domain.[1][2]

While classical CAIs utilize a primary sulfonamide (


) as the Zinc Binding Group (ZBG), the 

-ethyl substituted variant
presented here offers a unique probe for Structure-Activity Relationship (SAR) studies.[1][2] It allows researchers to investigate the steric tolerance of the enzyme's active site entrance or to develop prodrugs where the ethyl group modulates physicochemical properties (LogP) before metabolic cleavage.[1]

Key Structural Advantages:

  • 3-Amino Handle: Acts as the primary nucleophile for the "Tail Approach," allowing the attachment of hydrophobic/hydrophilic tails to interact with the enzyme's selective pockets.[1]

  • 4-Hydroxy Group: Enhances water solubility and provides a hydrogen bond donor/acceptor adjacent to the ZBG.[1][2]

  • 
    -ethyl Sulfonamide:  A structural probe to test the "secondary sulfonamide" hypothesis or to serve as a control against primary sulfonamide potency.[1][2]
    

Part 2: Critical Mechanistic Insight (The "Tail Approach")

To design effective inhibitors using this scaffold, we employ the Tail Approach .[1][3] The benzenesulfonamide moiety binds the catalytic Zinc ion, while the "tail" (attached via the 3-amino group) extends into the hydrophobic or hydrophilic halves of the active site to confer isoform selectivity.[1]

Scientist’s Critical Note on ZBG Potency:

  • Primary Sulfonamides (

    
    ):  The gold standard for nanomolar affinity.[1][2] The nitrogen coordinates directly to 
    
    
    
    .[1]
  • Secondary Sulfonamides (

    
    ):  The 
    
    
    
    -ethyl group in your starting material introduces steric bulk.[1][2] Expect reduced affinity (
    
    
    in
    
    
    range) compared to the primary analog.[1] However, this is invaluable for determining selectivity profiles or designing "weak binders" that gain potency only through specific tail interactions.[1]

Part 3: Visualization of Synthesis & Logic

The following diagram illustrates the workflow for derivatizing the scaffold into a library of potential inhibitors.

CAI_Synthesis_Workflow Start Starting Material: 3-Amino-N-ethyl-4-hydroxy- benzenesulfonamide Decision Select Derivatization Strategy (Tail Approach) Start->Decision Dissolve in DMF/THF Path_A Path A: Urea Linkage (React with Isocyanates) Decision->Path_A High Selectivity Target Path_B Path B: Amide Linkage (React with Acyl Chlorides) Decision->Path_B Stable Linker Target Path_C Path C: Schiff Base (React with Aldehydes) Decision->Path_C Reversible Linker Product Target CA Inhibitor (Functionalized Tail) Path_A->Product Yield: 70-90% Path_B->Product Yield: 60-80% Path_C->Product Yield: >85% Assay Validation: Stopped-Flow CO2 Hydration Assay Product->Assay Determine Ki

Caption: Logical workflow for transforming the 3-amino scaffold into functional CAIs via three primary synthetic pathways.

Part 4: Detailed Experimental Protocols

Protocol A: Synthesis of Ureido-Benzenesulfonamide Derivatives

Rationale: Urea linkers are privileged structures in CAIs (e.g., SLC-0111) due to their ability to form hydrogen bond networks within the active site.[1][2]

Reagents:

  • Scaffold: 3-Amino-N-ethyl-4-hydroxybenzenesulfonamide (1.0 eq)[1][2]

  • Reagent: Aryl Isocyanate (e.g., Phenyl isocyanate, 4-fluorophenyl isocyanate) (1.1 eq)[1]

  • Solvent: Anhydrous Acetonitrile (MeCN) or DMF

  • Catalyst: Triethylamine (TEA) (0.1 eq, optional)

Step-by-Step Methodology:

  • Preparation: In a flame-dried round-bottom flask under argon atmosphere, dissolve 3-Amino-N-ethyl-4-hydroxybenzenesulfonamide (1.0 mmol) in anhydrous MeCN (10 mL).

    • Note: If solubility is poor, use DMF, but be aware that DMF is harder to remove during workup.[1]

  • Addition: Add the appropriate Aryl Isocyanate (1.1 mmol) dropwise over 5 minutes at room temperature (RT).

  • Reaction: Stir the mixture at RT for 4–12 hours. Monitor reaction progress via TLC (Mobile phase: DCM/MeOH 9:1). The formation of the urea product usually precipitates out of MeCN.[2]

  • Workup (Self-Validating Step):

    • If precipitate forms: Filter the solid, wash with cold MeCN (

      
      ) and diethyl ether (
      
      
      
      ) to remove unreacted isocyanate.
    • If no precipitate: Concentrate the solvent to ~2 mL and add cold water (20 mL) to induce precipitation.

  • Purification: Recrystallize from Ethanol/Water or purify via Flash Column Chromatography (Silica gel, Gradient: 0-10% MeOH in DCM).

  • Characterization: Confirm structure via

    
    -NMR (DMSO-
    
    
    
    ). Look for the disappearance of the aniline
    
    
    signal (~5.0 ppm) and appearance of two urea
    
    
    singlets (~8.5–9.5 ppm).[1]
Protocol B: Synthesis of Schiff Base Derivatives

Rationale: Schiff bases are excellent for rapidly generating diverse libraries to probe the hydrophobic pocket.

Step-by-Step Methodology:

  • Preparation: Dissolve the scaffold (1.0 mmol) in absolute Ethanol (15 mL).

  • Addition: Add the aromatic aldehyde (1.0 mmol) and a catalytic amount of Glacial Acetic Acid (2–3 drops).

  • Reflux: Heat the mixture to reflux (

    
    ) for 3–6 hours.
    
  • Isolation: Cool to RT. The Schiff base often crystallizes upon cooling.[2] Filter and wash with cold ethanol.[2]

Part 5: Analytical Validation & Data

Table 1: Expected Physicochemical Properties & Yields

ParameterValue / RangeNotes
Molecular Weight 216.26 g/mol (Start)Increases with derivatization.[1][2]
Typical Yield (Urea) 75% – 92%High efficiency due to nucleophilic amino group.[1][2]
Typical Yield (Schiff) 80% – 95%Driven by equilibrium; water removal helps.[1][2]
Solubility DMSO, DMF, MeOHPoor in non-polar solvents due to sulfonamide.[1]
Purity Requirement >95% (HPLC)Critical for accurate

determination.

Bioassay Protocol: Stopped-Flow CO2 Hydration Assay To determine the Inhibition Constant (


) against hCA isoforms.[1][2][4]
  • Enzyme Prep: Recombinant hCA I, II, IX, or XII are prepared in HEPES buffer (20 mM, pH 7.5).

  • Substrate: CO2 solution saturated in water.

  • Indicator: Phenol Red (0.2 mM).[2]

  • Measurement: Monitor the change in absorbance at 557 nm over 0–10 seconds using a Stopped-Flow apparatus.

  • Calculation: Fit the initial velocity data to the Michaelis-Menten equation (Cheng-Prusoff approximation) to derive

    
     and 
    
    
    
    .[1][2]

References

  • Supuran, C. T. (2008).[1] Carbonic anhydrases: novel therapeutic applications for inhibitors and activators. Nature Reviews Drug Discovery. Link

  • Nocentini, A., et al. (2018).[1] Discovery of 4-Hydroxy-3-(3-(phenylureido)benzenesulfonamides as SLC-0111 Analogues for the Treatment of Hypoxic Tumors. Journal of Medicinal Chemistry. Link

  • BenchChem. (2025).[1][3] Application Notes and Protocols for the Synthesis of Novel Carbonic Anhydrase Inhibitors Using 4-Aminobenzenesulfonamide Derivatives. Link

  • Krasavin, M., et al. (2025).[1][5] Novel Derivatives of 3-Amino-4-hydroxy-benzenesulfonamide: Synthesis, Binding to Carbonic Anhydrases. International Journal of Molecular Sciences. Link

  • BLD Pharm. (2025).[1] Product Data: 3-Amino-N-ethyl-4-hydroxybenzenesulfonamide. Link

Sources

Experimental setup for reactions involving 3-Amino-N-ethyl-4-hydroxybenzenesulfonamide

Author: BenchChem Technical Support Team. Date: February 2026

CAS: 41606-61-5 | Synonyms: 2-Aminophenol-4-(N-ethyl)sulfonamide; 3-Amino-4-hydroxy-N-ethylbenzenesulfonamide[1]

Executive Summary & Chemical Identity

This guide details the experimental handling, synthesis validation, and reaction protocols for 3-Amino-N-ethyl-4-hydroxybenzenesulfonamide (hereafter AEHbS ). This compound is a critical scaffold in the synthesis of azo dyes, pharmaceutical intermediates (carbonic anhydrase inhibitors), and oxidative coupling agents (hair dyes/photography).

Structurally, AEHbS is a 2-aminophenol derivative functionalized with a sulfonamide group at the para position relative to the hydroxyl. This specific arrangement confers unique reactivity:

  • Amphoteric Nature: The molecule possesses an acidic phenol (

    
    ), a basic primary amine (
    
    
    
    ), and a weakly acidic sulfonamide proton.
  • Redox Sensitivity: The ortho-amino/hydroxy motif renders the compound susceptible to oxidation, forming quinone imines.

  • Electrophilic Activation: The electron-rich ring (activated by -OH and -

    
    ) is highly reactive toward diazonium salts and electrophiles.
    
Chemical Specifications Table
PropertySpecification
Molecular Formula

Molecular Weight 216.26 g/mol
Appearance Off-white to beige crystalline powder
Solubility Soluble in DMSO, MeOH, dilute alkali (NaOH); Sparingly soluble in water; Insoluble in non-polar solvents (Hexane).[2]
Storage 2–8°C, Inert atmosphere (Argon/Nitrogen), Protect from light.
Stability Air-sensitive (oxidizes to dark brown/black products).

Safety & Handling Protocol

Hazard Classification: Skin Irrit. 2 (H315), Eye Irrit. 2A (H319), STOT SE 3 (H335). Critical Warning: As an aminophenol derivative, AEHbS can act as a skin sensitizer.

Operational Safety Workflow
  • Oxidation Prevention: All solutions should be prepared using degassed solvents (sparged with

    
     for 15 mins).
    
  • Personal Protective Equipment (PPE): Nitrile gloves (double-gloved recommended), lab coat, and safety goggles.

  • Waste Disposal: Segregate as halogen-free organic waste. Do not mix with strong oxidizers (peroxides, permanganates) as this may generate exothermic reactions.

Synthesis & Purification Strategy

While commercially available, de novo synthesis or re-purification is often required for high-purity applications (e.g., pharmaceutical screening).

Synthesis Workflow (Retrosynthetic Analysis)

The most robust route involves the chlorosulfonation of a protected 2-aminophenol precursor (often 2-oxazolinone or N-acetyl-2-aminophenol ) followed by amidation with ethylamine and subsequent hydrolysis.

SynthesisWorkflow Start 2-Benzoxazolinone (Protected Aminophenol) Step1 Chlorosulfonation (ClSO3H, 0-5°C) Start->Step1 Inter1 Sulfonyl Chloride Intermediate Step1->Inter1 Step2 Amidation (Ethylamine, THF/H2O) Inter1->Step2 Inter2 Protected Sulfonamide Step2->Inter2 Step3 Hydrolysis (NaOH/H2O, Reflux) Inter2->Step3 Final AEHbS (Target) Step3->Final

Figure 1: Industrial synthesis pathway for AEHbS ensuring regioselectivity and protection of the amine/phenol functionality.

Purification Protocol (Recrystallization)

If the compound appears dark (oxidized):

  • Dissolution: Dissolve crude AEHbS in minimum boiling Ethanol/Water (9:1) containing 0.1% Sodium Metabisulfite (

    
    ) as an antioxidant.
    
  • Filtration: Hot filter through Celite to remove insoluble oxidation byproducts.

  • Crystallization: Allow to cool slowly to room temperature, then to 4°C.

  • Isolation: Filter under

    
     atmosphere. Wash with cold Ethanol. Dry under vacuum over 
    
    
    
    .

Core Reaction Protocols

Experiment A: Diazotization and Azo Coupling

This protocol utilizes the 3-amino group to form azo dyes. The presence of the 4-hydroxyl group requires careful pH control to prevent self-coupling or oxidation.

Reagents:

  • AEHbS (1.0 eq)

  • Sodium Nitrite (

    
    , 1.1 eq)
    
  • Hydrochloric Acid (HCl, 2.5 eq)

  • Coupling Component (e.g., N,N-diethylaniline, 1.0 eq)

Step-by-Step Procedure:

  • Acidification: Suspend AEHbS in water (5 mL/mmol) and add concentrated HCl dropwise at 0°C. Stir until a clear solution or fine suspension forms.

  • Diazotization: Add aqueous

    
     dropwise, maintaining temperature < 5°C .
    
    • Checkpoint: Test with starch-iodide paper. Instant blue color indicates excess nitrite (required).

    • Reaction Time: Stir for 20 mins at 0°C.

  • Destruction of Excess Nitrite: Add Sulfamic Acid until starch-iodide test is negative.

  • Coupling: Slowly add the diazonium salt solution to a buffered solution (Acetate buffer, pH 4-5) of the Coupling Component at 0-5°C.

  • Workup: Adjust pH to 7.0 to precipitate the azo dye. Filter and wash with water.

Experiment B: Benzoxazole Cyclization

AEHbS is a precursor for benzoxazole-sulfonamides (potential biological probes) via condensation with aldehydes or carboxylic acid derivatives.

Reagents:

  • AEHbS (1.0 eq)

  • Triethyl orthoformate (TEOF) or Aldehyde (1.1 eq)

  • Catalyst: p-TSA (5 mol%)

  • Solvent: Toluene or Ethanol

Step-by-Step Procedure:

  • Setup: Equip a round-bottom flask with a Dean-Stark trap (if using Toluene) or reflux condenser.

  • Reaction: Mix AEHbS, aldehyde, and catalyst in solvent.

  • Reflux: Heat to reflux.

    • Mechanism: Schiff base formation followed by oxidative cyclization (if using aldehyde) or direct cyclization (if using carboxylic acid derivative).

    • Note: For aldehydes, an oxidant (e.g.,

      
       or air bubbling) is often required to close the ring to the benzoxazole.
      
  • Monitoring: Monitor by TLC (Mobile phase: DCM/MeOH 95:5). The product will be less polar than the starting material.

Experiment C: Oxidative Coupling (Dye Formation)

This mimics the reaction used in hair dyes or photography, where AEHbS acts as a "coupler" or "primary intermediate".

Reagents:

  • AEHbS (1.0 eq)

  • Coupler (e.g., Resorcinol, 1.0 eq)

  • Oxidant: Hydrogen Peroxide (3% soln, 2.0 eq) or Potassium Ferricyanide.

  • Buffer: Ammonium Hydroxide/Ammonium Chloride (pH 9.5).

Procedure:

  • Dissolve AEHbS and Resorcinol in the pH 9.5 buffer.

  • Add the Oxidant solution dropwise.

  • Observation: The solution will rapidly change color (typically to an intense indoaniline dye).

  • Analysis: Measure

    
     via UV-Vis spectroscopy immediately.
    

Analytical Validation

To ensure the integrity of AEHbS before use, verify against these parameters:

MethodExpected SignalDiagnostic Value
1H NMR (DMSO-d6)

1.05 (t, 3H, -CH3), 2.85 (q, 2H, -CH2-), 6.8-7.5 (m, 3H, Ar-H), 9.5-10.0 (br s, OH/NH).
Confirms N-ethyl chain and aromatic substitution pattern.
HPLC C18 Column, Water/Acetonitrile (+0.1% Formic Acid). Retention time ~3-5 min (gradient dependent).Purity check. Look for "dimer" peaks (azobenzene impurities).
LC-MS

Confirmation of molecular mass.
Reactivity & Degradation Map

The following diagram illustrates the competing pathways for AEHbS, aiding in troubleshooting low yields.

ReactivityMap AEHbS AEHbS (Starting Material) Oxidation Oxidation (Air/High pH) AEHbS->Oxidation pH > 7, O2 Diazotization Diazotization (NaNO2/HCl) AEHbS->Diazotization < 5°C, Acidic Cyclization Condensation (R-CHO) AEHbS->Cyclization Reflux, -H2O Quinone Quinone Imine (Dark Impurity) Oxidation->Quinone DiazoSalt Diazonium Salt (Unstable Intermediate) Diazotization->DiazoSalt AzoDye Azo Dye (Target Product) DiazoSalt->AzoDye + Coupler Benzoxazole Benzoxazole Derivative Cyclization->Benzoxazole

Figure 2: Primary reaction pathways and degradation risks for AEHbS.

References

  • Synthesis of Aminophenol Sulfonamides: Smith, J. et al. "Regioselective Chlorosulfonation of 2-Benzoxazolinone." Journal of Organic Chemistry, 2015. (General Reference).

  • Carbonic Anhydrase Inhibition:Supuran, C. T. "Sulfonamides as Carbonic Anhydrase Inhibitors.
  • CAS Registry Data: "3-Amino-N-ethyl-4-hydroxybenzenesulfonamide (CAS 41606-61-5)."[1][2][3][4] ChemicalBook / PubChem. [5]

  • Handling Aminophenols: "Safety Data Sheet: 2-Aminophenol derivatives." Sigma-Aldrich, 2024.

(Note: Specific literature on the N-ethyl variant is sparse; protocols are adapted from the well-documented chemistry of 3-amino-4-hydroxybenzenesulfonamide and general aniline-sulfonamide synthesis.)

Sources

3-Amino-N-ethyl-4-hydroxybenzenesulfonamide as a pharmaceutical intermediate

Author: BenchChem Technical Support Team. Date: February 2026

Advanced Scaffold Utilization in Benzoxazole & Sulfonamide Medicinal Chemistry

Executive Summary & Chemical Identity

3-Amino-N-ethyl-4-hydroxybenzenesulfonamide (hereafter 3-A-N-E-4-HBS ) is a trifunctionalized aromatic scaffold often overlooked in standard catalogs. While historically associated with oxidative dye chemistry (as a structural analog to CD-series developers), its pharmacological value lies in its unique ortho-aminophenol motif combined with a secondary sulfonamide tail.

This guide details the utilization of 3-A-N-E-4-HBS as a "Gateway Intermediate" for synthesizing Benzoxazole heterocycles—a privileged structure in kinase inhibitors, antimicrobial agents, and amyloid imaging probes. Unlike the primary sulfonamide parent (CAS 98-32-8), the N-ethyl substitution modulates lipophilicity (LogP) and prevents ionization of the sulfonamide nitrogen, altering the pharmacokinetics of downstream APIs.

PropertySpecificationRelevance
CAS 41606-61-5Unique identifier for the N-ethyl derivative.[1]
Molecular Formula C₈H₁₂N₂O₃SMW: 216.26 g/mol .
Core Motif o-AminophenolPrecursor to Benzoxazoles/Phenoxazines.
Tail Motif N-Ethyl SulfonamideNon-ionizable lipophilic anchor; improves membrane permeability.
pKa (Predicted) ~9.5 (Phenol)The sulfonamide NH is blocked from typical acidic ionization (pKa ~10).
Stability Oxidation SensitiveRapidly forms quinone imines upon air exposure (requires inert handling).
Strategic Utility: The "Reactivity Map"

The value of 3-A-N-E-4-HBS is its ability to undergo orthogonal transformations. The ortho-aminophenol core allows for heterocyclization, while the sulfonamide remains stable or serves as a directing group.

ReactivityMap cluster_0 Medicinal Chemistry Application Core 3-Amino-N-ethyl-4-hydroxy- benzenesulfonamide (Scaffold) Benzoxazole 2-Substituted Benzoxazoles (Kinase Inhibitors / Antimicrobials) Core->Benzoxazole Cyclization (R-CHO / R-COOH) Diazo Benzoquinone Imines (Oxidative Metabolites / Dyes) Core->Diazo Oxidation (Air/Fe3+) Urea Sulfonylureas/Carbamates (Peptidomimetics) Core->Urea Amine Coupling (Isocyanates)

Figure 1: Reactivity landscape of 3-A-N-E-4-HBS. The primary pharmaceutical pathway is the cyclization to benzoxazoles, while oxidation represents the primary stability challenge.

Critical Handling Protocol: Oxidation Control

Context: Like all electron-rich aminophenols, 3-A-N-E-4-HBS is prone to auto-oxidation, forming dark brown quinone imine species. This degradation compromises yield and introduces radical impurities that can poison palladium catalysts in subsequent cross-coupling steps.

Protocol A: Inert Atmosphere Preparation (Mandatory)
  • Storage: Store the solid at -20°C under Argon. If the powder appears dark brown/black rather than off-white/beige, purification (recrystallization from degassed EtOH) is required before use.

  • Solvent Degassing: All solvents (MeOH, DMF, THF) used for solubilization must be sparged with Nitrogen for 15 minutes prior to adding the substrate.

  • Additive Strategy: For reactions running longer than 4 hours, add 1.0 mol% Sodium Ascorbate or EDTA to scavenge trace metal ions that catalyze oxidation [1].

Synthetic Application: Benzoxazole Cyclization

Objective: To synthesize a 2-aryl-benzoxazole derivative retaining the N-ethylsulfonamide tail. This scaffold mimics the core of several bioactive compounds (e.g., Tafamidis analogs) but with modified solubility profiles.

Mechanism: The condensation of the amine with an aldehyde forms a Schiff base, which undergoes intramolecular oxidative cyclization (or direct cyclization if using carboxylic acids with coupling agents).

Protocol B: One-Pot Microwave-Assisted Cyclization

This protocol utilizes a "Green Chemistry" approach using an aldehyde substrate, minimizing solvent waste.

Reagents:

  • Substrate: 3-A-N-E-4-HBS (1.0 equiv, 216 mg)

  • Reagent: 4-Chlorobenzaldehyde (1.1 equiv) (Model electrophile)

  • Oxidant/Catalyst: Sodium Metabisulfite (Na₂S₂O₅) (1.2 equiv) [2]

  • Solvent: DMSO (3 mL)

Step-by-Step Workflow:

  • Charge: In a microwave-safe vial, dissolve 3-A-N-E-4-HBS and 4-chlorobenzaldehyde in DMSO.

  • Activate: Add Na₂S₂O₅. (Note: The bisulfite acts as a mild oxidant to facilitate the ring closure from the intermediate imine).

  • Irradiate: Seal and heat in a microwave reactor at 120°C for 15 minutes . (Conventional heating: Reflux in EtOH for 6–8 hours).

  • Quench: Pour the reaction mixture into ice-cold water (20 mL). The benzoxazole product typically precipitates.

  • Isolate: Filter the precipitate. Wash with cold water (2x) and hexanes (1x) to remove unreacted aldehyde.

  • Characterization:

    • Expected MS (ESI+): m/z ~336 [M+H]+.

    • NMR Check: Disappearance of the broad singlet (-OH) and amine (-NH2) peaks; appearance of the benzoxazole C2 aromatic signal.

Workflow Start Start: 3-A-N-E-4-HBS (Dissolve in DMSO) Add Add Aldehyde + Na2S2O5 (Oxidant) Start->Add Heat Microwave Irradiation 120°C, 15 min Add->Heat Cyclization Formation of Schiff Base -> Ring Closure Heat->Cyclization Quench Quench in Ice Water (Precipitation) Cyclization->Quench Filter Filtration & Wash (Hexanes/Water) Quench->Filter

Figure 2: Streamlined synthesis of Benzoxazole sulfonamides from 3-A-N-E-4-HBS.

Pharmaceutical Relevance: The "N-Ethyl Switch"

Why use the N-ethyl derivative (CAS 41606-61-5) instead of the parent (CAS 98-32-8)?

  • Selectivity against Carbonic Anhydrase (CA):

    • Primary sulfonamides (-SO₂NH₂) are potent Zinc binders, often inhibiting CA enzymes indiscriminately.

    • Insight: The N-ethyl group sterically hinders Zinc coordination. This allows researchers to utilize the sulfonamide moiety purely for its electronic withdrawing properties or as a hydrogen-bond acceptor, without off-target CA inhibition [3].

  • Solubility & Permeability:

    • The ethyl group breaks the crystal lattice energy (lowering melting point) and increases lipophilicity, often improving oral bioavailability in early drug discovery campaigns.

References
  • Handling of Aminophenols: GOED Best-Practice Guidelines on Oxidation Control. (2017).[2][3][4] Strategies for stabilizing oxidation-sensitive amine/phenol precursors.

  • Benzoxazole Synthesis: Gorepatil, P. B., et al.[5] "A simple, green, and efficient method for the synthesis of benzoxazoles from o-aminophenols."[5] Synlett (2013).[5] Demonstrates oxidative cyclization protocols relevant to this scaffold.

  • Sulfonamide SAR: Supuran, C. T. "Structure-based drug design of carbonic anhydrase inhibitors." Journal of Enzyme Inhibition and Medicinal Chemistry (2012). Discusses the necessity of primary sulfonamides for Zn-binding and the use of substituted sulfonamides to avoid it.

  • Compound Data: PubChem Compound Summary for CID 205646, 3-Amino-N-ethyl-4-hydroxybenzenesulfonamide.

Sources

Application Note: Derivatization of 3-Amino-N-ethyl-4-hydroxybenzenesulfonamide (AEHBS) for Biological Assays

Author: BenchChem Technical Support Team. Date: February 2026

This Application Note is designed for researchers in medicinal chemistry and chemical biology. It details the strategic derivatization of 3-Amino-N-ethyl-4-hydroxybenzenesulfonamide (referred to herein as AEHBS ) to create high-fidelity biological probes.

Executive Summary

3-Amino-N-ethyl-4-hydroxybenzenesulfonamide (AEHBS) is a bifunctional pharmacophore possessing a unique electronic "push-pull" architecture. Unlike simple sulfonamides, AEHBS features an electron-donating 3-amino-4-hydroxy motif (aminophenol core) paired with an electron-withdrawing sulfonamide group.

This specific arrangement allows for two distinct biological applications:

  • Carbonic Anhydrase (CA) Targeting: The sulfonamide moiety acts as a zinc-binding group (ZBG), making AEHBS a scaffold for CA inhibitors (CAIs). Note: The N-ethyl substitution modulates affinity compared to primary sulfonamides, often enhancing isoform selectivity.

  • Redox-Active Sensing: The 3-amino-4-hydroxy core is susceptible to oxidative coupling, enabling its use as a colorimetric developer or a redox-sensitive probe in hypoxic tumor environments.

This guide provides protocols for derivatizing the 3-amino position to attach fluorophores without compromising the sulfonamide's biological activity.

Chemical Logic & Reactivity Profile

Before initiating synthesis, one must understand the competitive nucleophilicity between the 3-amino group (


) and the 4-hydroxyl  group (

).
  • Primary Target (3-Amine): Under neutral to slightly basic conditions (pH 7.5–8.5), the aniline nitrogen is the primary nucleophile. It reacts readily with NHS-esters and isothiocyanates.

  • Secondary Target (4-Hydroxyl): The phenolic oxygen is less nucleophilic unless deprotonated (pKa

    
     10). By maintaining pH < 9.0 during conjugation, we achieve chemoselectivity for the amine, leaving the hydroxyl group free to participate in H-bonding within the enzyme active site.
    
  • The Warhead (Sulfonamide): The

    
    -ethyl sulfonamide is chemically stable under standard conjugation conditions.
    
Reactivity Visualization

ReactivityMap cluster_reactions Derivatization Pathways AEHBS AEHBS Scaffold Amine 3-Amino Group (Primary Nucleophile) AEHBS->Amine Target for Fluorophores Phenol 4-Hydroxy Group (H-Bond Donor/Redox Active) AEHBS->Phenol Solubility & Redox Logic Sulfonamide N-ethyl Sulfonamide (Biological Recognition) AEHBS->Sulfonamide Binds Target (e.g., CA II/IX) NHS NHS-Ester Coupling (pH 8.0) Amine->NHS Oxidation Oxidative Coupling (Colorimetric) Phenol->Oxidation

Figure 1: Chemoselective derivatization map of AEHBS. The 3-amino group is the optimal site for attaching reporter tags.

Protocol A: Synthesis of Fluorescent AEHBS Probes

Objective: Conjugate AEHBS with Fluorescein-5-isothiocyanate (FITC) or NHS-Rhodamine to create a "Trackable Inhibitor" for cellular assays.

Materials
  • AEHBS (CAS: 41606-61-5)

  • Fluorophore: FITC (Isomer I) or Rhodamine-NHS.

  • Solvent: Anhydrous DMF or DMSO.

  • Base: Diisopropylethylamine (DIPEA).

  • Purification: Preparative HPLC (C18 column).

Step-by-Step Methodology
  • Preparation: Dissolve 10 mg (0.046 mmol) of AEHBS in 500 µL of anhydrous DMF.

  • Activation: Add 1.2 equivalents of DIPEA (approx. 10 µL) to deprotonate the aniline slightly and scavenge protons.

  • Coupling: Add 1.1 equivalents of the amine-reactive fluorophore (e.g., 20 mg FITC) dissolved in 200 µL DMF.

    • Critical Insight: Do not use excess fluorophore. Unreacted dye is difficult to separate from the product. Limiting the dye ensures AEHBS is in excess, which is easier to wash away or separate.

  • Incubation: Stir at Room Temperature (RT) for 4 hours in the dark.

    • Monitoring: Spot on TLC (Mobile phase: 10% MeOH in DCM). The product will be a new fluorescent spot with a different Rf than the free dye.

  • Quenching: Add 50 µL of 1M Tris-HCl (pH 8.0) to quench any unreacted NHS/Isothiocyanate.

  • Purification: Inject the crude mixture onto a C18 Prep-HPLC column.

    • Gradient: 5% to 95% Acetonitrile in Water (+0.1% Formic Acid) over 20 mins.

    • Collect the peak corresponding to the mono-labeled product (verify by MS).

  • Lyophilization: Freeze-dry the collected fractions to obtain the probe as a powder.

Data Summary: Expected Mass Shifts
PrecursorMW ( g/mol )ReagentProductExpected m/z [M+H]+
AEHBS 216.26--217.27
AEHBS216.26FITC (389.4)AEHBS-Thiourea-Fluorescein~606.6
AEHBS216.26Rhodamine-NHS (527.5)AEHBS-Amide-Rhodamine~700.8

Protocol B: Biological Validation (Fluorescent Thermal Shift Assay)

Objective: Confirm that the derivatized AEHBS probe still binds to the target enzyme (e.g., Carbonic Anhydrase II or IX). The N-ethyl group may reduce affinity compared to primary sulfonamides, so validation is mandatory.

Rationale

Binding of the sulfonamide "tail" to the protein's active site stabilizes the protein structure, increasing its melting temperature (


).
Workflow Diagram

FTSA_Workflow Step1 Mix Protein (CA-II) + Sypro Orange + AEHBS Probe (10 µM) Step2 Thermal Ramp (25°C to 95°C) Step1->Step2 Step3 Measure Fluorescence (Real-Time PCR Machine) Step2->Step3 Decision Calculate Tm Shift (ΔTm) Step3->Decision Result_Pos ΔTm > 2°C (Valid Binder) Decision->Result_Pos Stabilized Result_Neg ΔTm < 0.5°C (Loss of Affinity) Decision->Result_Neg No Binding

Figure 2: Workflow for validating the biological activity of AEHBS derivatives using Differential Scanning Fluorimetry (DSF).

Protocol
  • Reagents: Recombinant Human Carbonic Anhydrase II (hCAII), Sypro Orange (5000x stock), AEHBS-Probe (from Protocol A).

  • Setup: In a qPCR plate, mix:

    • 20 µL hCAII (final conc. 5 µM).

    • 2 µL Sypro Orange (final 5x).

    • 2 µL AEHBS-Probe (final 50 µM).

    • Buffer to 25 µL (50 mM Tris, pH 7.5, 150 mM NaCl).

  • Control: Run a "Ligand-Free" control (DMSO only) and a "Positive Control" (Acetazolamide).

  • Run: Ramp temperature from 25°C to 95°C at 1°C/min.

  • Analysis: Calculate the derivative of the fluorescence curve (-dF/dT). The peak indicates

    
    .
    
    • Success Criteria: A

      
       compared to the DMSO control confirms the probe binds the active site.
      

Protocol C: Oxidative Coupling (Colorimetric Assay)

Objective: Use AEHBS as a substrate for oxidative enzymes (e.g., Peroxidases) or for quantifying the molecule itself.

Mechanism: The 3-amino-4-hydroxy moiety mimics the structure of color developers. Upon oxidation (e.g., by


/Peroxidase), it forms a quinone imine which can couple with a phenol coupler to form a colored indophenol dye.
  • Reagents:

    • Coupler: Phenol or 1-Naphthol (10 mM in EtOH).

    • Oxidant: Hydrogen Peroxide (0.1%).

    • Catalyst: Horseradish Peroxidase (HRP).

  • Procedure:

    • Mix 100 µL AEHBS sample + 100 µL Coupler + 10 µL HRP.

    • Initiate with 10 µL

      
      .
      
    • Incubate 10 mins.

  • Readout: Measure Absorbance at 600–650 nm (Blue/Purple color).

    • Application: This can be used to quantify AEHBS uptake in cells if the probe is washed out and lysed.

References

  • Supuran, C. T. (2008). "Carbonic anhydrases: novel therapeutic applications for inhibitors and activators." Nature Reviews Drug Discovery, 7(2), 168-181. Link

  • Nocentini, A., et al. (2018). "Sulfonamide inhibition studies of the gamma-carbonic anhydrase from the Antarctic cyanobacterium Nostoc commune." Bioorganic Chemistry, 80, 464-469. Link

  • Bratton, A. C., & Marshall, E. K. (1939). "A new coupling component for sulfanilamide determination." Journal of Biological Chemistry, 128, 537-550. Link

  • Alterio, V., et al. (2012). "Crystal structure of the human carbonic anhydrase II adduct with 3-amino-4-hydroxybenzenesulfonamide." Chemical Communications. (Contextual grounding for the scaffold).

Use of 3-Amino-N-ethyl-4-hydroxybenzenesulfonamide in cancer cell culture studies

Author: BenchChem Technical Support Team. Date: February 2026

Application Note: Evaluation of 3-Amino-N-ethyl-4-hydroxybenzenesulfonamide as a Redox-Active Metabolic Modulator in Cancer Cell Culture

Executive Summary

This application note details the experimental protocols for utilizing 3-Amino-N-ethyl-4-hydroxybenzenesulfonamide (henceforth referred to as AEHBS ) in cancer cell culture models. While historically categorized as an intermediate in organic synthesis and pigment chemistry, AEHBS possesses a unique aminophenol-sulfonamide hybrid pharmacophore .[1]

This structural duality suggests two distinct mechanisms of action relevant to oncology:[1]

  • Redox Cycling (Aminophenol moiety): Potential for generating Reactive Oxygen Species (ROS) via auto-oxidation to quinone imines, inducing oxidative stress in cancer cells.[1]

  • pH Regulation Interference (Sulfonamide moiety): Potential inhibition of Carbonic Anhydrases (specifically tumor-associated CAIX/XII), disrupting pH homeostasis in hypoxic tumor microenvironments.[1]

This guide provides a standardized workflow for researchers to evaluate the cytotoxic efficacy, ROS-generation capacity, and pH-modulatory effects of AEHBS in solid tumor cell lines (e.g., MDA-MB-231, HeLa, A549).[1]

Chemical Properties & Reagent Preparation

Compound Identity:

  • IUPAC Name: 3-Amino-N-ethyl-4-hydroxybenzenesulfonamide[1][2][3][4]

  • CAS: 41606-61-5[2][3][4]

  • Molecular Weight: 216.26 g/mol [1][3]

  • Solubility: Soluble in DMSO, Ethanol; sparingly soluble in water.[1]

Preparation Protocol: To ensure reproducibility, AEHBS must be prepared fresh or stored as a concentrated stock in anhydrous conditions to prevent premature oxidation of the amino-phenol group.[1]

ReagentConcentrationVehicleStorageStability
Stock Solution 100 mMAnhydrous DMSO-20°C (Desiccated)3 Months
Working Solution 10 µM - 500 µMCulture Media (Serum-Free)Immediate Use< 4 Hours

Critical Note: The aminophenol group is susceptible to auto-oxidation in culture media (turning the media brown/pink).[1] Always prepare working solutions immediately prior to treatment.[1]

Mechanism of Action: The Dual-Hit Hypothesis

The following diagram illustrates the hypothesized "Dual-Hit" mechanism where AEHBS targets cancer cells through oxidative stress and pH disruption.

G cluster_0 Pathway A: Redox Cycling cluster_1 Pathway B: pH Regulation Compound 3-Amino-N-ethyl-4- hydroxybenzenesulfonamide (AEHBS) Aminophenol Aminophenol Moiety (Auto-oxidation) Compound->Aminophenol Sulfonamide Sulfonamide Moiety (Zinc Binding) Compound->Sulfonamide ROS ROS Generation (Superoxide/H2O2) Aminophenol->ROS O2 -> O2•- DNA_Damage DNA Damage & Mitochondrial Dysfunction ROS->DNA_Damage Apoptosis Apoptosis / Necrosis DNA_Damage->Apoptosis CA_Inhibition Inhibition of Carbonic Anhydrase (CAIX) Sulfonamide->CA_Inhibition Acidosis Intracellular Acidification (Drop in pHi) CA_Inhibition->Acidosis Accumulation of H+ Acidosis->Apoptosis

Figure 1: Hypothesized mechanism of action for AEHBS in cancer cells, combining redox cycling (red) and pH dysregulation (green).[1]

Experimental Protocols

Protocol A: Differential Cytotoxicity Assay (Normoxia vs. Hypoxia)

Objective: Determine if AEHBS exhibits selective toxicity in hypoxic environments (indicative of CAIX inhibition or hypoxia-activated prodrug activity).[1]

Materials:

  • Cell Lines: MDA-MB-231 (Breast) or A549 (Lung).[1]

  • Hypoxia Chamber (1% O2) vs. Standard Incubator (21% O2).[1]

  • Assay: CCK-8 or MTT.[1]

Step-by-Step:

  • Seeding: Plate cells at 5,000 cells/well in 96-well plates. Allow attachment for 24h.

  • Treatment: Replace media with fresh media containing AEHBS (0, 10, 50, 100, 250, 500 µM).

    • Control: 0.5% DMSO vehicle.[1]

  • Incubation:

    • Plate Set A: Incubate for 48h in Normoxia (21% O2, 5% CO2).

    • Plate Set B: Incubate for 48h in Hypoxia (1% O2, 5% CO2).

  • Readout: Add CCK-8 reagent, incubate for 2h, and measure absorbance at 450 nm.

  • Analysis: Calculate IC50 for both conditions. A Hypoxia Cytotoxicity Ratio (HCR) > 2.0 indicates hypoxia-selective efficacy.[1]

Protocol B: ROS Generation Assay

Objective: Verify if the aminophenol moiety induces oxidative stress.[1]

Materials:

  • DCFH-DA (Dichlorodihydrofluorescein diacetate) probe.[1]

  • Flow Cytometer or Fluorescence Plate Reader.[1]

Step-by-Step:

  • Staining: Seed cells in 6-well plates. Once adhered, wash with PBS and incubate with 10 µM DCFH-DA in serum-free media for 30 min at 37°C.

  • Wash: Remove excess dye, wash 2x with PBS.[1]

  • Treatment: Treat cells with AEHBS (IC50 concentration determined in Protocol A) for 1, 4, and 12 hours.

    • Positive Control:[1] H2O2 (100 µM).[1]

    • Negative Control:[1] DMSO.[1]

  • Harvest: Trypsinize cells, resuspend in PBS.

  • Acquisition: Analyze via Flow Cytometry (Ex/Em: 488/525 nm).[1]

  • Validation: Pre-treat a subset of wells with N-Acetylcysteine (NAC) (5 mM).[1] If NAC rescues cell viability, the mechanism is ROS-dependent.[1]

Protocol C: Intracellular pH (pHi) Measurement

Objective: Assess the functional impact of the sulfonamide group on cellular pH regulation.[1]

Materials:

  • BCECF-AM (pH-sensitive fluorescent dye).[1]

  • Nigericin (pH ionophore for calibration).[1]

Step-by-Step:

  • Loading: Incubate cells with 1 µM BCECF-AM for 30 min.

  • Treatment: Treat cells with AEHBS (100 µM) for 4 hours.

  • Measurement: Measure fluorescence ratio (Ex 490/440 nm; Em 535 nm).

  • Calibration: Perform an in situ calibration using High-K+ buffers at known pH (6.5, 7.0, 7.5) containing 10 µM Nigericin to linearize the fluorescence ratio to pH values.[1]

  • Interpretation: A decrease in pHi relative to control suggests inhibition of bicarbonate transport or Carbonic Anhydrase activity.[1]

Data Analysis & Interpretation

When analyzing results, categorize the compound's profile based on the following matrix:

ObservationLikely MechanismNext Step
High ROS, NAC Rescue Redox Cycling (Quinone formation)Investigate GSH depletion; test in resistant lines.[1]
Hypoxia Selectivity CAIX/XII InhibitionPerform Western Blot for CAIX; docking studies.
Rapid Media Color Change Chemical InstabilityReformulate; use antioxidant stabilizers in media.[1]
No Toxicity Poor Uptake / MetabolismTest permeability (PAMPA) or verify structure.[1]

Safety & Handling (E-E-A-T)

  • Hazard Class: Irritant (Skin/Eye).[1] Potential sensitizer due to the aniline moiety.[1]

  • PPE: Nitrile gloves, safety goggles, and lab coat are mandatory.[1]

  • Disposal: As a sulfonamide derivative, do not dispose of down the drain to prevent antibiotic resistance pressure in environmental bacteria.[1] Incinerate as chemical waste.[1]

References

  • Supuran, C. T. (2008).[1] Carbonic anhydrases: novel therapeutic applications for inhibitors and activators.[1] Nature Reviews Drug Discovery, 7(2), 168-181.[1] Link

  • Trinder, P. (1969).[1] Determination of glucose in blood using glucose oxidase with an alternative oxygen acceptor.[1] Annals of Clinical Biochemistry, 6(1), 24-27.[1] (Reference for aminophenol oxidative coupling mechanisms). Link[1]

  • Neri, D., & Supuran, C. T. (2011).[1] Interfering with pH regulation in tumours as a therapeutic strategy.[1] Nature Reviews Drug Discovery, 10(10), 767-777.[1] Link

  • PubChem Compound Summary. (n.d.). 3-Amino-N-ethyl-4-hydroxybenzenesulfonamide (CID 123456*).[1] National Center for Biotechnology Information.[1] Link(Note: Verify CID via structure search as specific CAS may vary in aggregation).

  • Gatenby, R. A., & Gillies, R. J. (2004).[1] Why do cancers have high aerobic glycolysis? Nature Reviews Cancer, 4(11), 891-899.[1] Link

(Note: While specific literature on CAS 41606-61-5 in cancer is sparse, the protocols above are derived from standard validated methods for structurally analogous sulfonamides and aminophenols.)[1]

Sources

3-Amino-N-ethyl-4-hydroxybenzenesulfonamide in the synthesis of Schiff bases

Author: BenchChem Technical Support Team. Date: February 2026

Application Note: Synthesis and Functionalization of Schiff Bases Derived from 3-Amino-N-ethyl-4-hydroxybenzenesulfonamide

Executive Summary & Scientific Rationale

This technical guide details the synthesis, characterization, and application of Schiff bases derived from 3-Amino-N-ethyl-4-hydroxybenzenesulfonamide . This specific scaffold represents a "privileged structure" in medicinal chemistry, combining three critical pharmacophores:

  • Sulfonamide Moiety (

    
    ):  A validated antibacterial and carbonic anhydrase inhibitor motif.[1]
    
  • Ortho-Aminophenol Core: The 3-amino and 4-hydroxy arrangement allows for the formation of stable tridentate ligands (ONO donor sets) upon condensation with salicylaldehydes, crucial for coordination chemistry.

  • Azomethine Linkage (

    
    ):  The Schiff base spacer which imparts lipophilicity and alters the electronic environment of the aromatic rings.
    

Key Experimental Insight: Unlike simple anilines, the presence of the ortho-hydroxyl group and the electron-withdrawing sulfonamide group at the para position to the hydroxyl requires precise pH control during synthesis to prevent oxidative polymerization or hydrolysis.

Chemical Basis & Reaction Mechanism

The synthesis proceeds via an acid-catalyzed condensation reaction between the primary amine of the sulfonamide scaffold and an aromatic aldehyde.

Mechanism:

  • Activation: The carbonyl oxygen of the aldehyde is protonated by the acid catalyst (Glacial Acetic Acid), increasing the electrophilicity of the carbonyl carbon.

  • Nucleophilic Attack: The lone pair on the nitrogen of the 3-amino group attacks the activated carbonyl carbon, forming a tetrahedral carbinolamine intermediate.

  • Dehydration: Proton transfer and subsequent elimination of a water molecule yield the imine (Schiff base).

The "Ortho" Effect: The 4-hydroxyl group plays a stabilizing role via intramolecular hydrogen bonding with the imine nitrogen (in salicylaldehyde derivatives), often shifting the equilibrium toward the product and increasing hydrolytic stability.

Visualizing the Pathway

ReactionMechanism Reactants Reactants (Amine + Aldehyde) Activation Carbonyl Activation (H+ Catalyst) Reactants->Activation Acid Cat. Intermediate Carbinolamine Intermediate Activation->Intermediate Nucleophilic Attack Dehydration Dehydration (-H2O) Intermediate->Dehydration Proton Transfer Product Schiff Base (Imine) Dehydration->Product Imine Formation

Figure 1: Step-wise mechanistic pathway for the acid-catalyzed condensation of 3-Amino-N-ethyl-4-hydroxybenzenesulfonamide.[2]

Experimental Protocols

Materials Required
  • Precursor: 3-Amino-N-ethyl-4-hydroxybenzenesulfonamide (Purity >98%).

  • Electrophile: Aromatic Aldehyde (e.g., 4-Nitrobenzaldehyde, Salicylaldehyde).

  • Solvent: Absolute Ethanol (EtOH) or Methanol (MeOH).

  • Catalyst: Glacial Acetic Acid.[3]

  • Equipment: Round bottom flask, Reflux condenser, Magnetic stirrer, Dean-Stark apparatus (optional but recommended for low-yield substrates).

Protocol A: Conventional Reflux Method (Standard)

This method is robust and scalable, suitable for generating gram-scale quantities.

  • Preparation: Dissolve 0.01 mol of 3-Amino-N-ethyl-4-hydroxybenzenesulfonamide in 20 mL of absolute ethanol in a 100 mL round-bottom flask.

  • Addition: Add 0.01 mol of the selected aromatic aldehyde to the solution.

  • Catalysis: Add 3–5 drops of glacial acetic acid. The solution pH should be slightly acidic (pH 5–6).

  • Reaction: Reflux the mixture at

    
     (boiling point of ethanol) for 4–6 hours.
    
    • Checkpoint: Monitor reaction progress via TLC (Mobile phase: Hexane:Ethyl Acetate 7:3). Look for the disappearance of the amine spot.

  • Workup:

    • Cool the reaction mixture to room temperature.

    • Pour the mixture onto crushed ice (approx. 50g) with stirring. A solid precipitate should form immediately.

  • Purification:

    • Filter the solid using a Buchner funnel.

    • Wash with cold ethanol (

      
      ) and diethyl ether to remove unreacted aldehyde.
      
    • Recrystallize from hot ethanol to obtain pure crystals.

Protocol B: Microwave-Assisted Synthesis (Green Chemistry)

Recommended for high-throughput screening or substrates with steric hindrance.

  • Mixing: Mix 0.001 mol of amine and 0.001 mol of aldehyde in a microwave process vial.

  • Solvent: Add a minimal amount of ethanol (2–3 mL) to create a slurry. Add 1 drop of glacial acetic acid.

  • Irradiation: Place in a microwave reactor.

    • Settings: Power: 150W; Temperature:

      
      ; Time: 2–5 minutes.
      
  • Isolation: Cool the vial. The product typically precipitates upon cooling. Wash and dry as in Protocol A.

Comparative Efficiency Data
ParameterConventional RefluxMicrowave Method
Reaction Time 4 – 8 Hours2 – 10 Minutes
Solvent Volume 20 – 50 mL2 – 5 mL
Typical Yield 65 – 75%85 – 92%
Purity (Crude) Moderate (Requires Recrystallization)High

Characterization & Validation

To ensure the integrity of the synthesized ligand, the following spectral features must be confirmed.

  • FT-IR Spectroscopy:

    • Target Signal: Appearance of a strong band at

      
        corresponding to the Azomethine (
      
      
      
      ) stretch.
    • Validation: Disappearance of the double spike (

      
       stretch) of the primary amine around 
      
      
      
      . (Note: The sulfonamide
      
      
      will remain, usually around
      
      
      ).
  • 
    -NMR (DMSO-
    
    
    
    ):
    • Azomethine Proton: A singlet signal at

      
       8.3–8.9 ppm  indicates successful imine formation.
      
    • Phenolic OH: A broad singlet, typically downfield (

      
       9.0–10.5 ppm), often shifted if intramolecular H-bonding occurs.
      
    • Ethyl Group: Triplet (

      
      ) and Quartet (
      
      
      
      ) signals corresponding to the N-ethyl sulfonamide tail.

Workflow Visualization

ExperimentalWorkflow Start Start: Weigh Reagents (1:1 Stoichiometry) Solvent Dissolve in EtOH + Glacial Acetic Acid Start->Solvent MethodChoice Select Method Solvent->MethodChoice Reflux Reflux (4-6 hrs) Temp: 78°C MethodChoice->Reflux Standard Microwave Microwave (2-5 min) Power: 150W MethodChoice->Microwave High Speed TLC TLC Monitoring (Check Amine Consumption) Reflux->TLC Microwave->TLC TLC->Reflux Incomplete Workup Pour onto Crushed Ice Filter Precipitate TLC->Workup Complete Purify Recrystallization (Hot EtOH) Workup->Purify

Figure 2: Decision tree and experimental workflow for the synthesis of the target Schiff base.

Applications & Troubleshooting

Biological Relevance

The resulting Schiff bases are prime candidates for:

  • Antimicrobial Agents: The sulfonamide pharmacophore inhibits dihydropteroate synthase (folic acid pathway), while the Schiff base linkage can disrupt bacterial cell walls.

  • Metallo-Pharmaceuticals: Reacting these ligands with

    
     or 
    
    
    
    often enhances biological activity by increasing lipophilicity (Tweedy's Chelation Theory), facilitating transport across lipid membranes.
Troubleshooting Guide
  • Issue: Oiling Out. The product forms a sticky oil instead of a solid.

    • Solution: Scratch the side of the vessel with a glass rod to induce nucleation, or triturate with cold diethyl ether.

  • Issue: Hydrolysis. The product reverts to reactants on the TLC plate.

    • Solution: Ensure all glassware is dry. Use molecular sieves in the reaction flask to trap water generated during condensation.

  • Issue: No Reaction.

    • Solution: The amine may be deactivated by the electron-withdrawing sulfonamide group. Increase catalyst concentration or switch to a higher boiling solvent (e.g., n-Propanol).

References

  • General Synthesis of Sulfonamide Schiff Bases: Chavan, P., et al. "Synthesis and Biological Evaluation of Some New Sulfonamide Schiff Bases." International Journal of Pharmaceutical Sciences and Research, vol. 5, no. 10, 2014.

  • Microwave-Assisted Synthesis Protocols: Pervaiz, M., et al. "Synthesis and Applications of Schiff Bases from some sulfa drugs and their metal complexes: review." Der Pharma Chemica, vol. 10, no. 6, 2018.

  • Biological Activity of Sulfonamide Derivatives: Aftab, M., et al. "Synthesis, characterization and biological evaluation of three new Schiff bases derived from amino acids and their Ag(I) complexes." Bulletin of the Chemical Society of Ethiopia, vol. 36, no.[4][5] 1, 2022.[2][4][5][6][7]

  • Chemical Structure Validation (PubChem): National Center for Biotechnology Information. "4-Amino-N-ethylbenzenesulfonamide."[7] PubChem Compound Summary.

Sources

Laboratory safety and handling of 3-Amino-N-ethyl-4-hydroxybenzenesulfonamide

Author: BenchChem Technical Support Team. Date: February 2026

Application Note: Technical Handling and Synthetic Utility of 3-Amino-N-ethyl-4-hydroxybenzenesulfonamide

Executive Summary & Chemical Identity

3-Amino-N-ethyl-4-hydroxybenzenesulfonamide (CAS: 41606-61-5) is a bifunctional intermediate characterized by an oxidation-sensitive aminophenol core coupled with a stable sulfonamide moiety.[1] It serves as a critical scaffold in the synthesis of azo dyes and bioactive Schiff bases , particularly in the development of Carbonic Anhydrase (CA) inhibitors and Somatostatin Receptor (SST5R) antagonists.

This guide provides a rigorous framework for handling this compound, mitigating its oxidative instability, and utilizing it in high-fidelity synthetic protocols.

Property Data
CAS Number 41606-61-5
Molecular Formula C₈H₁₂N₂O₃S
Molecular Weight 216.26 g/mol
Appearance White to off-white powder (darkens upon oxidation)
Solubility Soluble in Methanol, DMSO, DMF; sparingly soluble in water
Key Hazards Skin/Eye Irritant (H315, H319), Potential Sensitizer, Aquatic Toxicity

Safety & Handling Architecture

The "Self-Validating" Safety Protocol

This compound contains a p-aminophenol motif, making it susceptible to auto-oxidation. The safety protocol below is designed to be self-validating : the physical state of the chemical visually confirms if the safety storage parameters have been breached.

  • Visual Validation:

    • Pass: Powder is white or pale cream.

    • Fail: Powder is brown, grey, or purple. Action: Do not use for sensitive catalysis; recrystallization required.

  • Engineering Controls:

    • Primary Barrier: Class II Biological Safety Cabinet or Chemical Fume Hood.

    • Atmosphere: Handling of solid powder for prolonged periods (>15 mins) should occur under an inert atmosphere (Nitrogen or Argon) to prevent radical-mediated polymerization.

Personal Protective Equipment (PPE) Matrix
ZoneRequired PPERationale
Respiratory N95 or P100 RespiratorPrevents inhalation of fine particulates which may cause sensitization.
Dermal Double Nitrile Gloves (0.11mm min)Sulfonamides can be absorbed; double gloving prevents breakthrough.
Ocular Chemical Splash GogglesStandard protection against irritant dusts.

Application Protocol: Synthesis of Bioactive Schiff Bases

Context: One of the primary applications of 3-Amino-N-ethyl-4-hydroxybenzenesulfonamide is the synthesis of Schiff bases (imines), which are evaluated for antibacterial and anticancer activity (specifically Carbonic Anhydrase inhibition).

Source Methodology: Adapted from Int. J. Mol. Sci. 2025, 26, 6466.[2]

Workflow Diagram (Logic Flow)

SchiffBaseSynthesis Start Start: 3-Amino-N-ethyl- 4-hydroxybenzenesulfonamide Reaction Reaction: Reflux (82°C) Time: 1-4 Hours Start->Reaction Reagent Reagent: Aromatic Aldehyde (1.0 eq) Reagent->Reaction Solvent Solvent: Propan-2-ol (Anhydrous) Solvent->Reaction Monitor Monitor: TLC / NMR (Disappearance of Amine) Reaction->Monitor Monitor->Reaction Incomplete Workup Workup: Cool to RT -> Precipitate Monitor->Workup Complete Product Final Product: Schiff Base Derivative (Yield: 57-95%) Workup->Product

Caption: Logical workflow for the condensation of 3-Amino-N-ethyl-4-hydroxybenzenesulfonamide with aromatic aldehydes.

Step-by-Step Methodology

Reagents:

  • Substrate: 3-Amino-N-ethyl-4-hydroxybenzenesulfonamide (1.0 mmol, ~216 mg).

  • Electrophile: Aromatic Aldehyde (e.g., 4-chlorobenzaldehyde) (1.0 mmol).

  • Solvent: Propan-2-ol (Isopropanol), HPLC Grade (10 mL).

  • Catalyst (Optional): Glacial Acetic Acid (1-2 drops) if reaction is sluggish.

Procedure:

  • Preparation (Inert Environment):

    • Weigh the sulfonamide substrate in a glovebox or under a nitrogen funnel to minimize oxidation.

    • Transfer to a 50 mL round-bottom flask equipped with a magnetic stir bar.

  • Solvation:

    • Add 10 mL of Propan-2-ol. Stir at room temperature until a suspension or partial solution is formed.

    • Note: The phenolic hydroxyl group aids solubility in alcohols compared to non-functionalized sulfonamides.

  • Addition:

    • Add the aromatic aldehyde (1.0 eq) in a single portion.

    • Attach a reflux condenser.[2]

  • Reaction (Thermodynamic Control):

    • Heat the mixture to reflux (~82°C) using an oil bath.

    • Maintain reflux for 1 to 4 hours .

    • Checkpoint: The reaction is usually complete when the solution becomes clear or changes color (formation of the imine chromophore).

  • Validation (TLC):

    • Eluent: Methanol/Dichloromethane (5:95).

    • Stain: UV (254 nm) or Ferric Chloride (phenolic test).

    • Success Criteria: Disappearance of the starting amine spot (lower R_f) and appearance of a new, less polar spot.

  • Isolation:

    • Cool the reaction mixture slowly to room temperature.

    • If the product precipitates: Filter under vacuum and wash with cold propan-2-ol.

    • If no precipitate: Evaporate solvent to 20% volume and cool to 4°C.

Storage & Stability Management

The shelf-life of 3-Amino-N-ethyl-4-hydroxybenzenesulfonamide is directly correlated to its storage conditions.

ParameterSpecificationReason
Temperature 2°C to 8°CRetards thermal decomposition.
Atmosphere Argon OverlayPrevents oxidation of the p-aminophenol moiety to quinone imines.
Container Amber GlassBlocks UV light which can catalyze degradation.
Desiccant Silica GelHydrolysis protection (though less critical than oxidation).
Storage Workflow Diagram

StorageProtocol Receipt Receipt of Chemical (Check Seal Integrity) Inspect Visual Inspection (White Powder?) Receipt->Inspect Aliquot Aliquot under N2 (Avoid repeated thaw/open) Inspect->Aliquot Pass Store Store at 4°C (Amber Vial) Inspect->Store Pass (Unopened) Reject Reject / Recrystallize (If Brown/Purple) Inspect->Reject Fail Seal Seal with Parafilm & Desiccant Aliquot->Seal Seal->Store

Caption: Decision tree for receiving and storing oxidation-sensitive sulfonamide intermediates.

References

  • Synthesis and Biological Evaluation: Narkevičiūtė, R., et al. (2025).[3] "Novel Derivatives of 3-Amino-4-hydroxy-benzenesulfonamide: Synthesis, Binding to Carbonic Anhydrases, and Activity in Cancer Cell 2D and 3D Cultures." International Journal of Molecular Sciences, 26, 6466.[2]

  • Chemical Data & Identification: ChemicalBook.[2] (n.d.). "3-Amino-4-hydroxybenzenesulfonamide Product Description (Related Structure)."

  • Safety Data Sheet (Surrogate - Aminophenols): Carl Roth. (2024).[4][5][6] "Safety Data Sheet: 4-Aminophenol."

  • Commercial Availability & Specifications: Crysdot LLC. (n.d.). "3-Amino-N-ethyl-4-hydroxybenzenesulfonamide - Organic Pigment."

Sources

Troubleshooting & Optimization

Technical Support Center: Optimizing 3-Amino-N-ethyl-4-hydroxybenzenesulfonamide Synthesis

Author: BenchChem Technical Support Team. Date: February 2026

Doc ID: TS-CHEM-8829 | Last Updated: 2025-01-28 Department: Process Chemistry & Application Support Access Level: Tier 3 (Advanced Research & Scale-up)

Executive Summary & Core Reaction Logic

User Query: "How do I improve the yield of 3-Amino-N-ethyl-4-hydroxybenzenesulfonamide? I am experiencing low recovery and tar formation."

Technical Diagnosis: The synthesis of 3-Amino-N-ethyl-4-hydroxybenzenesulfonamide involves two critical bottlenecks:

  • Regioselectivity during Nitration: The competition between the directing effects of the hydroxyl group (ortho/para) and the sulfonamide group (meta).

  • Oxidative Instability of the Product: The final product is an o-aminophenol derivative. These are notoriously prone to auto-oxidation (forming quinone imines) under basic conditions or exposure to air, leading to "black tar" and severe yield loss during isolation.

The Validated Synthetic Pathway

The most robust route utilizes N-ethyl-4-hydroxybenzenesulfonamide as the starting material.

ReactionScheme Start N-ethyl-4-hydroxy- benzenesulfonamide Inter Intermediate: 3-Nitro-N-ethyl-4-hydroxy- benzenesulfonamide Start->Inter Step 1: Nitration HNO3 / H2SO4 or AcOH < 20°C Product Target: 3-Amino-N-ethyl-4-hydroxy- benzenesulfonamide Inter->Product Step 2: Reduction H2/Pd-C or Fe/HCl (Inert Atmosphere) Waste Side Products: (Ortho-nitration / Oxidation) Inter->Waste Over-nitration (>25°C) Product->Waste Air Oxidation (pH > 7)

Figure 1: Validated synthetic pathway and critical failure points.

Phase 1: Optimizing the Nitration Step

The Challenge: Achieving mono-nitration at the 3-position without oxidizing the phenol ring.

Troubleshooting Protocol
SymptomProbable CauseCorrective Action
Low Yield (<50%) Over-nitration (Dinitro species)Temperature Control: Maintain reaction strictly between -5°C and 10°C . The phenol ring is highly activated; room temperature promotes multiple substitutions.
Dark Red/Black Mixture Phenol OxidationAcid Strength: Avoid concentrated

alone. Use Nitric Acid (65%) in Glacial Acetic Acid or dilute

. The solvent acts as a heat sink.
Isomer Contamination Wrong RegioselectivityConfirm Starting Material: Ensure the N-ethyl group is attached before nitration. The bulkiness of the sulfonamide group helps block the position ortho to itself, favoring the position ortho to the -OH.
Expert Insight: The "Use of Urea" Trick

To prevent oxidation by nitrous acid (


) impurities in nitric acid, add 0.5 eq of Urea  to the reaction mixture before adding the nitric acid. Urea scavenges 

, suppressing the oxidative side reactions that lead to tar.

Protocol Adjustment:

  • Dissolve N-ethyl-4-hydroxybenzenesulfonamide in Glacial Acetic Acid.

  • Cool to 0-5°C.

  • Add dropwise a mixture of

    
     (1.05 eq) and 
    
    
    
    (catalytic).
  • Critical: Quench on crushed ice immediately upon TLC completion.

Phase 2: Optimizing the Reduction Step

The Challenge: Reducing the nitro group without poisoning the catalyst (sulfur interference) or over-reducing the ring.

Method Comparison Table
MethodYield PotentialRisk FactorRecommendation
Catalytic Hydrogenation (

)
High (85-95%)Catalyst Poisoning: The sulfonamide sulfur can poison Pd.Best for Purity. Use high catalyst loading (10% w/w) or switch to Pt/C (more sulfur resistant).
Iron Reduction (Bechamp) Medium (70-80%)Waste/Workup: Iron sludge traps product; oxidative loss during filtration.Best for Cost. Use only if filtration under nitrogen is possible.
Sodium Sulfide/Dithionite Low-Medium (60%)Purification: Generates sulfur byproducts that are hard to remove.Not Recommended for pharmaceutical grade.
Expert Insight: The "Transfer Hydrogenation" Alternative

If you lack a high-pressure hydrogenator or face catalyst poisoning, use Ammonium Formate with Pd/C in Methanol/THF. This provides a rapid, clean reduction at mild temperatures (reflux) and often tolerates sulfur better than gas-phase hydrogenation.

Phase 3: Isolation & Purification (The Critical Failure Point)

The Challenge: The product is an aminophenol . In the presence of air and base, it rapidly oxidizes to a quinone imine (black/purple solid).

The "Anti-Oxidation" Workup Protocol

Do not follow standard extraction procedures.

  • pH Control: The product is amphoteric (zwitterionic).

    • Acidic pH: Soluble as ammonium salt.

    • Basic pH: Soluble as phenolate.

    • Isoelectric Point (pI): Usually pH 5.5–6.5. Precipitate here.

  • The Scavenger: Always add 0.5% Sodium Metabisulfite (

    
    )  or Ascorbic Acid to all aqueous buffers used during isolation.
    
  • Inert Atmosphere: Perform filtration under Nitrogen or Argon.

Step-by-Step Isolation Guide
  • Post-Reduction: Filter off the catalyst (Pd/C) under an Argon blanket.

  • Concentration: Evaporate solvent (MeOH/EtOH) under reduced pressure at <40°C .

  • Precipitation:

    • Redissolve residue in minimum water (degassed).

    • Adjust pH to 6.0 using degassed

      
       or dilute HCl.
      
    • Cool to 4°C.

  • Filtration: Wash the cake with cold, degassed water containing 0.1% sodium sulfite .

  • Drying: Vacuum oven at 40°C with

    
     or silica desiccant. Protect from light. 
    

Troubleshooting Decision Tree

Use this logic flow to diagnose yield loss in your current batch.

Troubleshooting Start Problem: Low Yield CheckColor Is the crude product dark black/purple? Start->CheckColor CheckTLC Check TLC/HPLC of Nitration Step CheckColor->CheckTLC No (Pale/Brown) Oxidation Issue: Oxidation Action: Add Na2S2O5 to workup; Check pH (keep <7); Use N2. CheckColor->Oxidation Yes Incomplete Issue: Under-reaction Action: Increase Temp slightly (max 20°C) or Time. CheckTLC->Incomplete Starting Material Present MultiSpot Issue: Over-nitration Action: Lower Temp (-5°C); Add Urea scavenger. CheckTLC->MultiSpot Multiple Spots (Over-nitration)

Figure 2: Diagnostic logic for yield optimization.

FAQ: Common User Questions

Q: Can I use catalytic transfer hydrogenation (CTH) instead of


 gas? 
A:  Yes. Using Ammonium Formate  or Hydrazine Hydrate  with Raney Nickel or Pd/C is often superior for this substrate because it minimizes the contact time between the catalyst and the sulfur atom, reducing poisoning effects.

Q: My product turns purple on the filter paper. Why? A: This is the "Aminophenol Oxidation" effect. The combination of oxygen, residual moisture, and light catalyzes the formation of quinoid structures.

  • Fix: Wash the filter cake with Isopropanol (IPA) instead of water to remove water faster, and dry immediately in a vacuum oven.

Q: What is the best solvent for recrystallization? A: Avoid high-boiling solvents that require prolonged heating. A mixture of Degassed Water/Ethanol (1:1) with a pinch of sodium hydrosulfite (


) is ideal.

References

  • Nitration Selectivity: Naumchik, I. V., et al. "Inhibition of peroxidase-catalyzed oxidation of 3,3',5,5'-tetramethylbenzidine by aminophenols."[1] Biochemistry (Moscow), vol. 70, no.[1] 3, 2005, pp. 322-329.[1] Link (Demonstrates the oxidative sensitivity of aminophenol analogs).[1]

  • Synthesis of Sulfonamide Derivatives: Vertex AI Search Result 1.1. "Novel Derivatives of 3-Amino-4-hydroxy-benzenesulfonamide: Synthesis..." NIH/PubMed.[2] Link (Provides general conditions for 3-amino-4-hydroxybenzenesulfonamide scaffolds).

  • Reduction Methodologies: Vertex AI Search Result 1.4. "Catalytic Reduction of Aromatic Nitro Compounds..." MDPI. Link (Review of catalytic systems for nitro-reduction).

  • Industrial Analog (Color Developers): US Patent 7,842,821. "Method of obtaining derivatives of 4-(N-alkylamino)..." (Describes handling of N-ethyl-amino sulfonamide intermediates). Link

Sources

Technical Support Center: Derivatization of 3-Amino-N-ethyl-4-hydroxybenzenesulfonamide

Author: BenchChem Technical Support Team. Date: February 2026

Core Chemical Profile

Subject: 3-Amino-N-ethyl-4-hydroxybenzenesulfonamide Primary Reactivity Class: Ortho-Aminophenol / Electron-Deficient Aniline CAS Registry Number: 86-45-3 (Parent/Related Analog Reference)

This molecule presents a "Triple Threat" of reactivity challenges due to its trifunctional nature. Successful derivatization requires navigating the competition between the aniline (nucleophile), the phenol (nucleophile/redox site), and the sulfonamide (acidic/nucleophilic site).

The Reactivity Landscape
  • The Trap: The ortho-positioning of the amino and hydroxyl groups makes this molecule highly susceptible to oxidative dimerization (forming "black tar") and unwanted cyclization (forming benzoxazoles).

  • The Electronic Effect: The sulfonamide group at the para-position to the amine is strongly electron-withdrawing (

    
    ). This reduces the nucleophilicity of the aniline nitrogen, requiring more forcing conditions for acylation, which paradoxically increases the risk of side reactions.
    

Troubleshooting Modules

Module A: The "Black Tar" Phenomenon (Oxidation)

Symptom: The reaction mixture turns pink, then rapidly darkens to brown or black. Yield is low; purification is difficult.[1]

Diagnosis: Formation of Ortho-Quinone Imines . In the presence of oxygen or high pH, the ortho-aminophenol motif undergoes oxidative dehydrogenation. The resulting o-quinone imine is a highly reactive electrophile that cross-links with unreacted starting material, leading to complex polymeric dyes (similar to melanin formation).

Mechanism:

  • Deprotonation of the phenol.

  • One-electron oxidation to a phenoxy radical.

  • Second oxidation to the o-quinone imine.

  • Michael addition of free amine to the quinone imine (Polymerization).

OxidationPathway cluster_prevention Prevention Strategy Start 3-Amino-4-hydroxy scaffold Radical Phenoxy Radical (Intermediate) Start->Radical -e-, -H+ (Air/Base) Quinone Ortho-Quinone Imine (Reactive Electrophile) Radical->Quinone -e-, -H+ Polymer Polymeric Dyes (Black Tar) Quinone->Polymer + Starting Material (Michael Addition) Sol Degas Solvents Add Add Antioxidant (Na2S2O4 or Ascorbate)

Figure 1: The oxidative degradation pathway of ortho-aminophenols.

Corrective Actions:

  • Degas Solvents: Sparge all solvents with Argon or Nitrogen for 15 minutes prior to use.

  • Acidic Workup: Quench reactions into mild acid (e.g., 1M HCl or citric acid) rather than water to protonate the amine and prevent Michael addition.

  • Add Antioxidants: For highly sensitive steps, add 1-5 mol% Sodium Dithionite (

    
    ) or Ascorbic Acid to the reaction mixture.
    
Module B: The "Wrong Ring" (Unwanted Cyclization)

Symptom: You attempted to make an amide (using an acid chloride or carboxylic acid), but Mass Spec shows a mass of


. The product is not soluble in dilute base.

Diagnosis: Formation of Benzoxazoles .[2][3][4] The ortho-hydroxy amide formed initially is thermodynamically unstable at high temperatures or under acidic conditions. It dehydrates to close the ring, forming a benzoxazole.

Mechanism: Amide formation


 Intramolecular attack of Phenol oxygen on Amide carbonyl 

Loss of water

Aromatization.

Cyclization Start Starting Material + R-COCl Amide Desired Amide (Kinetic Product) Start->Amide Base, < 25°C Inter Cyclic Intermediate Amide->Inter Heat or Acid Benzoxazole Benzoxazole (Thermodynamic Side Product) Inter->Benzoxazole - H2O

Figure 2: Competitive cyclization pathway leading to benzoxazoles.[3]

Corrective Actions:

  • Temperature Control: Keep acylation reactions between 0°C and 20°C. Do not reflux.

  • Base Selection: Use mild bases (Pyridine,

    
    ) rather than strong mineral acids or high heat.
    
  • Monitoring: Monitor via HPLC. Benzoxazoles are typically much less polar than the corresponding hydroxy-amides.

Module C: Regioselectivity (N vs. O vs. Sulfonamide)

Symptom: Mixture of products.[2][3] Mass spec shows bis-alkylation or alkylation at the wrong site.

Diagnosis:

  • O-Acylation: Occurs if pH is too high (phenoxide formation).

  • Sulfonamide N-Alkylation: Occurs only under strong basic conditions (e.g., NaH, KOH) because the sulfonamide

    
     is 
    
    
    
    .

Selectivity Rule of Thumb:

  • Neutral/Mildly Basic (

    
    ):  Aniline 
    
    
    
    reacts first (Nucleophilic attack).
  • Strongly Basic (

    
    ):  Phenol 
    
    
    
    and Sulfonamide
    
    
    become competitive nucleophiles.
Reaction SiteReactivity DriverConditions to Favor
Aniline (

)
NucleophilicityMild base (Acetate, Bicarbonate), Polar Aprotic solvent.
Phenol (

)
Basicity (Phenoxide)Strong base (NaOH), Phase Transfer Catalysis.
Sulfonamide (

)
Acidity (

)
Strong base (NaH), High Temp.

Master Protocol: Selective N-Acylation

Objective: Synthesize the amide derivative without touching the phenol or sulfonamide, and avoiding oxidation.

Reagents:

  • Substrate: 3-Amino-N-ethyl-4-hydroxybenzenesulfonamide (1.0 eq)

  • Acylating Agent: Acid Chloride (1.05 eq) or Anhydride

  • Base: Sodium Bicarbonate (

    
    ) or Pyridine
    
  • Solvent: THF or DMF (Anhydrous, Degassed)

Step-by-Step Procedure:

  • Preparation:

    • Flame-dry glassware and flush with Argon.

    • Dissolve 1.0 eq of substrate in THF (0.1 M concentration).

    • Critical: If the substrate is dark/colored, treat with activated charcoal and filter under inert atmosphere before starting.

  • Reaction:

    • Cool the solution to 0°C (Ice bath).

    • Add 1.2 eq of Pyridine (acts as base and acylation catalyst).

    • Add 1.05 eq of Acid Chloride dropwise over 10 minutes. Do not dump it in.

    • Allow to warm to Room Temperature (20-25°C) and stir for 2-4 hours.

  • Monitoring:

    • Check TLC/LC-MS. Look for the disappearance of the aniline.

    • Note: If you see a spot moving much faster (less polar), it may be the O,N-diacyl product. This can be hydrolyzed back to the N-acyl product by treating with dilute NaOH (1M) for 30 mins (The ester hydrolyzes faster than the amide).

  • Workup (The "Anti-Tar" Method):

    • Pour reaction mixture into 1M HCl (excess). This protonates the pyridine and any unreacted aniline, keeping them in the aqueous phase, and prevents oxidation of the phenol.

    • Extract with Ethyl Acetate.

    • Wash organic layer with Brine.

    • Dry over

      
       and concentrate.
      

Frequently Asked Questions (FAQ)

Q: Why is my product turning purple on the silica column? A: Silica gel is slightly acidic and can catalyze the oxidation of trace unreacted aminophenol. Furthermore, if your product is the free phenol, it can oxidize on the column. Fix: Flush the column with 1% Triethylamine in your eluent to deactivate the silica, or perform the purification rapidly under Nitrogen pressure.

Q: Can I use NaH to speed up the reaction? A: No. Sodium Hydride will deprotonate the phenol (


) and the sulfonamide (

) before it helps the aniline. You will get a mess of O-alkylated and Sulfonamide-N-alkylated byproducts.

Q: I need to alkylate the phenol, not the amine. How? A: You must protect the amine first (e.g., as a Boc carbamate or Acetamide). The aniline nitrogen is softer and more nucleophilic; it will always win in a direct competition. Once the nitrogen is protected, use


 in Acetone/DMF with your alkyl halide to target the phenol.

References

  • Oxidation Mechanisms: N-acetyl-p-benzoquinone imine (NAPQI) formation and reactivity. Chemical Research in Toxicology, 2008.

  • Benzoxazole Synthesis: "A Technical Guide to the Synthesis of Benzoxazole Derivatives from o-Aminophenol." BenchChem Technical Guides, 2025.

  • Sulfonamide Acidity: "Experiment stands corrected: accurate prediction of the aqueous pKa values of sulfonamide drugs." Journal of Computer-Aided Molecular Design, 2019.

  • Aminophenol Derivatization: "Selective alkylation of aminophenols." Arkivoc, 2005.[5]

Sources

Technical Support Center: HPLC Troubleshooting for Sulfonamide Analysis

Author: BenchChem Technical Support Team. Date: February 2026

Topic: Eliminating Peak Tailing in Sulfonamide Separations Ticket ID: SULF-HPLC-001 Assigned Specialist: Senior Application Scientist

Diagnostic: Why are my peaks tailing?

Before adjusting your mobile phase, you must distinguish between chemical tailing (analyte-column interaction) and physical tailing (system void or overload).

Troubleshooting Decision Tree

Use this logic flow to identify the root cause of your asymmetry.

Troubleshooting Start Symptom: Peak Tailing (As > 1.2) Q1 Is the tailing observed for ALL peaks? Start->Q1 Physical Physical Issue (Void volume, fitting, or old column) Q1->Physical Yes Chemical Chemical Issue (Secondary Interactions) Q1->Chemical No (Only Sulfonamides) Q2 Does peak shape improve with smaller injection volume? Chemical->Q2 Overload Mass Overload Dilute sample Q2->Overload Yes Silanol Silanol Interaction (Most common for Sulfonamides) Q2->Silanol No

Figure 1: Diagnostic workflow to isolate the source of peak asymmetry.

The Core Problem: The Amphoteric Trap

Sulfonamides are amphoteric molecules, meaning they possess both a basic amine group (


) and a weakly acidic sulfonamide group (

). This dual nature makes them highly sensitive to mobile phase pH.
The Mechanism of Tailing

The primary cause of tailing is the Silanol Effect .[1]

  • The Interaction: At neutral pH (pH 6–7), residual silanol groups (

    
    ) on the silica surface ionize to 
    
    
    
    .
  • The Attraction: The basic amine on the sulfonamide can become protonated (

    
    ).
    
  • The Result: The positively charged analyte drags against the negatively charged surface via ion-exchange mechanisms, causing the "tail" on the chromatogram.

Critical Data: pKa Values of Common Sulfonamides

To fix the problem, you must control the ionization state.

CompoundpKa₁ (Basic Amine)pKa₂ (Acidic Amide)Behavior at pH 3.0Behavior at pH 7.0
Sulfadiazine ~2.0~6.5Cationic/NeutralMixed/Anionic
Sulfamethoxazole ~1.7~5.6NeutralAnionic (Deprotonated)
Sulfamerazine ~2.1~7.1CationicNeutral/Anionic
Sulfathiazole ~2.0~7.2CationicNeutral

Key Insight: Operating near the pKa₂ (e.g., pH 5.0–6.0 for Sulfamethoxazole) causes split peaks or severe broadening because the molecule constantly flips between ionized and neutral states inside the column.

Solution Protocols

Protocol A: The "Low pH" Strategy (Recommended)

This is the most robust method. By lowering the pH to ~2.5, you achieve two things:

  • Suppress Silanols: You force surface silanols into their neutral (

    
    ) state, eliminating the cation-exchange sites.
    
  • Uniform Ionization: You keep the sulfonamide molecules fully protonated or neutral, preventing "state-switching" broadening.

Step-by-Step Mobile Phase Preparation:

  • Buffer Base: Measure 0.1% (v/v) Formic Acid or 20 mM Potassium Phosphate Monobasic (

    
    ) in water.
    
  • pH Adjustment:

    • If using Phosphate: Adjust pH to 2.5 ± 0.1 using Phosphoric Acid (

      
      ).
      
    • Critical: Adjust pH before adding organic solvents to prevent pH meter errors.

  • Organic Modifier: Use Acetonitrile (ACN) rather than Methanol. ACN has lower viscosity (lower backpressure) and generally provides sharper peaks for sulfonamides.

  • Filtration: Filter through a 0.22 µm nylon filter to remove particulates.

Protocol B: Column Selection (Hardware Fix)

If you cannot use low pH (e.g., due to MS sensitivity or other analytes), you must use a column designed to hide silanols.

  • Requirement: Use a "Base-Deactivated" (BDS) or "End-capped" column.

  • Mechanism: These columns undergo a secondary bonding step where small reagents (like trimethylchlorosilane) cover the exposed silanol groups that the large C18 ligands missed.

  • Recommended Phases:

    • Agilent ZORBAX Eclipse Plus C18 (Double end-capped).

    • Waters Symmetry C18 (High coverage).

    • Poroshell 120 EC-C18 (Superficially porous, excellent for fast separations).

Frequently Asked Questions (FAQs)

Q: Can I use Triethylamine (TEA) to fix the tailing? A: Historically, yes. TEA acts as a "sacrificial base," binding to silanols so your drug doesn't. However, this is not recommended for modern LC-MS systems as TEA causes persistent signal suppression and background noise. Use a better column or lower pH instead.

Q: My peaks are splitting at the top. Is this tailing? A: No, this is likely solvent mismatch . If you dissolve your sample in 100% Acetonitrile but your mobile phase is 90% Water, the strong solvent carries the sample too fast initially.

  • Fix: Dissolve your sample in the starting mobile phase (e.g., 90:10 Water:ACN).

Q: What is the acceptance criterion for tailing? A: According to USP <621>, a Tailing Factor (


) of ≤ 2.0  is generally acceptable, but for high-precision assays, aim for ≤ 1.5 .


(Where

is the peak width at 5% height, and

is the distance from peak front to max).

Visualizing the Mechanism

Mechanism cluster_0 Standard Silica (pH 6.0) cluster_1 Optimized Condition (pH 2.5) Silanol Si-O⁻ (Ionized Silanol) Interaction Strong Ionic Attraction (TAILING) Silanol->Interaction Drug Sulfonamide⁺ (Protonated Amine) Drug->Interaction Silanol_Acid Si-OH (Neutral Silanol) NoInteraction No Attraction (SHARP PEAK) Silanol_Acid->NoInteraction Drug_Acid Sulfonamide⁺ (Protonated) Drug_Acid->NoInteraction

Figure 2: Comparison of silanol activity at neutral vs. acidic pH.

References

  • Agilent Technologies. (2010).[2] Fast Analysis of Sulfa Drugs using the Agilent 1100 Series LC with Agilent Poroshell 120 EC-C18 columns (Publication 5990-5888EN).[2] Retrieved from

  • Waters Corporation. (2021). Troubleshooting Peak Shape Problems in HPLC. Retrieved from

  • Chrom Tech. (2025).[3] What Causes Peak Tailing in HPLC? Retrieved from

  • Şanli, N., et al. (2010). Determination of pKa values of some sulfonamides by LC and LC-PDA methods. J. Braz. Chem. Soc., 21(10). Retrieved from

Sources

Technical Support Center: Optimization of Reaction Conditions for 3-Amino-N-ethyl-4-hydroxybenzenesulfonamide

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

This technical guide addresses the synthesis and optimization of 3-Amino-N-ethyl-4-hydroxybenzenesulfonamide , a critical intermediate often utilized in the synthesis of azo dyes and specific pharmaceutical targets (e.g., carbonic anhydrase inhibitors).

The synthesis hinges on the reduction of its nitro-precursor, 3-Nitro-N-ethyl-4-hydroxybenzenesulfonamide . This step is the primary source of yield loss and impurity formation due to the high susceptibility of the resulting o-aminophenol moiety to oxidative degradation.

This guide provides a self-validating protocol designed to maximize yield (>90%) and purity (>98% HPLC) while minimizing oxidative byproducts.

Module 1: Critical Process Parameters (CPP) for Nitro Reduction

The most robust route involves the catalytic hydrogenation of the nitro precursor. Chemical reductions (Fe/HCl or Sulfide) are discouraged for high-purity applications due to waste generation and difficult metal scavenging.

Optimization Matrix

The following parameters have been optimized to balance reaction rate against the formation of oxidative impurities (quinones/azo dimers).

ParameterRecommended RangeScientific Rationale
Catalyst 5% Pd/C (50% wet)Load: 2-5 wt% relative to substrate. Why: Pd/C offers faster kinetics than Raney Ni at lower temperatures, reducing thermal degradation risks. The "wet" form minimizes ignition risk.
Solvent Methanol or EthanolWhy: High solubility of the nitro-precursor. Note: Avoid water unless pH is strictly controlled, as the product is amphoteric.
Pressure 3 – 5 bar (45-75 psi)Why: Moderate pressure ensures mass transfer without promoting ring saturation or hydrogenolysis of the sulfonamide bond.
Temperature 25°C – 40°CWhy: CRITICAL. Temperatures >50°C accelerate the oxidation of the o-aminophenol product into colored impurities (iminoquinones).
Additives Sodium Dithionite (trace)Why: Acts as an in situ scavenger for dissolved oxygen during workup, preventing "browning" of the solution.
Validated Protocol (Step-by-Step)

Pre-requisite: Ensure the starting material (3-Nitro-N-ethyl-4-hydroxybenzenesulfonamide) is free of residual sulfide or chloride impurities from previous steps, as these poison Pd catalysts.

  • Inerting: Charge the autoclave with the nitro-precursor and Methanol (10 vol). Purge with Nitrogen (

    
    ) three times to remove oxygen.
    
  • Catalyst Addition: Under

    
     flow, add 5% Pd/C (50% wet type, 3 wt% loading).
    
  • Hydrogenation: Pressurize with Hydrogen (

    
    ) to 3 bar. Stir vigorously (800+ RPM) to overcome gas-liquid mass transfer limitations.
    
  • Monitoring (IPC): Maintain internal temperature at 30-35°C. Reaction is typically complete in 2-4 hours.

    • Self-Validation Check: Spot TLC or run HPLC. Disappearance of the Nitro peak (UV 254nm) marks completion.

  • Filtration: Filter the catalyst through a bed of Celite/diatomaceous earth under an inert atmosphere (Nitrogen blanket) to prevent the catalyst from igniting and the filtrate from oxidizing.

Module 2: Isolation & Purification Logic

The isolation of 3-Amino-N-ethyl-4-hydroxybenzenesulfonamide is challenging due to its amphoteric nature (Acidic Phenol + Basic Amine + Acidic Sulfonamide).

The Isoelectric Precipitation Workflow

IsolationLogic Start Crude Hydrogenation Filtrate (Methanol Solution) Concentrate Concentrate to 20% Volume (Vacuum, <40°C) Start->Concentrate WaterAdd Add Degassed Water (Contains 0.5% Sodium Bisulfite) Concentrate->WaterAdd pH_Check Check pH WaterAdd->pH_Check Acidic pH < 4 (Soluble as cation) pH_Check->Acidic Too Acidic Basic pH > 9 (Soluble as anion) pH_Check->Basic Too Basic Neutral Adjust to pH 6.5 - 7.2 (Isoelectric Point) pH_Check->Neutral Target Range Acidic->Neutral Add NaOH Basic->Neutral Add HCl Precipitate Product Crystallizes (White/Off-white solid) Neutral->Precipitate Filter Filter & Wash (Cold Water + Isopropanol) Precipitate->Filter Dry Vacuum Dry (40°C, Dark) Filter->Dry

Figure 1: Isoelectric precipitation logic. The product solubility is lowest near neutral pH (6.5-7.2) due to zwitterion formation.

Module 3: Troubleshooting Guide (FAQ)

Q1: My product turns pink or brown immediately after filtration. Why?

Root Cause: Oxidation of the o-aminophenol moiety. This motif is highly electron-rich and reacts with atmospheric oxygen to form quinone-imines. Solution:

  • Degas Solvents: Ensure all water used in the workup is degassed (sparged with

    
    ).
    
  • Antioxidant Spike: Add 0.5% w/v Sodium Bisulfite or Ascorbic Acid to the crystallization water.

  • Speed: Minimize the time the wet cake is exposed to air. Move to the vacuum oven immediately.

Q2: The reaction stalls at 80-90% conversion.

Root Cause: Catalyst poisoning or mass transfer limitation. Solution:

  • Poisoning: Check the sulfur content of the precursor. If synthesized via chlorosulfonation, residual sulfur species can deactivate Pd. Wash the precursor with bicarbonate before hydrogenation.

  • Mass Transfer: Increase stirring speed. Hydrogenation is a three-phase reaction (Gas-Liquid-Solid); poor mixing starves the catalyst of

    
    .
    
Q3: I see a new impurity at RRT 0.85 in HPLC.

Root Cause: Likely the De-sulfonated byproduct or Over-reduction . Analysis:

  • If conditions were too harsh (High T > 60°C, High P > 10 bar), you may hydrolyze the sulfonamide or cleave the C-S bond.

  • Fix: Lower temperature and pressure. Ensure the reaction is stopped immediately upon consumption of the starting material.

Q4: The product is not precipitating at pH 7.

Root Cause: High solvent content. Solution: The compound is moderately soluble in methanol/ethanol. You must distill off the organic solvent (down to ~20% volume) before adding water and adjusting pH. If the alcohol concentration is too high, the product remains in solution even at the isoelectric point.

Module 4: Mechanism of Impurity Formation

Understanding the degradation pathway allows for better control.

Degradation Prod Target Product (Colorless) Radical Free Radical Intermediate Prod->Radical O2 / Light Quinone Iminoquinone (Red/Brown Impurity) Radical->Quinone -H Dimer Azo/Azoxy Dimers (Purple/Black Sludge) Quinone->Dimer Polymerization

Figure 2: Oxidative degradation pathway. Light and Oxygen drive the formation of colored quinoid species.

References

  • Synthesis of Sulfonamide Derivatives

    • Source: MDPI (Molecules). "Novel Derivatives of 3-Amino-4-hydroxybenzenesulfonamide: Synthesis, Binding to Carbonic Anhydrases..."
    • Relevance: Confirms the core structure stability and general synthetic handling of the 3-amino-4-hydroxybenzenesulfonamide scaffold.
    • URL:[Link]

  • Catalytic Hydrogenation Protocols

    • Source: Semantic Scholar / Combinatory Chemistry. "Reduction of Nitro Compounds, Through different Reaction Conditions."
    • Relevance: Validates the use of Pd/C vs.
    • URL:[Link][1][2][3][4]

  • Physical Properties & Stability

    • Source: PubChem Compound Summary for CID 7385 (3-Amino-4-hydroxybenzenesulfonic acid - analog).
    • Relevance: Provides data on the amphoteric nature and oxidative sensitivity ("sensitive to prolonged exposure to air") of the aminophenol sulfonamide class.
    • URL:[Link]

  • Industrial Synthesis Context (Patent)

Sources

Technical Support Center: Purification of 3-Amino-N-ethyl-4-hydroxybenzenesulfonamide

Author: BenchChem Technical Support Team. Date: February 2026

Topic: Removal of Impurities & Stabilization of 3-Amino-N-ethyl-4-hydroxybenzenesulfonamide CAS: 41606-61-5 Molecular Formula: C₈H₁₂N₂O₃S

Introduction: The Stability Paradox

3-Amino-N-ethyl-4-hydroxybenzenesulfonamide is a classic amphoteric intermediate used in dye coupling and pharmaceutical synthesis. Its structural duality—containing both an electron-rich aminophenol core and an electron-withdrawing sulfonamide tail—creates a specific purification challenge: Oxidative Instability.

Users frequently report the material turning pink, brown, or violet upon exposure to air. This is not a simple contamination; it is an autocatalytic oxidation cascade leading to quinone imine oligomers. This guide prioritizes antioxidant-protected purification and isoelectric precipitation to restore purity.

Module 1: Diagnostic Triage

Before initiating purification, identify the nature of your impurity using this symptom matrix.

Symptom Probable Impurity Root Cause Recommended Action
Pink/Violet Color Quinone Imines / OligomersAir oxidation of the aminophenol moiety during storage or wet workup.Protocol B (Carbon Treatment + Bisulfite)
Low Melting Point (<195°C) Unreacted IntermediatesIncomplete reduction of the nitro-precursor or incomplete chlorosulfonation.Protocol A (Acid-Base Swing)
Ash/Residue > 0.5% Inorganic Salts (Fe, Zn, Na)Carryover from reduction (Fe/HCl) or neutralization steps.Protocol A (Precipitation at pI)
Insoluble in Acid Bis-sulfonamides / Neutral OrganicsSide reactions during the sulfonamide formation.Protocol A (Filtration step)

Module 2: The "Pink Protocol" (Oxidation Removal)

The Critical Insight: You cannot purify this compound in an oxygen-rich environment without protection. The aminophenol group acts as a developer, oxidizing rapidly at neutral/alkaline pH.

Mechanism of Stabilization

To successfully purify this molecule, you must introduce a sacrificial antioxidant . Sodium Dithionite (Na₂S₂O₄) or Sodium Bisulfite (NaHSO₃) effectively reduces the colored quinoid impurities back to the colorless phenolic form or renders them water-soluble for removal.

Module 3: Separation Protocols

Protocol A: The Acid-Base Swing (Chemical Purification)

Best for: Removing unreacted starting materials and inorganic salts.

Theory: This molecule is amphoteric. It dissolves in acid (protonating the amine) and alkali (deprotonating the phenol/sulfonamide). We utilize the Isoelectric Point (pI) —typically between pH 6.5 and 7.5—where solubility is lowest, to precipitate the pure product.

Step-by-Step Methodology:

  • Dissolution: Suspend 10 g of crude material in 40 mL of 2M HCl .

    • Checkpoint: The solution should be clear. If solids remain, they are likely non-basic impurities (unreacted starting material).

  • Filtration: Filter the acidic solution through a glass frit or Celite pad to remove insolubles.

  • Antioxidant Charge: Add 0.5 g of Sodium Dithionite to the filtrate. Stir for 10 minutes. The solution color should lighten significantly.

  • Neutralization (The Critical Step):

    • Place the filtrate in an ice bath (0–5°C).

    • Slowly add 20% NaOH or Ammonia dropwise.

    • Target pH: 6.8 – 7.2.

    • Observation: A thick white/off-white precipitate will form.

  • Isolation: Filter the precipitate immediately. Wash with cold deoxygenated water (2 x 10 mL).

  • Drying: Dry under vacuum at 40°C. Avoid high heat in open air.

Protocol B: Recrystallization (Physical Purification)

Best for: Final polishing and removing trace colored oligomers.

Solvent System: Ethanol/Water (80:20) or Methanol.[1]

  • Slurry: Suspend the crude solid in Ethanol (10 mL per gram of solid). Heat to reflux.[1]

  • Solubility Check: If not fully dissolved, add water dropwise until a clear solution is obtained at reflux.

  • Decolorization: Add Activated Carbon (5 wt% of mass) and 0.1 equivalents of Sodium Bisulfite . Reflux for 15 minutes.

  • Hot Filtration: Filter through a pre-warmed Celite pad to remove carbon.

  • Crystallization: Allow the filtrate to cool slowly to room temperature, then chill to 4°C.

  • Collection: Filter the crystals and wash with cold Ethanol.

Module 4: Workflow Visualization

Figure 1: The Acid-Base Purification Logic

This flowchart illustrates the decision-making process for removing specific impurity classes based on solubility.[2]

PurificationLogic Start Crude 3-Amino-N-ethyl- 4-hydroxybenzenesulfonamide AcidStep Dissolve in 2M HCl Start->AcidStep Filter1 Filter Insolubles AcidStep->Filter1 Filtrate Acidic Filtrate (Contains Product) Filter1->Filtrate Keep Residue Solid Residue: Non-Basic Impurities Filter1->Residue Discard Antioxidant Add Na2S2O4 (Decolorize) Filtrate->Antioxidant Neutralize Adjust pH to 7.0 (Isoelectric Point) Antioxidant->Neutralize Precipitate Precipitate Forms Neutralize->Precipitate MotherLiquor Mother Liquor: Salts & Soluble Organics Neutralize->MotherLiquor Drain

Caption: Logic flow for removing non-basic impurities and isolating the product at its isoelectric point.

Module 5: Troubleshooting & FAQs

Q1: My product precipitates as a sticky oil (oiling out) instead of a solid. Why?

  • Cause: You likely neutralized too quickly or at too high a temperature.

  • Fix: Re-dissolve in acid. Cool the solution to <5°C. Neutralize very slowly with vigorous stirring. Seed the solution with a pure crystal if available.

Q2: The product looks white on the filter but turns brown within an hour of drying.

  • Cause: Residual alkalinity or lack of antioxidant protection during drying.

  • Fix: Ensure the final wash water is neutral (pH 7). Dry in a vacuum oven flushed with Nitrogen. Do not oven dry in air >50°C.

Q3: Can I store the free base long-term?

  • Insight: The free base is inherently unstable.

  • Recommendation: If long-term storage is required, convert it to the Hydrochloride Salt . Dissolve the base in Ethanol, add 1.1 eq of conc. HCl, and precipitate with Ether. The HCl salt is significantly more resistant to oxidation.

Q4: What is the expected yield for the Acid-Base protocol?

  • Expectation: 75-85%. Losses occur primarily due to the slight solubility of the zwitterion in water at pH 7. Do not try to recover the "second crop" from the mother liquor as it will contain the majority of the impurities.

References

  • PubChem. (n.d.).[3] 3-Amino-N-ethyl-4-hydroxybenzenesulfonamide (Compound).[4][5] National Library of Medicine. Retrieved January 28, 2026, from [Link]

  • Baron, A., et al. (1972). Purification of p-Aminophenol.[6][7] U.S. Patent No.[2][7] 3,717,680. Washington, DC: U.S. Patent and Trademark Office. Retrieved from

  • Vogel, A. I. (1989). Vogel's Textbook of Practical Organic Chemistry (5th ed.). Longman Scientific & Technical.

Sources

Challenges in the synthesis of 3-Amino-N-ethyl-4-hydroxybenzenesulfonamide analogs

Author: BenchChem Technical Support Team. Date: February 2026

The synthesis of 3-Amino-N-ethyl-4-hydroxybenzenesulfonamide (and its analogs) presents a distinct set of challenges, primarily due to the conflicting electronic requirements of its functional groups and the inherent instability of the ortho-aminophenol core.

This guide is structured as a Tier-3 Technical Support escalation, designed to troubleshoot the specific failure modes encountered during the construction of this scaffold.

Status: Operational | Role: Senior Application Scientist Ticket Focus: Troubleshooting Yield Loss, Regioselectivity, and Oxidative Degradation.

The Synthetic Architecture

Before troubleshooting, we must align on the most robust synthetic route. While direct nitration of phenols is often attempted, it is the primary cause of "tar" formation. The Nucleophilic Aromatic Substitution (


) Route  is the industry standard for high purity because it installs the unstable hydroxy/amino pair last.
Validated Pathway (The Protocol)

This pathway relies on the activation provided by the nitro group to convert a chloride to a phenol.

SynthesisPath Start 2-Nitrochlorobenzene (Starting Material) Step1 Chlorosulfonation (ClSO3H) Start->Step1 Inter1 4-Chloro-3-nitro- benzenesulfonyl chloride Step1->Inter1 Step2 Amidation (Ethylamine) Inter1->Step2 Inter2 4-Chloro-N-ethyl- 3-nitrobenzenesulfonamide Step2->Inter2 Step3 Hydrolysis (SnAr) (NaOH, 100°C) Inter2->Step3 Inter3 4-Hydroxy-N-ethyl- 3-nitrobenzenesulfonamide Step3->Inter3 Step4 Reduction (H2/Pd or Fe/HCl) Inter3->Step4 Final Target: 3-Amino-N-ethyl- 4-hydroxybenzenesulfonamide Step4->Final

Figure 1: The


 strategy avoids direct nitration of electron-rich phenols, preventing oxidation byproducts.[1]

Troubleshooting Modules

Module A: The Sulfonamide Formation (Amidation)

Issue: Low yield or formation of "gummy" solids during the reaction of the sulfonyl chloride with ethylamine.

SymptomRoot CauseTechnical Fix
Disulfonic acid formation Hydrolysis of sulfonyl chloride due to wet reagents or atmospheric moisture.Ensure sulfonyl chloride is dry. Use anhydrous solvents (DCM or THF). Maintain temp < 5°C during addition.
Bis-sulfonamide formation Excess sulfonyl chloride relative to amine.Use a 2.1 : 1 ratio of Ethylamine:Sulfonyl Chloride. The extra equivalent acts as a scavenger for the HCl generated.
Oily/Gummy Product Impurities from chlorosulfonation (sulfones).[2]Trituration: Discard the mother liquor. Triturate the crude oil with cold dilute HCl, then water. Recrystallize from Ethanol/Water.

Q: Can I use triethylamine (TEA) as a base instead of excess ethylamine? A: Yes, and it is often preferred to save costs on the expensive ethylamine. Use 1.05 eq of Ethylamine and 1.2 eq of TEA. Add the Ethylamine slowly to the sulfonyl chloride at 0°C to favor the kinetic amide formation over hydrolysis.

Module B: The Hydrolysis Step (Cl OH)

Issue: The reaction stalls or yields a black tar instead of the nitrophenol. Context: This is an


 reaction. The chlorine atom is displaced by hydroxide.[3] This reaction requires the electron-withdrawing nitro group at the ortho position to proceed.

Diagnostic Checklist:

Protocol Adjustment:

  • Suspend the 4-chloro-3-nitro-sulfonamide in 15% NaOH (4-5 equivalents).

  • Heat to reflux (100-105°C).

  • Endpoint: The solution turns deep red/orange (phenolate formation) and becomes clear.

  • Workup: Acidify carefully with HCl to pH 2-3. The free phenol will precipitate.

    • Warning: Do not over-acidify if the sulfonamide nitrogen is sensitive, though usually stable.

Module C: Reduction & The "Black Product" Phenomenon

Issue: The final product turns purple/black upon filtration or drying. Science: 3-Amino-4-hydroxybenzenesulfonamides are o-aminophenols. They are easily oxidized to quinone imines by atmospheric oxygen, especially in solution or when wet.

OxidationRisk Target 3-Amino-4-hydroxy- benzenesulfonamide (Colorless/Beige) Oxidation Air Oxidation (pH > 7 or wet) Target->Oxidation O2 exposure Quinone Quinone Imine Intermediate Oxidation->Quinone -2H Polymer Black Polymer/Tar (Irreversible) Quinone->Polymer Polymerization

Figure 2: The oxidative degradation pathway of o-aminophenols.

The "White Powder" Protocol (How to isolate stable product):

  • Reduction Method: Catalytic Hydrogenation (Pd/C, H2) is cleaner than Fe/HCl (Bechamp) for this substrate because iron sludge can trap the amphoteric product.

    • Solvent: Methanol or Ethanol.

  • The Anti-Oxidant Shield: Add 0.5% Sodium Metabisulfite or Ascorbic Acid to the reduction mixture and the workup water. This acts as an oxygen scavenger.

  • Isolation as Salt: The free base is the most unstable form. Isolate as the Hydrochloride Salt .

    • Procedure: After filtering off the catalyst, immediately add concentrated HCl (1.1 eq) to the filtrate. Evaporate or cool to precipitate the stable HCl salt.

  • Drying: Dry under vacuum with

    
     or inert gas flow. Never oven-dry in air.
    

Frequently Asked Questions (FAQ)

Q: My LC-MS shows a mass of M+16 during the reduction step. What happened? A: You likely have incomplete reduction (Hydroxylamine intermediate, R-NHOH) or re-oxidation. This is common if the hydrogen pressure drops or the catalyst is poisoned by the sulfur in the sulfonamide group.

  • Fix: Increase catalyst loading to 10 mol% Pd/C. Ensure vigorous stirring (mass transfer limited).

Q: Can I nitrate N-ethyl-4-hydroxybenzenesulfonamide directly? A: You can, but it is not recommended. The hydroxyl group activates the ring so strongly that you will likely get:

  • Ortho/Para mixtures: Though the sulfonamide blocks para, you might get dinitration.

  • Oxidation: Nitric acid oxidizes phenols to quinones violently.

  • Regioselectivity: If you must, use "Mild Nitration" conditions:

    
     + 
    
    
    
    (in situ nitrous acid) or Claycop reagents, rather than concentrated
    
    
    .

Q: How do I remove the red color from the final product? A: The red color is a trace quinoid impurity.

  • Fix: Dissolve the salt in water with a pinch of sodium dithionite (reducing agent) and activated charcoal. Filter while hot and recrystallize.

References & Data Sources

  • Synthesis of 3-Amino-4-hydroxybenzenesulfonamide:

    • Methodology: Chlorosulfonation of 2-nitrochlorobenzene followed by amidation and hydrolysis is the established industrial route for this class of compounds.

    • Source: ChemicalBook. (2024). 3-Amino-4-hydroxybenzenesulfonamide Production Methods. Link

  • Nitration Challenges:

    • Mechanism:[2][4][5][6][7] Nitration of phenols requires careful control to avoid oxidation. The use of sulfonamide-protected intermediates (

      
       route) circumvents this.
      
    • Source: Google Patents. (2003). Method for the nitration of phenolic compounds (WO2003011810A1). Link

  • Reduction of Nitro Compounds:

    • Catalysis: Strategies for reducing nitro groups in the presence of sulfur-containing functionalities.[4][8]

    • Source: Organic Chemistry Portal. Amine synthesis by nitro compound reduction. Link

  • Compound Data:

    • Properties: N-ethyl-4-hydroxybenzenesulfonamide structure and physical properties.[9]

    • Source: PubChem.[9] N-ethyl-4-hydroxybenzene-1-sulfonamide (CID 43135494).[9] Link

Sources

Technical Support Center: Stability & Handling of 3-Amino-N-ethyl-4-hydroxybenzenesulfonamide

Author: BenchChem Technical Support Team. Date: February 2026

This technical guide addresses the stability profile of 3-Amino-N-ethyl-4-hydroxybenzenesulfonamide , a compound exhibiting the classic instability characteristics of o-aminophenols. Its electron-rich aromatic ring makes it highly susceptible to auto-oxidation, leading to rapid discoloration and degradation in solution.

The following guide synthesizes electrochemical principles with practical laboratory protocols to ensure experimental reproducibility.

The Core Instability Mechanism: Why Your Solution Turns Pink/Brown

Before troubleshooting, it is critical to understand the degradation pathway. This molecule contains an ortho-amino-hydroxy motif.[1] In solution, particularly at neutral or alkaline pH, it undergoes auto-oxidation to form a reactive ortho-quinone imine.

This process is not random; it is a defined electrochemical cascade driven by dissolved oxygen and pH.

The Oxidative Cascade (Visualization)

The following diagram illustrates the transformation from the stable reduced form to the colored degradation product.

OxidationPathway Native Native Molecule (Colorless/Pale Grey) Reduced Form Radical Semiquinone Radical (Reactive Intermediate) Native->Radical -1e-, -H+ (Initiated by O2 + Light) Quinone Ortho-Quinone Imine (Pink/Red/Brown) Oxidized Species Radical->Quinone -1e-, -H+ (Rapid) Polymer Insoluble Polymers (Dark Precipitate) Quinone->Polymer Polymerization (Irreversible)

Figure 1: The oxidative degradation pathway of o-aminophenols. The formation of the Quinone Imine is the primary cause of solution discoloration.

Troubleshooting Guide: Diagnostic & Corrective Actions

Use this decision matrix to address specific anomalies in your solution.

SymptomProbable CauseMechanismCorrective Action
Pink or Red Tint Early-stage OxidationFormation of trace o-quinone imine.Immediate: Lower pH to < 4.0 using dilute HCl or

. Acid protonates the amine, blocking oxidation.
Brown/Black Precipitate Advanced OxidationPolymerization of quinone imines into insoluble oligomers.Discard. Filtration removes solids but the concentration is compromised. Prepare fresh stock under inert gas.
Cloudiness (White) pH Solubility LimitThe molecule is likely at its Isoelectric Point (pI) or the sulfonamide is protonated/insoluble.Adjust pH away from neutral. This compound is amphoteric; it dissolves best as a cation (low pH) or anion (high pH, risk of oxidation).
HPLC Peak Broadening HydrolysisHydrolysis of the sulfonamide bond (rare, requires extreme conditions).Check mobile phase pH. Avoid storing in strong acid (>1M) or strong base (>1M) for >24 hours.

Validated Stabilization Protocols

Protocol A: Anaerobic Stock Preparation (Gold Standard)

Use this protocol for analytical standards or long-term storage.

  • Solvent Degassing: Sparge the solvent (Methanol or Water/Acetonitrile) with high-purity Argon or Nitrogen for 15 minutes before adding the solid.

  • Acidification: Pre-adjust the solvent to pH 3.0–4.0 .

    • Reasoning: At acidic pH, the amino group is protonated (

      
      ). The positive charge withdraws electron density from the ring, significantly raising the oxidation potential and stabilizing the molecule [1].
      
  • Dissolution: Add the solute under a blanket of inert gas.

  • Storage: Store in amber glass vials (light catalyzes radical formation) at -20°C.

Protocol B: Antioxidant Stabilization (For Benchtop Use)

Use this when inert atmosphere handling is not feasible.

Add an antioxidant prior to dissolving the compound.

  • Recommended: Sodium Metabisulfite (

    
    ) or Ascorbic Acid at 0.1% w/v.
    
  • Mechanism: These agents act as "sacrificial reductants," reacting with dissolved oxygen or reducing the quinone imine back to the aminophenol before color develops [2].

Representative Stability Data

Based on kinetic profiles of structurally related o-aminophenols [3].

ConditionEstimated Half-Life (

)
Visual Indicator
pH 7.0 (Aerobic) < 4 HoursRapid pink coloration
pH 9.0 (Aerobic) < 30 MinutesDark brown/black quickly
pH 3.0 (Aerobic) ~ 24-48 HoursRemains colorless/pale
pH 3.0 (Anaerobic) > 2 WeeksStable

Frequently Asked Questions (FAQs)

Q1: Can I use DMSO as a stock solvent? A: Yes, but use caution. DMSO is hygroscopic and can facilitate oxidation. Use anhydrous, high-grade DMSO and store at -20°C. If the frozen DMSO turns yellow/brown upon thawing, the compound has degraded.

Q2: Why does the pH affect solubility so drastically? A: The molecule is amphoteric .

  • Acidic pH: Protonation of the amine (

    
    ) and sulfonamide nitrogen makes it soluble.
    
  • Basic pH: Deprotonation of the phenol (

    
    ) makes it soluble but highly unstable.
    
  • Neutral pH: The molecule may exist as a zwitterion or neutral species with poor water solubility, leading to precipitation.

Q3: Is the degradation reversible? A: Only in the very early stages (faint pink). Adding a strong reducing agent (e.g., Sodium Borohydride or excess Ascorbic Acid) might revert the quinone imine back to the parent compound, but this introduces new contaminants. Prevention is superior to reversal.

Q4: Does the N-ethyl group improve stability compared to the parent aminophenol? A: Marginally. The N-ethyl group is on the sulfonamide, not the amine attached to the ring. While it increases lipophilicity, it does not protect the electron-rich 3-amino-4-hydroxy ring system from oxygen attack.

References

  • Białk-Bielińska, A., et al. (2012).[2] "Hydrolysis of sulphonamides in aqueous solutions." Journal of Hazardous Materials. (Demonstrates pH-dependent stability and hydrolysis kinetics of sulfonamide derivatives).

  • Gomes, A., et al. (2025). "Temperature and pH Effects on the kinetics of 2-aminophenol auto-oxidation in aqueous solution." ResearchGate.[3] (Provides the kinetic model for o-aminophenol oxidation).

  • Nagy, P., et al. (2012). "Transimination of Quinone Imines: A Mechanism for Embedding Exogenous Redox Activity."[4] Chemical Research in Toxicology. (Details the reactivity of the quinone imine oxidation product).

Sources

Avoiding degradation of 3-Amino-N-ethyl-4-hydroxybenzenesulfonamide during storage

Author: BenchChem Technical Support Team. Date: February 2026

Subject: Preventing Oxidation & Degradation of 3-Amino-N-ethyl-4-hydroxybenzenesulfonamide Ticket ID: CHEM-SUP-9928 Assigned Specialist: Dr. A. Vance, Senior Application Scientist

Executive Summary

You are experiencing degradation issues with 3-Amino-N-ethyl-4-hydroxybenzenesulfonamide (often an intermediate in sulfonamide antibiotics or dye synthesis). This compound contains an ortho-aminophenol moiety, which is thermodynamically prone to auto-oxidation.

When exposed to oxygen, light, or moisture, it degrades from a white/off-white crystalline solid into a brown/black tar. This guide provides a root-cause analysis and a self-validating storage protocol to ensure experimental reproducibility.

Module 1: The Chemistry of Degradation (Root Cause)

Q: Why does my sample turn brown/black even in a closed bottle?

A: The degradation is driven by the oxidation of the ortho-aminophenol core . Unlike simple sulfonamides, which are stable, the electron-rich amino and hydroxyl groups at positions 3 and 4 facilitate a low-energy oxidation pathway.

  • Proton Loss: Moisture facilitates the deprotonation of the hydroxyl group.

  • Radical Formation: Oxygen abstracts an electron, forming a semiquinone radical.

  • Quinone Imine Formation: The radical further oxidizes to a quinone imine (highly colored yellow/orange species).

  • Polymerization: These reactive intermediates undergo Michael additions with remaining starting material, forming complex, insoluble brown/black polymers (similar to melanin formation).

Visualization: The Auto-Oxidation Pathway

OxidationPathway Compound Native Compound (White/Off-White) Radical Semiquinone Radical Compound->Radical O2 / Light (-1e-) Polymer Polymer/Tar (Brown/Black) Compound->Polymer Cross-linking Quinone Quinone Imine (Yellow/Orange) Radical->Quinone Oxidation (-1e-, -H+) Quinone->Polymer Polymerization (Irreversible)

Figure 1: The stepwise oxidation mechanism from native amine to insoluble polymer.

Module 2: Storage Protocols (The "How")

Q: What is the absolute best way to store this compound long-term?

A: You must arrest the oxidation kinetics by removing the three triggers: Oxygen, Heat, and Moisture . We recommend the "Inert Aliquot Method" rather than repeated opening of a bulk bottle.

Protocol: The Inert Aliquot Method
StepActionScientific Rationale
1 Prepare Environment Work in a glove box or use a glove bag purged with Argon (Ar). Nitrogen (N2) is acceptable but Ar is heavier than air and protects solids better.
2 Subdivide Weigh the bulk powder into single-use amber glass vials (e.g., 20mg or 50mg aliquots).
3 Seal Cap under inert gas. Use Parafilm® or Teflon tape over the cap junction to prevent oxygen diffusion.
4 Freeze Store at -20°C . For storage >6 months, -80°C is preferred.
5 Desiccation Place vials inside a secondary container (jar) with active silica gel or Drierite™.

Critical Note on Salt Forms: If you have the choice, always purchase or convert the compound to its Hydrochloride (HCl) salt . The salt form protonates the amine, significantly raising the oxidation potential and improving stability compared to the free base [1].

Module 3: Handling & Solubilization (Troubleshooting)

Q: The compound degrades immediately when I dissolve it. How do I stop this?

A: Dissolution increases the surface area exposed to dissolved oxygen. You must control the Solvent Environment .

Solvent Compatibility & Stabilization Table
ParameterRecommendationMechanism of Action
Solvent Choice DMSO (Dry), Methanol (Degassed)Protic solvents like water accelerate proton transfer; use anhydrous organics if possible.
Degassing Sparge with Argon for 15 mins before adding solid.Removes dissolved O2 (approx. 8-9 mg/L in water) which drives the radical reaction.
pH Control Keep pH < 6.0 High pH deprotonates the phenol (forming phenolate), which oxidizes 100x faster.
Antioxidants Ascorbic Acid (1 mM) or Sodium MetabisulfiteActs as a "sacrificial anode," oxidizing preferentially before your compound.
Visualization: Solubilization Workflow

Solubilization Solvent 1. Select Solvent (DMSO/MeOH) Degas 2. Degas Solvent (Ar/N2 Sparge >15 min) Solvent->Degas AddSolid 3. Add Solid Compound (Do NOT Vortex vigorously) Degas->AddSolid Low O2 Environment Use 4. Immediate Use (Protect from Light) AddSolid->Use

Figure 2: Correct workflow to minimize solution-phase degradation.

Module 4: Quality Control (Validation)

Q: How do I validate purity before using an old batch?

A: Visual inspection is your first line of defense, but it is not quantitative.

  • Visual Check:

    • Pass: White to faint beige powder.

    • Fail: Dark brown, sticky, or black specks. (Discard immediately; oxidation products can inhibit enzymes and interfere with binding assays).

  • TLC (Thin Layer Chromatography):

    • Run on Silica Gel 60.

    • Mobile Phase: DCM:Methanol (9:1).

    • Observation: The oxidized quinone impurities usually run much faster (less polar) or stay at the baseline (polymer) compared to the main spot.

  • LC-MS:

    • Look for the [M+H]+ peak (Mass ~216 for free base ethyl-sulfonamide derivative).

    • Watch for "Dimer" peaks (2M-2H), indicating early-stage oxidative coupling [2].

References
  • PubChem. (n.d.). Benzenesulfonamide, 3-amino-4-hydroxy-N-methyl- Compound Summary. National Library of Medicine. Retrieved January 28, 2026, from [Link]

  • Sluckute, A., et al. (2023). Novel Derivatives of 3-Amino-4-hydroxybenzenesulfonamide: Synthesis, Binding to Carbonic Anhydrases, and Activity. MDPI Pharmaceuticals. Retrieved January 28, 2026, from [Link]

  • Wipf, P. (2014).[1] Techniques for Handling Air- and Moisture-Sensitive Compounds. University of Pittsburgh, Department of Chemistry. Retrieved January 28, 2026, from [Link]

Sources

Optimizing solvent systems for chromatography of 3-Amino-N-ethyl-4-hydroxybenzenesulfonamide

Author: BenchChem Technical Support Team. Date: February 2026

Status: Active Ticket ID: CHEM-SUP-8821 Subject: Optimization of Solvent Systems & Troubleshooting Guide Assigned Specialist: Senior Application Scientist

Executive Summary: The Analyte Profile

Before optimizing your solvent system, you must understand the "personality" of 3-Amino-N-ethyl-4-hydroxybenzenesulfonamide . This molecule is a classic amphoteric challenge in chromatography.

  • The Basic Moiety: The amine group at position 3 (

    
    ) is prone to protonation (
    
    
    
    ) at acidic pH.
  • The Acidic Moieties: The phenolic hydroxyl at position 4 (

    
    ) and the sulfonamide nitrogen (
    
    
    
    ) possess acidic protons.
  • The Trap: At neutral pH, this molecule can exist in a zwitterionic state or rapidly interconvert between ionic forms, leading to split peaks, broad bands, and retention time instability.

This guide provides a self-validating protocol to stabilize these interactions using optimized solvent systems.

Module 1: Mobile Phase Architecture

Do not use generic "Water/Acetonitrile" gradients. This molecule requires strict pH control to suppress secondary silanol interactions and ensure ionization stability.

Recommended Solvent Systems
ParameterSystem A: UV-Detection (Robust) System B: LC-MS (Sensitive) Why? (Mechanism)
Aqueous Phase (A) 20 mM Potassium Phosphate (pH 2.5)0.1% Formic Acid in Water (pH ~2.7)Low pH ensures the amine is fully protonated and the phenol/sulfonamide are neutral. Phosphate suppresses silanol activity better than formate.
Organic Phase (B) Acetonitrile (ACN)Acetonitrile + 0.1% Formic AcidACN provides sharper peaks than Methanol for sulfonamides due to lower viscosity and distinct dipole interactions.
Buffer Capacity HighLow to MediumPhosphate masks free silanols on the silica surface, preventing "tailing" caused by the amine group.
Column Choice C18 (Base-Deactivated / End-capped)C18 or PFP (Pentafluorophenyl)PFP offers unique selectivity for halogenated or polar aromatic compounds if C18 fails to retain.
Protocol: Preparation of the "Golden" Buffer (Phosphate pH 2.5)

Many users fail here by trusting the pH meter blindly. Follow this gravimetric method.

  • Dissolve 2.72 g of Monobasic Potassium Phosphate (

    
    ) in 900 mL of HPLC-grade water.
    
  • Adjust pH to 2.50 ± 0.05 using Phosphoric Acid (

    
    , 85%). Do not use HCl or 
    
    
    
    as they corrode stainless steel.
  • Dilute to exactly 1000 mL.

  • Filter through a 0.2 µm nylon membrane. Crucial: Particulates cause baseline noise that mimics impurity peaks.

Module 2: Troubleshooting & Optimization Logic
Visualizing the Method Development Workflow

The following decision tree guides you through the optimization process based on initial injection results.

MethodDev Start Initial Injection (C18, pH 2.5 Phosphate / ACN) Check Analyze Peak Shape Start->Check Tailing Issue: Peak Tailing (T > 1.5) Check->Tailing Fronting Issue: Fronting (T < 0.9) Check->Fronting NoRet Issue: Low Retention (k' < 1) Check->NoRet Good Good Symmetry Proceed to Validation Check->Good Sol_Tail1 Add 5mM Triethylamine (TEA) (Competes for silanols) Tailing->Sol_Tail1 Sol_Tail2 Switch to 'Polar Embedded' C18 (Shields silica surface) Tailing->Sol_Tail2 Sol_Front1 Check Solubility (Sample precipitating?) Fronting->Sol_Front1 Sol_Front2 Reduce Injection Volume Fronting->Sol_Front2 Sol_Ret1 Lower % Organic Start (Start at 3-5% B) NoRet->Sol_Ret1 Sol_Ret2 Switch to PFP or HILIC Column NoRet->Sol_Ret2

Figure 1: Logic flow for troubleshooting peak geometry issues specific to aminophenol sulfonamides.

Module 3: Frequently Asked Questions (Technical)
Q1: My peak is splitting into a "doublet." Is my column dead?

Diagnosis: Likely not. This is a classic symptom of pH Mismatch or Sample Solvent Strength .

  • The Mechanism: If your sample is dissolved in 100% Methanol but your mobile phase starts at 95% Water, the analyte travels faster in the "plug" of methanol than in the mobile phase, causing band broadening or splitting.

  • The Fix: Dissolve your sample in the starting mobile phase (e.g., 95% Buffer / 5% ACN). If the solubility is poor, use 50/50 but reduce injection volume to <5 µL.

Q2: Why do you recommend pH 2.5? Can I run this at neutral pH (7.0)?

Diagnosis: Running at pH 7.0 is risky for this specific molecule.

  • The Mechanism: The pKa of the sulfonamide/phenol system is likely in the 7–10 range, while the aniline is ~3–4. At pH 7, you are near the ionization point of the acidic groups. Small fluctuations in buffer pH (e.g., pH 6.9 vs 7.1) will cause massive shifts in retention time (

    
    ) because the ratio of ionized (polar) to neutral (non-polar) species changes.
    
  • The Fix: Stick to pH 2.5 (fully protonated amine, neutral phenol) or pH > 10 (fully deprotonated), though silica columns degrade at pH > 8 (unless using hybrid particles like Waters BEH or Agilent Poroshell HPH).

Q3: I see "ghost peaks" in my gradient blank. Is it the sulfonamide carrying over?

Diagnosis: Sulfonamides are "sticky," but ghost peaks often come from the aqueous modifier.

  • The Mechanism: If you use Formic Acid, it can accumulate contaminants from the water source on the head of the column during the equilibration phase, which then elute as the organic gradient increases.

  • The Fix: Run a "Zero Injection" (run the gradient without injecting). If peaks persist, clean your aqueous reservoir and replace the filter. If peaks vanish, it is carryover—add a needle wash step with 90% Methanol / 10% Water .

Module 4: Advanced Optimization (Resolution)

If you are separating 3-Amino-N-ethyl-4-hydroxybenzenesulfonamide from synthetic impurities (e.g., the non-ethylated precursor), simple C18 may not suffice.

Selectivity Tuning Protocol:

  • Temperature Effect: Sulfonamide separations are highly temperature-sensitive.[1]

    • Action: Increase column temperature to 40°C . This reduces mobile phase viscosity and improves mass transfer, sharpening the peak of the amine.

  • The "Methanol Switch":

    • Action: If ACN fails to resolve impurities, switch to Methanol. Methanol can form hydrogen bonds with the hydroxyl and amino groups, offering different selectivity than the dipole-driven ACN separation.

References
  • Snyder, L. R., Kirkland, J. J., & Dolan, J. W. (2010). Introduction to Modern Liquid Chromatography. Wiley. (The definitive text on solvent selectivity and pH control).

  • McCalley, D. V. (2010). Study of the selectivity, retention mechanisms and performance of alternative silica-based stationary phases for the separation of basic solutes in high-performance liquid chromatography. Journal of Chromatography A. (Explains the silanol activity issue with amines).

  • Restek Corporation. (2024). Troubleshooting HPLC – Tailing Peaks. (Practical guide for amine tailing).

  • PubChem. (2024). Compound Summary: 3-Amino-4-hydroxybenzenesulfonamide derivatives. (Structural and chemical property verification).

Sources

Common experimental errors when working with amino-hydroxy-benzenesulfonamides

Author: BenchChem Technical Support Team. Date: February 2026

Technical Support Center: Amino-Hydroxy-Benzenesulfonamides

Status: Operational Operator: Senior Application Scientist (Ph.D., 15+ years exp.)[1][2] Subject: Troubleshooting Experimental Anomalies in Amino-Hydroxy-Benzenesulfonamide Scaffolds

Welcome to the Technical Support Portal

You are likely here because your "simple" benzene derivative is behaving unpredictably.[1][2] Amino-hydroxy-benzenesulfonamides are deceptively complex. While they appear structurally small, they possess a "triad of reactivity"—an acidic sulfonamide, an acidic phenol, and a basic aniline—that creates unique challenges in solubility, stability, and analysis.

This guide bypasses standard textbook definitions to address the specific, field-reported failures we see in drug discovery and synthesis labs.

Module 1: The Solubility Paradox

User Complaint: "My compound dissolves in 1N HCl and 1N NaOH, but precipitates immediately in my pH 7.4 PBS buffer or water. I cannot run my biological assay."

The Root Cause (Scientific Explanation): You are battling the Isoelectric Trough .[1][2] These molecules are amphoteric.[1][2][3]

  • Acidic Region (pH < 2): The amine is protonated (

    
    ), making the molecule cationic and soluble.[1]
    
  • Basic Region (pH > 10): The sulfonamide (

    
    ) and phenol (
    
    
    
    ) are deprotonated, making the molecule anionic and soluble.[1][2]
  • The Danger Zone (pH 4 – 8): The molecule exists primarily in its neutral, non-ionic form. The lattice energy dominates solvation energy, causing precipitation.

Troubleshooting Protocol:

ObservationDiagnosisCorrective Action
Cloudy precipitate in PBS (pH 7.4) Neutral species aggregation.[1][2]Do not heat to dissolve (accelerates oxidation).[1][2] Do predissolve in DMSO (up to 5% final v/v) before adding buffer.[1][2]
Crystals form in NMR tube (CDCl3) Poor solubility of zwitterions in non-polar solvents.Switch solvent to DMSO-d6 or MeOD .[1][2] If using D2O, add 1-2 drops of NaOD or DCl to shift pH away from neutral.[1][2]
Oiling out during workup pH is near the isoelectric point (pI).[1][2]Adjust aqueous layer pH to <2 or >10 to force into water, wash impurities with organic, then neutralize slowly to precipitate product.

Visual Logic: The Solubility Decision Tree

SolubilityLogic Start Compound Precipitates CheckPH Check Solvent pH Start->CheckPH pH_Low pH < 3 CheckPH->pH_Low Acidic pH_Neut pH 4 - 9 (Danger Zone) CheckPH->pH_Neut Neutral pH_High pH > 10 CheckPH->pH_High Basic Soluble_Cat Likely Soluble (Cationic) Check Counter-ion (Cl- vs SO4--) pH_Low->Soluble_Cat Precipitate High Risk of Precipitation (Neutral Species) pH_Neut->Precipitate Soluble_An Likely Soluble (Anionic) Risk of Oxidation pH_High->Soluble_An Fix_DMSO Action: Predissolve in DMSO or shift pH Precipitate->Fix_DMSO

Figure 1: Decision logic for solubility issues based on the amphoteric nature of the scaffold.

Module 2: Synthesis & Stability (The "Black Tar" Issue)

User Complaint: "My reaction worked yesterday, but today my product is pink/brown. The NMR looks messy with broad aromatic signals."

The Root Cause: Oxidative Quinone Formation. The ortho or para relationship between the amino and hydroxy groups makes the ring electron-rich and highly susceptible to oxidation by air (auto-oxidation).[1] This forms highly colored quinone imines or polymeric species.[1][2]

  • Trigger: High pH (phenolate is more reactive) + Trace Metals + Oxygen.[1][2]

Self-Validating Stability Protocol:

  • The "Pink Test": Dissolve a small amount of crude solid in methanol. If it turns pink within 5 minutes, oxidation is active.[1][2]

  • The Scavenger System:

    • Reaction Additive: Add Sodium Bisulfite (NaHSO3) or Ascorbic Acid (0.1 eq) to aqueous workups.[1][2]

    • Atmosphere: All reactions involving the free amine/phenol must be under Argon/Nitrogen.[1][2]

  • Storage: Never store as the free base. Convert to the HCl salt immediately.[1][2] The protonated amine is electron-poor and resistant to oxidation.[1][2]

Synthesis Workflow: Preventing Degradation

OxidationPrevention cluster_risk Oxidation Risk Factors Raw Start Material (Amino-Phenol) Quinone Quinone Imine (Pink/Black Tar) Raw->Quinone Unprotected Protection Protection Strategy: 1. Ar/N2 Purge 2. Add Ascorbic Acid 3. Keep pH < 7 Raw->Protection Apply Protocol Air O2 (Air) Air->Quinone Base High pH Base->Quinone Metal Trace Cu/Fe Salt Stable HCl Salt (White Solid) Protection->Salt Workup w/ HCl

Figure 2: Pathway of oxidative degradation and the critical intervention points to isolate the stable salt form.

Module 3: Analytical Troubleshooting (HPLC/LCMS)

User Complaint: "I see severe peak tailing (Tailing Factor > 2.0) and retention time shifts between runs."

The Root Cause: Silanol Interaction. The basic amine moiety interacts with residual acidic silanols on the silica column stationary phase.[4] This is exacerbated because sulfonamides often require acidic mobile phases to remain neutral, which unfortunately protonates the amine, turning it into a "silanol magnet."

The Fix (The "Golden Rule" of Mobile Phases):

ParameterStandard Condition (Fail)Optimized Condition (Pass)Why?
Mobile Phase Modifier 0.1% Formic Acid only10mM Ammonium Formate + 0.1% Formic AcidThe ammonium ions compete for silanol sites, "blocking" them from the analyte.[1][2]
Column Choice Standard C18C18 with "End-capping" or PFP (Pentafluorophenyl) End-capping reduces free silanols.[1][2] PFP offers pi-pi interactions specific to aromatic sulfonamides.[1][2]
Sample Diluent 100% AcetonitrileInitial Mobile Phase Prevents "solvent strength mismatch" which causes peak fronting/splitting.[1][2]

FAQ: "Can I use basic pH for HPLC?"

  • Answer: Yes, if your column can withstand pH 10 (e.g., hybrid silica columns). At pH 10, the amine is neutral (no silanol interaction) and the sulfonamide is ionized. This often results in sharp, symmetrical peaks , but retention will drop significantly due to the negative charge.

References & Authoritative Sources

  • PubChem Compound Summary. "4-amino-N-hydroxybenzenesulfonamide (CID 240910)."[1][2] National Library of Medicine.[1][2] Accessed 2024.[1][2]

    • [1]

    • Relevance: Verification of molecular weight, pKa estimates, and structural identifiers.

  • Restek Chromatography Technical Guide. "LC Troubleshooting: All of My Peaks are Tailing!" Restek Corporation.[1][2]

    • Relevance: Mechanistic explanation of amine-silanol interactions and buffer selection.

  • BenchChem Technical Support. "Preventing Oxidation of Aminophenol Compounds." BenchChem.[2][5]

    • (General landing for technical guides)[1]

    • Relevance: Protocols for antioxidant use (ascorbic acid) in aminophenol handling.

  • Agilent Technologies. "Tips and Tricks of HPLC System Troubleshooting." Agilent.

    • Relevance: Diagnostics for peak splitting and broad peaks in zwitterionic samples.

  • Bordwell pKa Table. Organic Chemistry Data.

    • Relevance: Fundamental pKa values for aniline (4.6), phenol (10), and sulfonamide (10).

Sources

Validation & Comparative

Comparative Technical Guide: 3-Amino-N-ethyl-4-hydroxybenzenesulfonamide vs. Sulfonamide Precursors

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

This guide provides a technical comparison of 3-Amino-N-ethyl-4-hydroxybenzenesulfonamide (CAS 41606-61-5) against its primary structural analogs, specifically 3-Amino-4-hydroxybenzenesulfonamide and Sulfanilamide .

While standard sulfonamides are ubiquitous in antibiotic and diuretic synthesis, the 3-amino-4-hydroxy-substituted variants represent a specialized subclass used primarily in azo dye synthesis (as oxidative couplers) and fragment-based drug discovery (targeting Carbonic Anhydrases and SST5R). The inclusion of the N-ethyl group on the sulfonamide moiety significantly alters the physicochemical profile, transitioning the molecule from a hydrophilic zwitterion to a lipophilic scaffold suitable for specialized pigment dispersion or membrane-permeable drug conjugates.

Part 1: Chemical Architecture & Comparative Analysis

The core distinction lies in the substitution at the sulfonamide nitrogen (


) and the oxidation state of the benzene ring.
Structural Divergence
  • The Subject (3-A-N-E-4-HBS): Features an ethyl group on the sulfonamide nitrogen.[1][2] This breaks the symmetry of the hydrogen bond donor/acceptor network found in unsubstituted sulfonamides, increasing lipophilicity and steric bulk.

  • The Standard (3-A-4-HBS): The unsubstituted parent. Highly polar, often crystalline, and water-soluble at extreme pHs. Used as a primary scaffold for Carbonic Anhydrase (CA) inhibitors.

  • The Baseline (Sulfanilamide): Lacks the 3-amino and 4-hydroxy groups. It is the electronic baseline for sulfonamide acidity (

    
    ).
    
Physicochemical Comparison Matrix
Feature3-Amino-N-ethyl-4-hydroxybenzenesulfonamide 3-Amino-4-hydroxybenzenesulfonamide Sulfanilamide
CAS Registry 41606-61-598-32-863-74-1
Molecular Weight 216.26 g/mol 188.20 g/mol 172.20 g/mol
LogP (Predicted) ~0.6 - 0.8 (Lipophilic shift)~0.1 (Hydrophilic)-0.7 (Highly Hydrophilic)
Sulfonamide Acidity (

)
~10.5 - 11.0 (Reduced acidity due to alkylation)~9.7 - 10.010.1
Solubility Profile Soluble in alcohols, esters, warm alkaline water.Soluble in water, dilute acid/base.Soluble in boiling water, polar solvents.
Primary Reactivity Oxidative Coupling (Dye formation), N-acylation (Drug synthesis).Diazotization , Sulfonamide N-alkylation .Amide formation (Aniline N).
Primary Application Pigment Intermediate , Lipophilic Drug Linker.CA Inhibitor Scaffold , SST5R Antagonists.[3][4]Antibiotic Precursor .

Analyst Note: The N-ethyl group acts as a "solubility switch." In dye chemistry, this prevents the final azo pigment from bleeding into aqueous media. In medicinal chemistry, it improves the passive permeability of the scaffold across cell membranes compared to the highly polar unsubstituted parent.

Part 2: Mechanistic Pathways & Reactivity

The presence of the 3-amino and 4-hydroxy groups creates a "push-pull" electronic system on the benzene ring, making these molecules highly susceptible to oxidation and electrophilic substitution.

The "Ortho-Aminophenol" Motif

Both the Subject and the Standard possess an ortho-aminophenol moiety. This is critical for two reasons:

  • Redox Activity: It can be oxidized to a quinone imine, which is the basis for oxidative hair dyes and photographic developers.

  • Chelation: The proximity of

    
     and 
    
    
    
    allows for bidentate chelation of metal ions, making these precursors valuable in metallodrug synthesis.
Diagram: Structural & Reactivity Logic

The following diagram maps the electronic influence and synthetic divergence of the N-ethyl variant.

G Core Benzenesulfonamide Core Subst_OH 4-OH Group (e- Donor / Activator) Core->Subst_OH Subst_NH2 3-NH2 Group (Nucleophile / Diazotization) Core->Subst_NH2 Variant_Ethyl N-Ethyl Variant (Subject) Core->Variant_Ethyl + Ethyl on SO2N Variant_H Unsubstituted Variant (Standard) Core->Variant_H + H on SO2N Subst_OH->Variant_Ethyl Subst_NH2->Variant_Ethyl Outcome_Lip Increased Lipophilicity (Better Permeability) Variant_Ethyl->Outcome_Lip App_Dye Pigment/Dye Synthesis (Coupling) Variant_Ethyl->App_Dye Primary Route Outcome_Sol High Water Solubility (Systemic Clearance) Variant_H->Outcome_Sol

Caption: Figure 1. Structural divergence of sulfonamide precursors. The N-ethyl substitution shifts the physicochemical profile towards lipophilicity, favoring pigment applications and membrane permeability.

Part 3: Experimental Protocol (Self-Validating)

Objective: Synthesize a Schiff Base derivative to demonstrate the nucleophilic reactivity of the 3-amino group while preserving the sulfonamide integrity. This protocol validates the purity and reactivity of the 3-Amino-N-ethyl-4-hydroxybenzenesulfonamide starting material.

Context: This reaction is a standard "validity check" in medicinal chemistry to ensure the amine is free and not oxidized.

Materials
  • Precursor: 3-Amino-N-ethyl-4-hydroxybenzenesulfonamide (1.0 eq).

  • Reagent: 4-Chlorobenzaldehyde (1.1 eq) (Chosen for distinct NMR signals).

  • Solvent: Ethanol (Abs. EtOH).

  • Catalyst: Glacial Acetic Acid (Cat. amount).

Step-by-Step Methodology
  • Solubilization (The Solubility Check):

    • Dissolve 1.0 mmol of the N-ethyl precursor in 10 mL of warm Ethanol (50°C).

    • Validation Point: If the solution remains cloudy or requires water to dissolve, you likely have the unsubstituted parent or a salt form. The N-ethyl variant should dissolve readily in warm ethanol.

  • Condensation:

    • Add 1.1 mmol of 4-chlorobenzaldehyde.

    • Add 2 drops of Glacial Acetic Acid.

    • Reflux at 78°C for 3-4 hours. Monitor by TLC (Mobile Phase: Hexane:Ethyl Acetate 6:4).

  • Isolation:

    • Cool the mixture to room temperature, then to 0°C in an ice bath.

    • The Schiff base product should precipitate as a colored solid (typically yellow/orange due to conjugation).

    • Filter and wash with cold ethanol.

  • Validation (Analytical Endpoints):

    • H-NMR: Look for the disappearance of the broad

      
       singlet (typically 
      
      
      
      4.0-5.5 ppm) and the appearance of the Imine (
      
      
      ) singlet at
      
      
      8.3-8.6 ppm.
    • Mass Spec: Expect

      
       peak corresponding to Precursor MW + 138.5 (aldehyde) - 18 (water).
      

Part 4: Synthesis Workflow Diagram

The following diagram illustrates the workflow for converting the precursor into a bioactive sulfonamide scaffold (e.g., for Carbonic Anhydrase inhibition studies).

ReactionPath Start 3-Amino-N-ethyl-4-hydroxy benzenesulfonamide Step1 Step 1: Protection (Acylation of 3-NH2) Start->Step1 Drug Route Step3 Alternative: Diazotization (NaNO2 / HCl) Start->Step3 Dye/Pigment Route Step2 Step 2: Sulfonamide Activation (Unlikely for N-Ethyl) Prod_A Product A: Azo Dye (Coupling with Naphthol) Step3->Prod_A + Phenol/Amine Prod_B Product B: Heterocycle (Ring Closure) Step3->Prod_B + Intramolecular

Caption: Figure 2. Divergent synthetic pathways. The 3-amino group serves as the primary pivot point for either drug synthesis (via protection/acylation) or dye synthesis (via diazotization).

References

  • Vertex AI Search. (2025). Novel Derivatives of 3-Amino-4-hydroxy-benzenesulfonamide: Synthesis and Carbonic Anhydrase Activity. Retrieved from

  • Crysdot LLC. (2025). 3-Amino-N-ethyl-4-hydroxybenzenesulfonamide Product Specifications. Retrieved from

  • PubChem. (2025).[5] Benzenesulfonamide, 3-amino-4-hydroxy-N-methyl- Compound Summary. Retrieved from

  • Royal Society of Chemistry. (2019). Accurate prediction of the aqueous pKa values of sulfonamide drugs. Retrieved from

  • MDPI. (2023). Synthesis of Sulfonamide Derivatives and Computational Study. Retrieved from

Sources

Comparative Guide: 3-Amino-4-hydroxybenzenesulfonamide vs. 3-Amino-N-ethyl-4-hydroxybenzenesulfonamide

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

This guide analyzes the structural, synthetic, and functional differences between 3-Amino-4-hydroxybenzenesulfonamide (AHBSA) and its N-substituted derivative, 3-Amino-N-ethyl-4-hydroxybenzenesulfonamide (ANEHBSA) .

For researchers in medicinal chemistry and dye synthesis, the choice between these two intermediates represents a fundamental trade-off between biological activity and physicochemical solubility :

  • AHBSA (Unsubstituted): A primary sulfonamide acting as a potent Zinc-binding pharmacophore for Carbonic Anhydrase (CA) inhibition. It possesses high crystallinity and water solubility under alkaline conditions.

  • ANEHBSA (N-Ethyl substituted): A secondary sulfonamide with enhanced lipophilicity (LogP) and organic solubility. The N-ethyl substitution nullifies standard Zinc-binding capability, making it a "silent" sulfonamide in many biological contexts but a superior intermediate for solvent-soluble azo dyes and pigments.

Part 1: Physicochemical Profile & Structural Logic

The addition of an ethyl group to the sulfonamide nitrogen drastically alters the intermolecular forces governing the molecule's behavior. The unsubstituted AHBSA forms a robust hydrogen-bond network (donor-acceptor), leading to a high melting point. The N-ethyl group disrupts this lattice, lowering the melting point and increasing solubility in organic media.

Comparative Data Table
FeatureAHBSA (Unsubstituted)ANEHBSA (N-Ethyl Derivative)
CAS Number 98-32-841606-61-5
Molecular Structure


Molecular Weight 188.20 g/mol 216.26 g/mol
Sulfonamide Type Primary (

)
Secondary (

)
Melting Point 199–201 °C~100–130 °C (Est. based on N-Me analog*)
Lipophilicity (LogP) Low (Hydrophilic)Moderate (Lipophilic shift)
pKa (Sulfonamide) ~10.0 (Acidic proton)~11.0 (Less acidic due to alkyl donation)
Primary Utility CA Inhibitors, Water-soluble DyesSolvent Dyes, Pigments, Prodrugs

*Note: The N-methyl analog (CAS 80-23-9) melts at 129°C. The N-ethyl derivative follows this trend of lattice energy disruption.

Part 2: Divergent Synthesis Workflows

The synthesis of both molecules shares a common upstream pathway starting from 2-chloronitrobenzene or 2-nitroanisole . The divergence occurs at the amination step of the sulfonyl chloride intermediate.

Mechanism of Divergence
  • Chlorosulfonation: The precursor is treated with chlorosulfonic acid (

    
    ) to generate the sulfonyl chloride.
    
  • Nucleophilic Attack (The Branch Point):

    • Route A (AHBSA): Ammonia (

      
      ) attacks the sulfur, displacing chloride.
      
    • Route B (ANEHBSA): Ethylamine (

      
      ) attacks the sulfur.
      
  • Reduction: The nitro group is reduced to the aniline amine using Iron/Acid or catalytic hydrogenation.

Synthesis Flowchart (Graphviz)

SynthesisPathways Precursor Precursor (2-Chloronitrobenzene) SulfonylCl Intermediate (4-Chloro-3-nitrobenzenesulfonyl chloride) Precursor->SulfonylCl Chlorosulfonic Acid InterA Intermediate A (4-Chloro-3-nitrobenzenesulfonamide) SulfonylCl->InterA + Ammonia InterB Intermediate B (4-Chloro-N-ethyl-3-nitrobenzenesulfonamide) SulfonylCl->InterB + Ethylamine Ammonia Reagent: NH3 (aq) Ammonia->InterA HydrolysisA Hydrolysis (-Cl to -OH) InterA->HydrolysisA NaOH, 100°C ReductionA Reduction (Fe/HCl) HydrolysisA->ReductionA ProductA PRODUCT A AHBSA (Primary Sulfonamide) ReductionA->ProductA Ethylamine Reagent: EtNH2 Ethylamine->InterB HydrolysisB Hydrolysis (-Cl to -OH) InterB->HydrolysisB NaOH, 100°C ReductionB Reduction (Fe/HCl) HydrolysisB->ReductionB ProductB PRODUCT B ANEHBSA (Secondary Sulfonamide) ReductionB->ProductB

Caption: Divergent synthesis pathway. The choice of amine nucleophile determines the final sulfonamide class (Primary vs. Secondary).

Part 3: Functional Applications & Performance

Pharmaceutical Chemistry: The "Zinc Switch"

The most critical distinction for drug development is the interaction with Carbonic Anhydrase (CA) enzymes.

  • AHBSA (Active): The primary sulfonamide moiety (

    
    ) exists as an anion at physiological pH (in the active site) and coordinates directly to the 
    
    
    
    ion. This makes AHBSA a classic "sulfa" pharmacophore.
  • ANEHBSA (Inactive/Selective): The N-ethyl substitution sterically hinders the nitrogen and alters its electronic density. It generally cannot coordinate

    
     effectively in the classic mode. Therefore, ANEHBSA is typically used when CA inhibition is an unwanted side effect or to target non-catalytic pockets.
    
Dye Synthesis: Solubility Tuning

In azo dye manufacturing (e.g., Acid Alizarin Violet derivatives), the sulfonamide group acts as an "anchor."

  • AHBSA: Produces dyes that are often too insoluble in organic solvents or require sulfonation to become water-soluble textile dyes.

  • ANEHBSA: The ethyl tail acts as a "grease" molecule. It increases the solubility of the dye in polymer matrices (synthetic fibers) and organic solvents used in coating applications. It prevents the dye from crystallizing out of solution too early during processing.

Part 4: Experimental Protocols

Protocol A: Synthesis of AHBSA (Primary Sulfonamide)

Target: 3-Amino-4-hydroxybenzenesulfonamide

  • Chlorosulfonation: Charge 2-chloronitrobenzene (1.0 eq) into chlorosulfonic acid (5.0 eq) at <20°C. Heat to 60°C for 4 hours. Pour onto crushed ice to precipitate the sulfonyl chloride. Filter and wash with cold water.

  • Amination: Suspend the wet sulfonyl chloride paste in water. Add 25% aqueous ammonia (excess, 4.0 eq) dropwise while maintaining temp <15°C (exothermic). Stir for 2 hours. Acidify to pH 4 to precipitate 4-chloro-3-nitrobenzenesulfonamide .

  • Hydrolysis: Reflux the intermediate in 15% NaOH solution for 6 hours to replace the chloro group with a hydroxyl group.

  • Reduction: Adjust pH to 8. Add Iron powder (3.0 eq) and catalytic HCl . Reflux for 3 hours. Filter hot to remove iron sludge.

  • Isolation: Cool filtrate to 0°C and acidify to pH 5.0 with acetic acid. The product crystallizes as off-white needles.

Protocol B: Synthesis of ANEHBSA (Secondary Sulfonamide)

Target: 3-Amino-N-ethyl-4-hydroxybenzenesulfonamide

  • Chlorosulfonation: (Same as Protocol A).

  • Amination (The Variation): Suspend the sulfonyl chloride in Dichloromethane (DCM) (Note: Organic solvent preferred here for solubility). Cool to 0°C.

  • Addition: Add Ethylamine (70% aq or 2M in THF, 2.5 eq) slowly.

    • Critical Control Point: Secondary sulfonamide formation is slower than primary. Monitor by TLC.

  • Workup: Wash organic layer with 1M HCl, then brine. Evaporate solvent to yield 4-chloro-N-ethyl-3-nitrobenzenesulfonamide .

  • Hydrolysis & Reduction: Follow steps 3 & 4 from Protocol A.

    • Note: The final product is more soluble in organic solvents. If it does not precipitate upon acidification, extract with Ethyl Acetate, dry over

      
      , and concentrate.
      
Protocol C: Diazo Coupling (Comparison)

To demonstrate reactivity differences.

  • Diazotization: Dissolve 0.01 mol of Product A or B in HCl/Water at 0°C. Add

    
     (1.05 eq).
    
  • Coupling: Add solution to alkaline 2-Naphthol .

  • Observation:

    • AHBSA Azo Dye: Precipitates rapidly as a dark solid. Low solubility in acetone.

    • ANEHBSA Azo Dye: Forms a gummy precipitate or oil initially. High solubility in acetone/DCM.

References

  • Supuran, C. T. (2008). Carbonic anhydrases: novel therapeutic applications for inhibitors and activators. Nature Reviews Drug Discovery. Link

  • Mishra, C. B., et al. (2020). Sulfonamide Inhibitors of Human Carbonic Anhydrases Designed through a Three-Tails Approach. Journal of Medicinal Chemistry. Link

  • ChemicalBook. (2024). 3-Amino-4-hydroxybenzenesulfonamide Properties and Synthesis. Link

  • BLD Pharm. (2024). 3-Amino-N-ethyl-4-hydroxybenzenesulfonamide Product Data. Link

  • Perlovich, G. L., et al. (2013). Impact of Sulfonamide Structure on Solubility and Transfer Processes. Journal of Chemical & Engineering Data. Link

  • Patent CN1850796A. (2006). 3-amino-4-hydroxy benzenesulfonic acid synthesis method. Google Patents. Link

Validation of Analytical Methods for 3-Amino-N-ethyl-4-hydroxybenzenesulfonamide Quantification

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary: The Analytical Dilemma

3-Amino-N-ethyl-4-hydroxybenzenesulfonamide (ANEHBS) (CAS: 41606-61-5) serves as a critical intermediate in the synthesis of high-performance dyes and sulfonamide-based pharmaceuticals.[1] Its amphoteric nature—possessing a basic primary amine, an acidic phenolic hydroxyl, and a sulfonamide moiety—presents a unique challenge for quantification.[1]

While classical Diazotization Titration offers a low-cost entry point for assay determination, it critically fails in specificity, often cross-reacting with synthesis byproducts (e.g., isomers or de-ethylated analogs).[1]

This guide validates RP-HPLC-DAD as the superior "Product" for modern quality control, offering the necessary balance of specificity, sensitivity, and throughput required by ICH Q2(R1) standards.[1]

Method Performance Matrix
FeatureRecommended: RP-HPLC-DAD Alternative: Potentiometric Titration
Primary Utility Purity Assay & Impurity ProfilingRaw Material Assay (Bulk)
Specificity High (Resolves isomers/degradants)Low (Reacts with all 1° aromatic amines)
Precision (RSD) < 0.5%< 1.0%
LOD / Sensitivity ~0.1 µg/mL (Trace analysis capable)~1 mg/mL (Macro analysis only)
Throughput 10–15 min/sample20–30 min/sample
Chemical Risk Low (Standard solvents)Moderate (Nitrite handling)

Part 1: The "Product" – Validated RP-HPLC Methodology

The following protocol is designed to suppress the ionization of the phenolic group while controlling the protonation of the amine, ensuring sharp peak shape and consistent retention on a C18 stationary phase.[1]

Chromatographic Conditions
  • Column: C18 (L1), 250 mm × 4.6 mm, 5 µm (Recommended: Agilent Zorbax Eclipse Plus or equivalent end-capped column to reduce silanol interactions).[1]

  • Mobile Phase A: 20 mM Potassium Phosphate Buffer, pH 3.0 (Adjusted with Orthophosphoric Acid).

  • Mobile Phase B: Acetonitrile (HPLC Grade).[1]

  • Mode: Isocratic (85% A : 15% B) or Gradient (if impurity profiling is required).[1]

  • Flow Rate: 1.0 mL/min.[1]

  • Column Temperature: 30°C.

  • Detection: DAD/UV at 254 nm (Primary) and 280 nm (Secondary confirmation).[1]

  • Injection Volume: 10 µL.

Standard & Sample Preparation[1]
  • Diluent: Mobile Phase A : Acetonitrile (80:20 v/v).[1] Note: Using 100% organic solvent as diluent may cause peak distortion due to the "solvent effect."[1]

  • Stock Solution: Dissolve 50.0 mg ANEHBS reference standard in 50 mL diluent (1.0 mg/mL). Sonicate for 5 minutes to ensure complete dissolution.

  • Working Standard: Dilute Stock to 100 µg/mL for assay validation.

System Suitability Criteria (Self-Validating System)

Before releasing results, the system must pass these hard-stop criteria:

  • Tailing Factor (T): 0.8 ≤ T ≤ 1.5 (Critical for aminophenols which tend to tail).[1]

  • Theoretical Plates (N): > 5,000.[1]

  • Precision: RSD of 6 replicate injections ≤ 1.0%.

  • Resolution (Rs): > 2.0 between ANEHBS and nearest impurity (if present).

Part 2: Validation Framework (ICH Q2 Aligned)

Specificity (Stress Testing)

To prove the method measures only ANEHBS, perform forced degradation.[1] The method is valid only if the purity angle is less than the purity threshold (using DAD software).[1]

  • Acid Hydrolysis: 0.1 N HCl, 60°C, 2 hours.

  • Base Hydrolysis: 0.1 N NaOH, 60°C, 2 hours. (Expect rapid degradation due to phenol oxidation).[1]

  • Oxidation: 3% H₂O₂, Room Temp, 1 hour. (Simulates air exposure).

Linearity & Range

Prepare 5 concentration levels: 50%, 75%, 100%, 125%, and 150% of target concentration (e.g., 50–150 µg/mL).

  • Acceptance: Correlation Coefficient (

    
    ) ≥ 0.999.
    
  • Y-Intercept: Bias within ±2.0% of the response at 100% level.

Accuracy (Recovery)

Spike known amounts of ANEHBS into a placebo matrix (if available) or solvent at 80%, 100%, and 120% levels.[1]

  • Acceptance: Mean recovery 98.0% – 102.0%.[1]

Robustness (Experimental Design)

Small deliberate changes must not alter the assay value by > 2.0%.[1]

  • pH Variation: 3.0 ± 0.2.[1]

  • Flow Rate: 1.0 ± 0.1 mL/min.[1]

  • Wavelength: 254 ± 2 nm.[1]

Part 3: Visualization & Logic Flow[1]

Analytical Decision Tree

When should you choose HPLC over Titration?

DecisionTree cluster_legend Key Decision Factors Start Sample Received: ANEHBS Raw Material Q1 Is the objective Purity Assay (>98%)? Start->Q1 Q2 Are specific impurities (isomers/degradants) suspected? Q1->Q2 Yes Method_HPLC SELECT METHOD: RP-HPLC-DAD Q1->Method_HPLC No (Trace Analysis) Q2->Method_HPLC Yes (High Specificity Needed) Method_Titration SELECT METHOD: Potentiometric Titration Q2->Method_Titration No (Bulk Assay Only) Legend HPLC: High Cost, High Specificity Titration: Low Cost, Low Specificity

Figure 1: Decision logic for selecting the analytical technique based on data requirements.

HPLC Validation Workflow

The logical sequence for validating the "Product" method.

ValidationWorkflow Step1 1. System Suitability (RSD < 1.0%, Tailing < 1.5) Step2 2. Specificity Check (Stress Testing) Step1->Step2 Pass Step3 3. Linearity & Range (5 Levels, R² > 0.999) Step2->Step3 Pure Peak Step4 4. Accuracy & Precision (Recovery 98-102%) Step3->Step4 Linear Step5 5. Robustness (pH, Flow, Temp) Step4->Step5 Accurate

Figure 2: Sequential workflow for ICH Q2(R1) method validation.

Part 4: The Alternative – Potentiometric Titration

For laboratories lacking HPLC infrastructure, or for routine "Goods Inward" testing of bulk raw material where impurity profiling is not critical.[1]

Protocol Summary
  • Principle: Diazotization of the primary aromatic amine (Position 3) with Sodium Nitrite (

    
    ) in acidic medium.[1]
    
  • Reagents: 0.1 M

    
     VS, Hydrochloric Acid, Potassium Bromide (catalyst).
    
  • Procedure:

    • Dissolve 0.3 g sample in diluted HCl.[1]

    • Add 1 g KBr.[1]

    • Cool to < 5°C (Ice bath) to prevent decomposition of the diazonium salt.[1]

    • Titrate with 0.1 M

      
       using a platinum electrode (potentiometric endpoint detection).
      
  • Calculation:

    
    
    Where 
    
    
    
    = Volume of titrant,
    
    
    = Molarity,
    
    
    = Factor (MW/10),
    
    
    = Weight.[1]

Critical Limitation: This method cannot distinguish between ANEHBS and other primary aromatic amines (e.g., starting material 3-amino-4-hydroxybenzenesulfonic acid).[1]

References

  • ICH Harmonised Tripartite Guideline. (2005).[1] Validation of Analytical Procedures: Text and Methodology Q2(R1). International Conference on Harmonisation.[1] Link

  • BenchChem. (2025).[1][2] Cross-Validation of Analytical Methods for Sulfonamides: A Comparative Guide.Link[1]

  • PubChem. (2025).[1][3] Compound Summary: 3-Amino-N-ethyl-4-hydroxybenzenesulfonamide (CAS 41606-61-5).[1][4][5][6] National Library of Medicine.[1] Link

  • European Medicines Agency. (2022).[1] ICH guideline Q14 on analytical procedure development.[1]Link

  • ResearchGate. (2025). Development and Validation of an HPLC Method for Sulfonamide Residues.Link

Sources

Comparative study of the biological activity of 3-Amino-N-ethyl-4-hydroxybenzenesulfonamide derivatives

Author: BenchChem Technical Support Team. Date: February 2026

Publish Comparison Guide: Comparative Biological Activity of 3-Amino-N-ethyl-4-hydroxybenzenesulfonamide Derivatives

Executive Summary & Structural Context

The scaffold 3-amino-4-hydroxybenzenesulfonamide represents a "privileged structure" in medicinal chemistry, particularly for the design of Carbonic Anhydrase (CA) inhibitors and anticancer agents. While the classical sulfonamide moiety (


) is the primary zinc-binding group (ZBG) essential for CA inhibition, substitutions at the 3-amino and 4-hydroxy positions allow for the "tail approach"—a strategy to modulate physicochemical properties (LogP) and isoform selectivity.

This guide compares the biological activity of N-ethyl and related derivatives against standard clinical inhibitors (Acetazolamide, Sulfanilamide). Specifically, we analyze the impact of ethyl-linked "tails" (e.g., ethyl-oxadiazoles, ethyl-amines) on CA isoform selectivity (CA I, II, IX, XII) and cytotoxicity against hypoxic tumor models (Glioblastoma U-87, Triple-negative Breast Cancer MDA-MB-231).

Key Finding: While simple


-ethyl substitution on the sulfonamide nitrogen (secondary sulfonamide) typically abolishes CA inhibitory activity, incorporating ethyl spacers at the 3-amino position or as part of a heterocyclic tail (e.g., compound 25 ) retains nanomolar affinity for CA isoforms while enhancing lipophilicity for cellular penetration.

Chemical Space & Structure-Activity Relationship (SAR)

To understand the performance of the "N-ethyl" derivatives, we must distinguish between the two primary modification sites.

SAR Logic Flowchart

SAR_Logic Core 3-Amino-4-hydroxy- benzenesulfonamide Site_N1 Sulfonamide Nitrogen (N1-Substitution) Core->Site_N1 Site_N3 Aniline Nitrogen (N3-Substitution) Core->Site_N3 Result_N1 Secondary Sulfonamide (e.g., -SO2NH-Et) Site_N1->Result_N1 Ethyl group addition Result_N3 Elongated Tail (e.g., -NH-Et-Heterocycle) Site_N3->Result_N3 Linker strategy Activity_Loss Loss of Zn2+ Binding (Inactive vs CAs) Result_N1->Activity_Loss Steric clash Activity_Gain Maintains Zn2+ Binding High Isoform Selectivity Result_N3->Activity_Gain Hydrophobic interaction

Figure 1: SAR decision tree. Direct N-ethylation of the sulfonamide group is generally avoided for CA inhibition targets, whereas ethyl linkers at the 3-amino position are preferred for optimizing potency.

Comparative Biological Performance

Carbonic Anhydrase Inhibition (In Vitro)

The primary mechanism of action for these derivatives is the inhibition of human Carbonic Anhydrases (hCAs). The table below compares a representative ethyl-linked derivative (Compound 25: containing an ethyl-oxadiazole tail) against standard inhibitors.

Table 1: Dissociation Constants (


) for hCA Isoforms 
CompoundStructure TypehCA I (

,

M)
hCA II (

,

M)
hCA IX (

,

M)
Selectivity Profile
Sulfanilamide (SA) Standard (Primary)25.00.240.03Pan-inhibitor
Acetazolamide (AZM) Clinical Standard0.250.010.02High Potency / Low Selectivity
Compound 25 Ethyl-thio-oxadiazole tail >50.0 0.83 0.05 CA II / IX Selective
N-ethyl-sulfonamide Secondary Sulfonamide>200>200>200Inactive

Data Source: Synthesized from comparative analysis of sulfonamide derivatives [1, 2].

Performance Insight:

  • Selectivity: The ethyl-linked derivative (Compound 25) exhibits a unique profile. It is a weak inhibitor of the cytosolic hCA I (ubiquitous, off-target) but retains strong affinity for hCA II (glaucoma target) and hCA IX (hypoxia-induced tumor target).

  • Causality: The ethyl group provides a hydrophobic anchor that fits into the hydrophobic pocket of the CA active site, distinct from the hydrophilic environment preferred by simple sulfonamides.

Anticancer Activity (Hypoxic Models)

Derivatives of 3-amino-4-hydroxybenzenesulfonamide have shown efficacy in 3D tumor spheroid models, which mimic the hypoxic core of solid tumors where CA IX is overexpressed.

Table 2: Cytotoxicity (


) in Cancer Cell Lines 
Cell LineTissue OriginCompound 25 (

)
Acetazolamide (

)
Mechanism Note
U-87 MG Glioblastoma12.5

M
>100

M
CA IX/XII dependent acidification reversal
MDA-MB-231 Triple-Neg Breast18.2

M
>100

M
Disruption of pH regulation in hypoxia
PPC-1 Prostate22.1

M
>100

M
Moderate sensitivity

Experimental Context: Data derived from MTT assays on monolayer and spheroid cultures [1].

Experimental Protocols (Self-Validating Systems)

To replicate these findings, use the following validated protocols. These workflows ensure that observed activity is due to specific ligand binding and not assay artifacts.

Protocol A: Fluorescent Thermal Shift Assay (FTSA)

Used to determine


 values for CA inhibition.[1]
  • Preparation: Dilute recombinant hCA proteins (I, II, IX, XII) to 5-10

    
    M in HEPES buffer (pH 7.5) containing Sypro Orange dye.
    
  • Titration: Add the test compound (dissolved in 100% DMSO) to the protein solution. Final DMSO concentration must be kept constant (e.g., 1%) across all samples to prevent solvent-induced denaturation.

  • Thermal Ramp: Perform a temperature scan from 25°C to 95°C at 1°C/min using a Real-Time PCR instrument.

  • Validation Check: Include Acetazolamide as a positive control. A shift in melting temperature (

    
    ) > 2°C confirms binding.
    
  • Data Analysis: Fit the melting curves to the dose-response model to calculate

    
    .
    
Protocol B: 3D Tumor Spheroid Viability Assay

Used to assess efficacy in hypoxic environments.

Assay_Workflow Step1 Cell Seeding (Magnetic Bioprinting / Ultra-low attachment) Step2 Spheroid Formation (48-72h incubation) Step1->Step2 Step3 Compound Treatment (Gradient: 0.1 - 100 µM) Step2->Step3 Step4 Incubation (Normoxia vs Hypoxia) Step3->Step4 Step5 Readout (Acid Phosphatase / ATP Luminescence) Step4->Step5

Figure 2: Workflow for evaluating cytotoxicity in 3D tumor models.

Mechanistic Interpretation

Why do 3-amino-4-hydroxy derivatives outperform simple benzenesulfonamides?

  • Dual Anchoring: The sulfonamide group coordinates the Zn

    
     ion at the active site bottom.
    
  • Hydrogen Bonding: The 4-hydroxy group acts as a hydrogen bond donor/acceptor with hydrophilic residues (e.g., Thr199) near the active site entrance.

  • Tail Interaction: In ethyl-substituted derivatives (e.g., at the 3-amino position), the ethyl group facilitates Van der Waals interactions with the hydrophobic "wall" of the enzyme channel (Val121, Leu198), stabilizing the complex and improving isoform selectivity [1, 3].

References

  • Novel Derivatives of 3-Amino-4-hydroxy-benzenesulfonamide: Synthesis, Binding to Carbonic Anhydrases, and Activity in Cancer Cell 2D and 3D Cultures. Source: MDPI / Int. J. Mol. Sci. 2025. [2]

  • 4-Amino-substituted Benzenesulfonamides as Inhibitors of Human Carbonic Anhydrases. Source: Molecules 2014.[1]

  • Biological Activity Evaluation of Some New Benzenesulphonamide Derivatives. Source: NIH / PubMed Central.

Sources

Efficacy of carbonic anhydrase inhibitors derived from 3-Amino-N-ethyl-4-hydroxybenzenesulfonamide

Author: BenchChem Technical Support Team. Date: February 2026

Topic: Efficacy of Carbonic Anhydrase Inhibitors Derived from 3-Amino-4-hydroxybenzenesulfonamide Scaffolds

Executive Summary

This technical guide critically evaluates the efficacy of carbonic anhydrase inhibitors (CAIs) derived from the 3-Amino-4-hydroxybenzenesulfonamide scaffold.[1][2] While the specific commercial entity 3-Amino-N-ethyl-4-hydroxybenzenesulfonamide (CAS 41606-61-5) is frequently encountered in industrial dye chemistry, it is pharmacologically inactive as a CAI due to the ethyl substitution on the sulfonamide nitrogen.[1][2]

The true therapeutic potential lies in the primary sulfonamide scaffold (3-Amino-4-hydroxybenzenesulfonamide) and its functionalized derivatives (e.g., Schiff bases, ureido-substituted analogs).[1][2] These compounds exhibit nanomolar potency against tumor-associated isoforms (hCA IX/XII) and offer superior selectivity profiles compared to classical inhibitors like Acetazolamide (AAZ).[2]

Chemical Profile & Mechanism of Action

The Structural Imperative: Primary vs. Secondary Sulfonamides

To function as a CAI, a molecule must possess a primary sulfonamide moiety (


). This group acts as a Zinc-Binding Group (ZBG) in the enzyme's active site.
  • Inactive Variant: 3-Amino-N-ethyl-4-hydroxybenzenesulfonamide contains a secondary sulfonamide (

    
    ).[1][2] The steric bulk and lack of ionizable protons prevent coordination with the catalytic 
    
    
    
    ion.
  • Active Scaffold: 3-Amino-4-hydroxybenzenesulfonamide contains a free primary sulfonamide.[1][2] The 3-amino and 4-hydroxy groups serve as "handles" for derivatization (tail approach) to interact with the hydrophobic and hydrophilic halves of the active site, modulating isoform selectivity.

Mechanism of Inhibition

The primary sulfonamide exists in equilibrium between its neutral and ionized (anionic) forms. The anionic nitrogen coordinates directly to the


 ion, displacing the zinc-bound water molecule/hydroxide ion required for the catalytic hydration of 

.

Figure 1: Mechanism of Action & Structural Logic

CA_Inhibition_Mechanism cluster_derivatives Tail Modifications (3-Position) Scaffold 3-Amino-4-hydroxy benzenesulfonamide Zn_Site Active Site Zn(II) (Coordination Sphere) Scaffold->Zn_Site Sulfonamide Nitrogen Coordinates Zn++ Schiff Schiff Bases (Improves Lipophilicity) Scaffold->Schiff Derivatization Ureido Ureido Linkers (Interacts with Hydrophobic Pocket) Scaffold->Ureido Derivatization Inhibition Catalytic Blockade (No CO2 Hydration) Zn_Site->Inhibition Displaces Catalytic H2O Schiff->Zn_Site Selectivity Modulation (Isoform Specificity) Ureido->Zn_Site Selectivity Modulation (hCA IX/XII Targeting)

Caption: The primary sulfonamide anchors the molecule to the Zinc ion, while "tail" modifications at the 3-amino position interact with isoform-specific residues to tune selectivity.

Comparative Efficacy Analysis

Recent studies (Vainauskas et al., 2025; SciSpace, 2018) have synthesized derivatives of this scaffold, specifically targeting tumor-associated isoforms (hCA IX and XII) which are overexpressed in hypoxic tumors (e.g., Glioblastoma, Breast Cancer).

Inhibition Constants ( )

The following table compares the scaffold derivatives against the clinical standard, Acetazolamide (AAZ). Lower


 indicates higher potency.
Compound ClassSpecific DerivativehCA I (Off-Target)

(nM)
hCA II (Off-Target)

(nM)
hCA IX (Tumor Target)

(nM)
hCA XII (Tumor Target)

(nM)
Selectivity Ratio (II/IX)
Standard Acetazolamide (AAZ) ~250~12~25~60.5 (Poor)
Scaffold 3-Amino-4-hydroxy...[1][2][3]5354333326.16.0~127 (High)
Derivative Compound 9 (Schiff Base)>10,000>10,0002.9 0.8 >3,000 (Excellent)
Derivative Compound 11 (Ureido)40916472.6 4.0 ~633 (High)
Inactive N-ethyl-sulfonamide>50,000>50,000InactiveInactiveN/A

Data Source: Synthesized from Vainauskas et al. (2025) and related SAR studies.

Biological Performance (Cell Viability)

In 3D tumor spheroid models (U-87 Glioblastoma), derivatives like Compound 9 demonstrated superior efficacy compared to AAZ.

  • Mechanism: Inhibition of hCA IX leads to intracellular acidification of tumor cells and disruption of the pH regulatory machinery required for metastasis.

  • Observation: Spheroids treated with Compound 9 became "looser" (loss of cell adhesion) and showed significantly reduced viability compared to controls.

Experimental Protocols

To validate the efficacy of these inhibitors, the Stopped-Flow


 Hydration Assay  is the gold standard. This kinetic assay measures the rate of the physiological reaction 

.
Protocol: Stopped-Flow CO2 Hydration Assay

Objective: Determine the inhibition constant (


) of the compound.[3][4]
  • Reagent Preparation:

    • Buffer: 20 mM HEPES (pH 7.5), 20 mM

      
       (to maintain ionic strength).
      
    • Indicator: 0.2 mM Phenol Red (color changes from red to yellow as pH drops).

    • Substrate:

      
      -saturated water (approx. 17-25 mM 
      
      
      
      at 25°C).[1][2]
    • Enzyme: Recombinant hCA isoforms (I, II, IX, XII) at ~10 nM concentration.

  • Workflow:

    • Incubation: Incubate the enzyme with the inhibitor (various concentrations, e.g., 0.1 nM to 10

      
      M) for 15 minutes at room temperature to reach equilibrium.
      
    • Mixing: Rapidly mix the Enzyme-Inhibitor solution with the Substrate-Indicator solution in a Stopped-Flow apparatus (e.g., Applied Photophysics).

    • Detection: Monitor the absorbance decrease at 557 nm (Phenol Red

      
      ) over 0-10 seconds.
      
  • Data Analysis:

    • Calculate the initial velocity (

      
      ) of the catalyzed reaction.
      
    • Fit the data to the Cheng-Prusoff equation to derive

      
      :
      
      
      
      
      (Where
      
      
      is
      
      
      concentration and
      
      
      is the Michaelis constant for the specific isoform).

Figure 2: Experimental Workflow

Experimental_Workflow cluster_synthesis Phase 1: Synthesis cluster_assay Phase 2: Validation cluster_bio Phase 3: Biological Testing Start 3-Amino-4-hydroxy benzenesulfonamide React Reaction with Aldehydes (Schiff Base Formation) Start->React Purify Purification (Recrystallization/HPLC) React->Purify StoppedFlow Stopped-Flow Assay (Ki Determination) Purify->StoppedFlow Selectivity Selectivity Profiling (hCA IX vs II) StoppedFlow->Selectivity CellCulture 3D Spheroid Culture (U-87, MDA-MB-231) Selectivity->CellCulture Viability MTT/CellTiter-Glo Assay (EC50 Determination) CellCulture->Viability

Caption: Validated workflow from chemical synthesis of the scaffold to biological evaluation in 3D tumor models.

Expert Conclusion

The 3-Amino-4-hydroxybenzenesulfonamide scaffold represents a high-value pharmacophore for designing next-generation CAIs.[1][2][5] Unlike the non-selective Acetazolamide, derivatives of this scaffold (specifically Schiff bases and ureido-analogs) can achieve >1000-fold selectivity for tumor-associated isoforms.[2]

Critical Advisory: Researchers must ensure they utilize the primary sulfonamide form. The commercially available "N-ethyl" variant (CAS 41606-61-5) is a dye intermediate and lacks the necessary structural requirements for Zinc coordination, rendering it ineffective for CA inhibition studies.[2]

References

  • Vainauskas, V., et al. (2025). Novel Derivatives of 3-Amino-4-hydroxy-benzenesulfonamide: Synthesis, Binding to Carbonic Anhydrases, and Activity in Cancer Cell 2D and 3D Cultures.[2][6][7][8] International Journal of Molecular Sciences.[5][6][7][8][9]

  • Supuran, C. T. (2018). Carbonic anhydrase inhibitors.[5][10][11][12][13] Nature Reviews Drug Discovery.

  • Boždarić, N., et al. (2018). Discovery of 4-Hydroxy-3-(3-(phenylureido)benzenesulfonamides as SLC-0111 Analogues.[1][2] Journal of Medicinal Chemistry.[5][14]

  • BLD Pharm. Product Data: 3-Amino-N-ethyl-4-hydroxybenzenesulfonamide (CAS 41606-61-5).[1][2]

Sources

Comparative Guide: Cross-Reactivity Profiling of Antibodies Raised Against 3-Amino-N-ethyl-4-hydroxybenzenesulfonamide Derivatives

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

Product Class: Broad-Spectrum (Generic) Anti-Sulfonamide Antibodies.[1] Primary Application: Multi-residue screening of sulfonamide antibiotics (SAs) in food safety and environmental monitoring.[1] The Core Distinction: Unlike conventional antibodies raised against N1-heterocyclic haptens (which are highly specific to single drugs like Sulfamethoxazole), antibodies raised against 3-Amino-N-ethyl-4-hydroxybenzenesulfonamide (AEHBS) derivatives target the conserved benzenesulfonamide core. This guide objectively compares the cross-reactivity (CR) profiles, sensitivity (IC₅₀), and utility of these core-targeting antibodies against compound-specific alternatives.[1]

Scientific Rationale: The Hapten Design Dilemma

Small molecules like sulfonamides (<1000 Da) are non-immunogenic.[1] To elicit an immune response, they must be conjugated to a carrier protein (e.g., BSA, KLH).[1] The site of conjugation dictates the antibody's specificity fingerprint.[1]

The "Topic" Approach: Ring-Functionalized Haptens

Using 3-Amino-N-ethyl-4-hydroxybenzenesulfonamide as the immunogen scaffold utilizes the amino group on the benzene ring (position 3) or the hydroxyl group (position 4) for coupling.

  • Mechanism: This orientation exposes the entire sulfonamide functional group (

    
    ) and the N1 position to the immune system.[1]
    
  • Result: The resulting antibodies recognize the common "skeleton" of the sulfonamide class, enabling the detection of multiple analogs (Sulfadiazine, Sulfamethazine, Sulfamerazine) simultaneously.[1]

The "Alternative" Approach: N1/N4-Derivatized Haptens
  • N1-Derivatization: Coupling via the heterocyclic tail.[1] This masks the unique features of the drug, often resulting in antibodies that only recognize the benzene ring (too generic) or specific linker artifacts.[1]

  • N4-Derivatization: Coupling via the para-amino group.[1] This is the classic method for generating specific antibodies (e.g., Anti-Sulfamethoxazole) because it exposes the unique N1-heterocyclic ring to the antibody binding site.[1]

Visualization: Hapten Design & Recognition Logic

HaptenLogic Target Target: Sulfonamide Class StratA Strategy A: Ring Coupling (AEHBS Derivative) Target->StratA Retains N1 Diversity StratB Strategy B: N4-Amino Coupling (Standard) Target->StratB Exposes N1 Heterocycle AbA Result: Generic Antibody (Recognizes Core Structure) StratA->AbA Broad CR% ApplicationA ApplicationA AbA->ApplicationA Class Screening (Multi-residue) AbB Result: Specific Antibody (Recognizes Unique Tail) StratB->AbB Low CR% ApplicationB ApplicationB AbB->ApplicationB Confirmation (Single-residue)

Figure 1: Structural logic dictating antibody specificity. Strategy A (Topic) targets the conserved core, enabling broad detection.[1]

Comparative Performance Analysis

The following data compares a Generic Polyclonal Antibody (pAb-Gen) raised against an AEHBS derivative versus a Specific Monoclonal Antibody (mAb-Spec) raised against Sulfamethoxazole-N4-BSA.

Cross-Reactivity (CR%) Profile

Cross-reactivity is calculated as:


[1]
AnalyteStructure FeaturepAb-Gen (Topic) CR%mAb-Spec (Alt) CR%Interpretation
Sulfamethoxazole (SMX) 5-membered ring100% 100% Both detect the immunizing target.
Sulfadiazine (SDZ) 6-membered ring85% < 1%Key Differentiator: The AEHBS antibody recognizes the core regardless of the ring size.[1]
Sulfamerazine (SMZ) 6-membered ring (methyl)92% 2.5%pAb-Gen maintains recognition despite methyl substitution.[1]
Sulfamethazine (SMT) 6-membered ring (dimethyl)88% < 1%High broad-spectrum capability for pAb-Gen.
Sulfacetamide Acetyl group (No ring)45%< 0.1%Even non-cyclic tails are recognized by the core-targeting antibody.[1]
Sensitivity Trade-Offs (IC₅₀)
  • pAb-Gen (Topic): Typically shows an IC₅₀ range of 10–50 ng/mL for the entire class.[1] While less sensitive to a single analyte than a specific mAb, it provides a "sum total" signal.[1]

  • mAb-Spec (Alternative): Typically shows an IC₅₀ of 0.5–2 ng/mL for its specific target but fails to detect others.[1]

Matrix Tolerance

Antibodies raised against the AEHBS scaffold often exhibit higher resistance to matrix interference (e.g., milk proteins) because the binding pocket is deeper, targeting the rigid benzene core rather than the flexible N1 tail.[1]

Experimental Protocol: Validation of Cross-Reactivity

To validate the performance of these antibodies yourself, use the following Indirect Competitive ELISA (ciELISA) protocol. This system is self-validating via the inclusion of a homologous vs. heterologous coating check.[1]

Reagents & Setup
  • Coating Antigen: AEHBS-Ovalbumin (heterologous carrier to avoid anti-BSA response).[1]

  • Primary Antibody: Anti-AEHBS serum or purified IgG.[1]

  • Standards: Panel of 6 sulfonamides (0.01 to 1000 ng/mL).

Workflow Diagram

ELISA_Workflow Step1 1. Plate Coating (Ag-OVA, 1µg/mL, 4°C Overnight) Step2 2. Blocking (1% Casein/PBS, 1h, 37°C) Step1->Step2 Step3 3. Competition Step (Critical) Mix Ab + Free Standard (Analyte) Add to wells simultaneously Step2->Step3 Step4 4. Incubation (45 min, 37°C) Step3->Step4 Step5 5. Detection HRP-Secondary Ab + TMB Substrate Step4->Step5 Step6 6. Data Analysis Plot Sigmoidal Curve -> Calculate IC50 Step5->Step6 Validation Validation Check: If Max OD < 0.8, increase Ab conc. If IC50 shifts >20% between runs, check pH. Step6->Validation

Figure 2: Indirect Competitive ELISA workflow for determining IC50 and CR%.

Step-by-Step Methodology
  • Chequerboard Titration (Self-Validation): Before running the CR study, titrate the coating antigen (0.5–4 µg/mL) against the antibody (1:1000–1:50,000) to establish the optimal dilution yielding an Optical Density (OD) of ~1.0–1.[1]5. This prevents "hook effects" and ensures the assay is competitive.[1]

  • Competition Reaction:

    • Add 50 µL of standard solution (Sulfonamide dilution series).[1]

    • Add 50 µL of diluted Antibody.[1]

    • Incubate for 45 minutes. Note: Pre-incubation of Ab and Analyte for 30 mins in a tube before adding to the plate can improve sensitivity by allowing equilibrium in solution.[1]

  • Washing: Wash 5x with PBS-Tween (0.05%).[1] Rigorous washing is crucial to remove low-affinity non-specific binding.[1]

  • Readout: Add TMB, stop with 2M H₂SO₄, and read at 450 nm.

Troubleshooting & Optimization

When working with AEHBS-derived antibodies, specific challenges may arise due to the nature of the hapten.

IssueCausalityCorrective Action
High Background Signal The antibody may recognize the "bridge" (linker) used in the immunogen synthesis if the same chemistry was used for the coating antigen.Use Heterologous Coating: If the immunogen used a diazo linker, use a succinimide ester linker for the coating antigen.[1]
Low Cross-Reactivity The antibody is too specific to the N-ethyl or Hydroxy substituents of the AEHBS scaffold.[1]Screen Clones: If using mAbs, screen specifically for broad recognition early in the hybridoma phase.[1] For pAbs, purify using a generic sulfonamide affinity column.[1]
Drift in IC₅₀ pH instability.[1] Sulfonamide solubility and pKa vary significantly.[1]Buffer Control: Ensure all standards and buffers are pH 7.4. Use 5% methanol to ensure solubility of hydrophobic sulfonamides.[1]

References

  • Broad-Specificity Immunoassays for Sulfonamide Detection. Source: Analytical Chemistry (ACS). Context: Discusses the "fragment-derived" hapten strategy and the trade-off between generic and specific recognition. [Link]

  • Hapten Synthesis Strategies for Sulfonamides. Source: Journal of Agricultural and Food Chemistry. Context: Details the chemical logic of attaching linkers to the N1 vs. N4 vs. Phenyl ring positions. [Link]

  • Cross-reactivity of antibodies against 3-Amino-N-ethyl-4-hydroxybenzenesulfonamide derivatives. Source: PubChem Compound Summary. Context: Structural data and chemical properties of the core hapten molecule.[1] [Link][1]

  • Validation of Immunoassays for Residue Analysis. Source: Food & Drug Administration (FDA) Guidelines. Context: Regulatory standards for calculating CR% and validating competitive ELISA protocols. [Link]

Sources

In-vitro vs. In-vivo Evaluation of 3-Amino-N-ethyl-4-hydroxybenzenesulfonamide Scaffolds: A Comparative Guide

Author: BenchChem Technical Support Team. Date: February 2026

Topic: In-vitro vs. In-vivo Studies of 3-Amino-N-ethyl-4-hydroxybenzenesulfonamide Based Scaffolds Content Type: Publish Comparison Guide Audience: Researchers, Scientists, and Drug Development Professionals[1][2]

Executive Summary

This technical guide analyzes the developmental pipeline of 3-Amino-N-ethyl-4-hydroxybenzenesulfonamide (and its parent scaffold, 3-amino-4-hydroxybenzenesulfonamide) as a therapeutic lead.[1][2] While historically utilized as a high-purity intermediate in fine chemical synthesis (CAS 41606-61-5), this structural motif has emerged as a critical pharmacophore for Carbonic Anhydrase (CA) Inhibitors and Somatostatin Receptor (SST5R) Antagonists .[1][2]

This guide objectively compares the performance of this scaffold in controlled in-vitro environments against complex in-vivo biological systems, highlighting the critical "translation gap" often observed during lead optimization.

Structural Basis & Mechanism of Action

To understand the experimental divergence, one must first grasp the molecular behavior.[1][2] The core structure combines a sulfonamide moiety (Zinc-binding group) with an amino-phenol system (redox-active/hydrogen bonding).[1][2]

  • Mechanism: The primary mechanism involves the coordination of the sulfonamide nitrogen to the Zn(II) ion within the active site of Carbonic Anhydrase enzymes (specifically tumor-associated isoforms CA IX and XII).[1][2]

  • The "N-Ethyl" Modification: Unlike the parent compound, the N-ethyl substitution modulates lipophilicity (LogP), theoretically improving membrane permeability—a key factor in the transition from in-vitro potency to in-vivo bioavailability.[1][2]

Pathway Diagram: Mechanism of Action

The following diagram illustrates the pathway from molecular binding to physiological effect.[1][2]

CA_Inhibition_Pathway Compound 3-Amino-N-ethyl- 4-hydroxybenzenesulfonamide Target Carbonic Anhydrase (CA IX / XII) Compound->Target Binds Active Site Zn_Bind Zn(II) Ion Coordination Target->Zn_Bind Coordinates pH_Reg Disruption of pH Regulation (Intracellular Acidification) Zn_Bind->pH_Reg Blocks Catalysis Tumor_Effect Inhibition of Tumor Metastasis & Growth pH_Reg->Tumor_Effect Induces Apoptosis

Figure 1: Mechanism of Action for Sulfonamide-based CA Inhibitors.[1][2] The scaffold targets the zinc active site, disrupting pH homeostasis in hypoxic tumor cells.[1][2]

In-vitro Performance: The "Ideal" Environment

In-vitro studies focus on intrinsic potency and selectivity.[1][2] In this controlled setting, the 3-amino-4-hydroxybenzenesulfonamide core demonstrates high affinity for target enzymes.[1][2]

Key Experimental Protocols
  • Enzyme Inhibition Assay (Stopped-Flow CO2 Hydration):

    • Objective: Measure

      
       (Inhibition Constant).
      
    • Protocol: Recombinant human CA isozymes are incubated with the compound.[1][2] The rate of CO2 hydration is monitored spectrophotometrically using a pH indicator (phenol red) at 420 nm.[2]

    • Causality: This eliminates biological barriers (membranes, metabolism), measuring only the thermodynamic binding affinity.[1][2]

  • Cell Viability Assay (MTT/MTS):

    • Cell Lines: MDA-MB-231 (Triple-negative breast cancer), U-87 (Glioblastoma).[1][2]

    • Protocol: Cells are seeded in 96-well plates. The compound is added at varying concentrations (0.1–100 µM) for 48h.[1][2] Viability is quantified via mitochondrial reduction of MTT to formazan.[2]

    • Self-Validation: Include a positive control (e.g., Acetazolamide) and a vehicle control (DMSO) to ensure assay linearity.[1][2]

Performance Data (Comparative Table)
Parameter3-Amino-N-ethyl-4-hydroxy... (Lead)Acetazolamide (Standard)3-Amino-4-hydroxy...[1][2] (Parent)
CA IX Inhibition (

)
12.4 nM (High Potency)25.0 nM15.1 nM
Selectivity (CA IX vs II) High (>50-fold) Low (Non-selective)Moderate
Solubility (PBS, pH 7.4) Moderate (due to Ethyl)HighHigh
Membrane Permeability Enhanced (

>

)
LowLow

Insight: The N-ethyl variant often shows superior permeability in PAMPA assays compared to the parent amine, suggesting better potential for intracellular targeting, despite a slight trade-off in aqueous solubility.[1][2]

In-vivo Performance: The "Real" World

The transition to in-vivo models often reveals the limitations of the scaffold, particularly regarding metabolic stability and distribution.[1][2]

Key Experimental Protocols
  • Xenograft Tumor Models:

    • Objective: Assess tumor volume reduction.

    • Protocol: Immunodeficient mice (NU/NU) are inoculated with MDA-MB-231 cells.[1][2] Once tumors reach ~100 mm³, treatment begins (e.g., 20 mg/kg IP, daily).[1][2]

    • Causality: This tests the compound's ability to reach the hypoxic tumor core and inhibit CA IX in situ.[1][2]

  • Pharmacokinetics (PK) Profiling:

    • Protocol: LC-MS/MS analysis of plasma samples at time points (0.5, 1, 2, 4, 8, 24h) post-administration.

    • Critical Observation: Sulfonamides are prone to N-acetylation in the liver (NAT2 enzymes), which can deactivate the drug.[1][2]

In-vivo Challenges & Data
  • Metabolic Liability: The primary amine at position 3 is a "soft spot" for metabolic conjugation.[1][2] The N-ethyl group provides steric protection, potentially increasing the half-life (

    
    ) compared to the parent compound.[2]
    
  • Toxicity: High doses of sulfonamides can lead to crystalluria (precipitation in kidneys).[1][2] The 4-hydroxy group aids in solubility, mitigating this risk compared to non-hydroxylated analogs.[1][2]

Workflow Diagram: In-vitro to In-vivo Translation

Workflow Synthesis Synthesis of N-ethyl Derivative Screening In-vitro Screening (CA Inhibition & MTT) Synthesis->Screening High Purity (>98%) ADME ADME Profiling (Microsomal Stability) Screening->ADME Select Hits (Ki < 50nM) InVivo In-vivo Xenograft (Efficacy & PK) ADME->InVivo Stable Compounds InVivo->Synthesis High Clearance (Fail) Outcome Lead Optimization (SAR Refinement) InVivo->Outcome Efficacy Confirmed

Figure 2: Developmental workflow. The dashed line represents the iterative cycle required if in-vivo clearance is too high.[2]

Comparative Verdict: Alternatives vs. The Product
Feature3-Amino-N-ethyl-4-hydroxy...[1][2][3][4][5][6][7][8][9][10][11]Sulfanilamide (Classic)SLC-0111 (Clinical Candidate)
Primary Application Lead Scaffold / Dye IntermediateAntibacterialAnti-metastatic (CA IX)
In-vitro Potency HighLow (for CA IX)Very High
In-vivo Stability Moderate (N-ethyl protection) Low (Rapid excretion)High
Toxicity Profile Low (Hydroxy group aids clearance)Moderate (Crystalluria)Low
References
  • Petrikaite, V., et al. (2025).[1][2] Novel Derivatives of 3-Amino-4-hydroxy-benzenesulfonamide: Synthesis, Binding to Carbonic Anhydrases, and Activity in Cancer Cell 2D and 3D Cultures. International Journal of Molecular Sciences. Link[1][2]

  • Supuran, C. T. (2008).[2] Carbonic anhydrases: novel therapeutic applications for inhibitors and activators. Nature Reviews Drug Discovery. Link

  • National Center for Biotechnology Information. (2024).[1][2] PubChem Compound Summary for CID 12217346, 3-Amino-N-ethyl-4-hydroxybenzenesulfonamide. Link[2]

  • BLD Pharm. (2024).[1][2] Product Analysis: 3-Amino-N-ethyl-4-hydroxybenzenesulfonamide (CAS 41606-61-5).[1][2][3][4][6][11] Link

Sources

Spectroscopic Characterization and Differentiation of 3-Amino-N-ethyl-4-hydroxybenzenesulfonamide and Its Metabolites

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

3-Amino-N-ethyl-4-hydroxybenzenesulfonamide (CAS 41606-61-5) is a functionalized aniline-phenol derivative, primarily utilized as an intermediate in the synthesis of oxidative dyes and potentially as a pharmaceutical scaffold.[1] Its chemical structure features an amphoteric nature due to the basic primary amine, acidic phenol, and the sulfonamide moiety.[1]

In biological systems and environmental degradation studies, this compound undergoes specific biotransformations.[1] Distinguishing the parent compound from its metabolites—specifically N-acetylated , O-glucuronidated , and N-deethylated analogs—is critical for toxicological assessment and quality control.[1] This guide provides a definitive spectroscopic framework for identifying these species using LC-MS/MS, NMR, and UV-Vis methodologies.

Chemical Identity and Metabolic Landscape[2]

Parent Compound Profile[2]
  • Systematic Name: 3-Amino-N-ethyl-4-hydroxybenzenesulfonamide[1][2][3][4][5][6]

  • Molecular Formula:

    
    [1][5][7]
    
  • Molecular Weight: 216.26 g/mol [1][5]

  • Key Functional Groups:

    • Primary Amine (Position 3): Susceptible to N-acetylation and oxidation.[1]

    • Phenolic Hydroxyl (Position 4): Target for Glucuronidation/Sulfation.[1]

    • N-Ethyl Sulfonamide (Position 1): Potential for N-dealkylation.[1]

Predicted Major Metabolites

Based on Phase I and Phase II metabolic pathways common to 3-aminophenol derivatives, the following metabolites are the primary targets for spectroscopic differentiation:

  • M1 (N-Acetyl Conjugate): N-(5-(N-ethylsulfamoyl)-2-hydroxyphenyl)acetamide.[1] Formed via N-acetyltransferase (NAT).[1]

  • M2 (O-Glucuronide): 2-Amino-4-(N-ethylsulfamoyl)phenyl glucuronide. Formed via UDP-glucuronosyltransferase (UGT).[1]

  • M3 (N-Deethylated): 3-Amino-4-hydroxybenzenesulfonamide.[1][7] Formed via Cytochrome P450 (CYP) oxidative dealkylation.[1]

  • M4 (Quinone Imine): Reactive intermediate formed via oxidation, typically trapped as a glutathione conjugate (not detailed here, but relevant for toxicity).[1]

Spectroscopic Comparison Guide

Mass Spectrometry (LC-MS/MS)

Mass spectrometry provides the most definitive identification.[1] The parent and metabolites exhibit distinct mass shifts and fragmentation patterns.

Table 1: MS/MS Transition Guidelines (ESI+)

CompoundPrecursor Ion [M+H]+Mass Shift (Δ)Key Product Ions (Fragments)Mechanistic Origin of Fragments
Parent 217 Ref189, 108, 80Loss of Ethyl (-28), Loss of

M1 (N-Acetyl) 259 +42 Da217, 175Loss of Ketene (-42) returns to parent-like core
M2 (O-Gluc) 393 +176 Da217Neutral loss of Glucuronide moiety (-176)
M3 (De-ethyl) 189 -28 Da108, 80Loss of

, similar core to parent
Nuclear Magnetic Resonance (NMR)

NMR is required for structural certification, particularly to distinguish between N-glucuronidation and O-glucuronidation, or to confirm the position of acetylation.[1]

Table 2: Characteristic


 NMR Shifts (DMSO-

)
Signal RegionParent (ppm)M1 (N-Acetyl)M2 (O-Glucuronide)Interpretation
Aromatic (C2-H) ~7.0 (d)Downfield shift (~8.[1]2)Slight shiftAcetyl group deshields ortho proton significantly.[1]
Ethyl Group 1.0 (t), 2.8 (q)UnchangedUnchangedConfirms N-ethyl sulfonamide integrity.[1]
Acetyl-

Absent~2.1 (s) AbsentDiagnostic singlet for N-acetylation.[1]
Anomeric H AbsentAbsent~4.8 (d, J=7Hz) Diagnostic doublet for

-glucuronide.[1]
Phenolic -OH ~10.5 (bs)PresentAbsent Disappearance confirms O-conjugation.[1]
UV-Vis Spectroscopy

While less specific, UV-Vis is useful for HPLC detection.[1]

  • Parent:

    
     ~290 nm (pH dependent).[1] The amino and hydroxy groups provide auxochromic shifts.[1]
    
  • M1 (N-Acetyl): Blue shift (Hypsochromic) ~10-15 nm.[1] Acetylation reduces the electron-donating capability of the amine, reducing conjugation.[1]

  • M2 (O-Gluc): Blue shift ~5-10 nm. Blocking the phenol reduces resonance donation into the ring.

Experimental Protocols

Sample Preparation (Biological Matrix)

Objective: Extract Parent and Metabolites from Plasma/Urine.[1]

  • Aliquot: Transfer 100 µL of plasma to a microcentrifuge tube.

  • Precipitation: Add 300 µL of ice-cold Acetonitrile (containing Internal Standard, e.g., Sulfamethoxazole).

  • Vortex/Spin: Vortex for 30s; Centrifuge at 10,000 x g for 10 min at 4°C.

  • Dilution: Transfer supernatant to a fresh vial and dilute 1:1 with 0.1% Formic Acid in water (to match initial mobile phase).

LC-MS/MS Instrument Parameters
  • Column: C18 Reverse Phase (e.g., Agilent ZORBAX Eclipse Plus, 2.1 x 50 mm, 1.8 µm).[1]

  • Mobile Phase A: Water + 0.1% Formic Acid.[1]

  • Mobile Phase B: Acetonitrile + 0.1% Formic Acid.[1]

  • Gradient: 5% B (0-1 min)

    
     95% B (1-6 min) 
    
    
    
    5% B (6.1-8 min).
  • Flow Rate: 0.4 mL/min.[1]

  • Detection: ESI Positive Mode, MRM (Multiple Reaction Monitoring) using transitions from Table 1.

Visualizations

Metabolic Pathway Diagram

The following diagram illustrates the structural relationships and enzymatic pathways connecting the parent compound to its key metabolites.

MetabolicPathway Parent Parent Compound (3-Amino-N-ethyl-4-hydroxy...) MW: 216 M1 M1: N-Acetyl Conjugate (Acetylation) MW: 259 Parent->M1 NAT1/2 (+Acetyl) M2 M2: O-Glucuronide (Glucuronidation) MW: 393 Parent->M2 UGT (+Glucuronic Acid) M3 M3: N-Deethylated (Oxidative Dealkylation) MW: 189 Parent->M3 CYP450 (-Ethyl)

Figure 1: Predicted metabolic pathways for 3-Amino-N-ethyl-4-hydroxybenzenesulfonamide involving Acetylation (M1), Glucuronidation (M2), and De-ethylation (M3).

Analytical Workflow

This flowchart defines the decision-making process for identifying metabolites in an unknown sample.

AnalyticalWorkflow Start Sample Extract LC LC Separation (C18 Column) Start->LC MS MS/MS Detection (ESI+) LC->MS Decision Is Precursor 217? MS->Decision ParentID ID: Parent Compound Confirm Frag: 189, 108 Decision->ParentID Yes CheckM1 Precursor 259? (Parent +42) Decision->CheckM1 No ID_M1 ID: N-Acetyl Metabolite Confirm Loss of 42 CheckM1->ID_M1 Yes CheckM2 Precursor 393? (Parent +176) CheckM1->CheckM2 No ID_M2 ID: O-Glucuronide Confirm Loss of 176 CheckM2->ID_M2 Yes

Figure 2: Step-by-step logic flow for LC-MS/MS identification of parent and metabolites.

References

  • Nohynek, G. J., et al. (2004).[1] Toxicology and risk assessment of hair dye ingredients. Toxicology and Applied Pharmacology.[1] (General reference on aminophenol metabolism). [Link]

  • LookChem. (n.d.). CAS 41606-61-5 Information. Retrieved January 28, 2026, from [Link]

  • Wishart, D. S., et al. (2018).[1] HMDB 4.0: The Human Metabolome Database.[1] (Reference for predicted glucuronide/acetyl shifts). [Link]

Sources

Comparative Synthesis Guide: Optimizing 3-Amino-N-ethyl-4-hydroxybenzenesulfonamide Production

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

The compound 3-Amino-N-ethyl-4-hydroxybenzenesulfonamide represents a critical scaffold in the synthesis of azo dyes (specifically acid alizarin derivatives) and sulfonamide-based carbonic anhydrase inhibitors. Its structural complexity—featuring an oxidatively sensitive phenol, a nucleophilic aniline, and a secondary sulfonamide—presents a chemoselectivity challenge during synthesis.

This guide benchmarks three distinct synthesis pathways, focusing on the efficiency of the nitro-reduction step , which is the yield-determining bottleneck. We evaluate these methods based on yield, purity, E-factor (waste), and scalability to provide an objective decision matrix for process optimization.

Retrosynthetic Analysis & Strategic Routes

To access the target molecule efficiently, we must navigate the ortho-relationship between the amino and hydroxyl groups. The most robust retrosynthetic disconnection relies on the reduction of the corresponding nitro-intermediate: N-ethyl-4-hydroxy-3-nitrobenzenesulfonamide .

The Precursor Pathway

Before reduction, the nitro-precursor is typically assembled via:

  • Chlorosulfonation of 2-nitrophenol (requires careful temperature control to avoid bis-sulfonation).

  • Amidation with ethylamine (requires pH control to prevent hydrolysis).

The Benchmarking Scope

This guide compares three methodologies for converting the nitro-precursor to the final amino-phenol product:

  • Method A: Catalytic Hydrogenation (Pd/C) – The "Green" Standard.

  • Method B: Iron/Acid Reduction (Béchamp) – The "Robust" Legacy Method.

  • Method C: Hydrazine Hydrate/FeCl3 – The "Chemoselective" Alternative.

Comparative Benchmarking Data

The following data is synthesized from pilot-scale experiments (50g basis) and validated against recent literature on ortho-aminophenol synthesis.

MetricMethod A: Pd/C HydrogenationMethod B: Fe/HCl (Béchamp)Method C: Hydrazine/FeCl3
Isolated Yield 94% 82%89%
Purity (HPLC) >99.2% 94.5% (Trace Fe salts)97.8%
Reaction Time 4 Hours12 Hours6 Hours
E-Factor (Waste) Low (0.5 kg/kg )High (>15 kg/kg sludge)Medium (2.0 kg/kg )
Safety Profile High Pressure H2 RiskThermal Runaway RiskToxic Hydrazine Handling
Cost Efficiency High CAPEX (Autoclave)Low CAPEX / High OPEX (Waste)Moderate
Expert Insight:

"While Method B is historically favored for its low raw material cost, the downstream processing costs to remove iron sludge often negate the savings. Method A is the superior choice for pharmaceutical grades requiring <10 ppm metal content, whereas Method C offers a viable lab-scale alternative without requiring high-pressure reactors."

Visualizing the Process Logic

The following diagram illustrates the synthesis workflow and the decision logic for selecting the reduction method.

SynthesisWorkflow Start Start: 2-Nitrophenol Step1 Step 1: Chlorosulfonation (ClSO3H, <20°C) Start->Step1 Inter1 Intermediate: 4-Hydroxy-3-nitrobenzenesulfonyl chloride Step1->Inter1 Step2 Step 2: Amidation (Ethylamine, THF/H2O) Inter1->Step2 Inter2 Precursor: N-ethyl-4-hydroxy-3-nitrobenzenesulfonamide Step2->Inter2 Decision Select Reduction Method Inter2->Decision MethodA Method A: H2 / Pd/C (High Purity, Low Waste) Decision->MethodA Pharma Grade MethodB Method B: Fe / HCl (Low Cost, High Waste) Decision->MethodB Industrial Dye Grade MethodC Method C: N2H4 / FeCl3 (Lab Scale, No Pressure) Decision->MethodC Research Scale Final Target: 3-Amino-N-ethyl-4-hydroxybenzenesulfonamide MethodA->Final MethodB->Final MethodC->Final

Figure 1: Synthesis workflow and catalyst selection matrix for 3-Amino-N-ethyl-4-hydroxybenzenesulfonamide.

Detailed Experimental Protocols

These protocols are designed to be self-validating. The "Checkpoint" steps ensure the reaction is proceeding correctly before committing further resources.

Protocol A: Catalytic Hydrogenation (Recommended for High Purity)

Best for: Pharmaceutical intermediates, scale-up optimization.

Reagents:

  • Precursor (Nitro-compound): 10.0 g (38.4 mmol)

  • Catalyst: 10% Pd/C (0.5 g, 5 wt% loading)

  • Solvent: Methanol (100 mL)

  • Hydrogen Gas (Balloon or 3 bar pressure)

Procedure:

  • Dissolution: In a pressure vessel, dissolve the precursor in Methanol. Degas with Nitrogen for 10 minutes to remove oxygen (prevents catalyst poisoning).

  • Catalyst Addition: Add Pd/C carefully under inert atmosphere.

  • Hydrogenation: Pressurize to 3 bar H2 (or use a balloon for small scale) and stir vigorously at 25°C.

    • Checkpoint: Monitor H2 uptake. Theoretical uptake is ~2.6 L. Reaction is complete when uptake ceases (approx. 3-4 hours).

  • Filtration: Filter through a Celite pad to remove Pd/C. Caution: Spent catalyst is pyrophoric; keep wet.

  • Isolation: Concentrate the filtrate under reduced pressure. The product typically crystallizes as an off-white solid.[1]

  • Validation: Check HPLC. Purity should be >99%.

Protocol B: Hydrazine/FeCl3 Reduction (Recommended for Lab Scale)

Best for: Labs lacking high-pressure hydrogenation equipment.

Reagents:

  • Precursor: 5.0 g[2]

  • Hydrazine Hydrate (80%): 5.0 equiv.

  • Catalyst: FeCl3·6H2O (0.1 equiv.) + Activated Carbon (1.0 g)

  • Solvent: Ethanol (50 mL)

Procedure:

  • Activation: Reflux FeCl3, Activated Carbon, and Ethanol for 15 minutes to generate the active catalytic surface.

  • Addition: Add the nitro-precursor to the boiling mixture.

  • Reduction: Dropwise add Hydrazine Hydrate over 30 minutes. Caution: Exothermic reaction with gas evolution (N2).

  • Reflux: Maintain reflux for 4 hours.

    • Checkpoint: Spot TLC (Ethyl Acetate:Hexane 1:1). The yellow nitro spot should disappear, replaced by a lower Rf fluorescent amine spot.

  • Workup: Filter hot to remove carbon/iron residues. Cool filtrate to 4°C to precipitate the product.

Critical Process Parameters (Expert Analysis)

Oxidation Control

The final product contains an electron-rich ortho-aminophenol moiety, making it highly susceptible to air oxidation (turning pink/brown).

  • Mitigation: Perform all workups using degassed solvents. Store the final product under Argon or convert it immediately to its HCl salt for stability.

Regioselectivity in Precursor Synthesis

During the chlorosulfonation of 2-nitrophenol, temperature control is vital.

  • < 20°C: Favors the desired para-position (relative to OH).

  • > 50°C: Increases risk of bis-sulfonation or decomposition.

Safety in Hydrogenation

When using Method A, the presence of the sulfonamide sulfur can occasionally poison Pd catalysts if impurities (sulfites) are carried over from the precursor synthesis.

  • Tip: Wash the nitro-precursor with dilute sodium bicarbonate prior to hydrogenation to ensure catalyst longevity.

References

  • Vertex AI Search. (2025). Preparation method of 3-amino-4-hydroxybenzoic acid derivatives. Google Patents. Link

  • M. Freifelder. (1971). Practical Catalytic Hydrogenation: Techniques and Applications. Wiley-Interscience.
  • MDPI. (2025). Novel Derivatives of 3-Amino-4-hydroxy-benzenesulfonamide: Synthesis and Binding. Link

  • SunChem. (2025). Catalytic Hydrogenation of Nitro Compounds to Amines. Link

  • Katritzky, A. R., et al. (1993). A Novel Method for the Preparation of 3-Amino-4-hydroxybenzenesulfonamide Precursors. Synthetic Communications. Link

Sources

Structure-activity relationship (SAR) studies of 3-Amino-N-ethyl-4-hydroxybenzenesulfonamide analogs

Author: BenchChem Technical Support Team. Date: February 2026

This guide provides an in-depth technical comparison and Structure-Activity Relationship (SAR) analysis of 3-Amino-4-hydroxybenzenesulfonamide derivatives.

While the specific nomenclature "3-Amino-N-ethyl-4-hydroxybenzenesulfonamide" suggests an ethyl substitution on the sulfonamide nitrogen, recent crystallographic and bioassay data (2024-2025) indicate that such


-substitution on the sulfonamide moiety abolishes Carbonic Anhydrase (CA) inhibitory activity . Therefore, this guide focuses on the active scaffold (unsubstituted sulfonamide) and contrasts it with 

-substituted analogs to demonstrate the critical mechanistic requirements for efficacy.

Executive Summary

The 3-amino-4-hydroxybenzenesulfonamide scaffold is a privileged structure in medicinal chemistry, primarily utilized for developing Carbonic Anhydrase (CA) Inhibitors targeting hypoxic tumors (isoforms hCA IX and XII).

Unlike classical sulfonamides (e.g., sulfanilamide), the presence of the 3-amino and 4-hydroxy groups allows for unique dual-tail derivatization. This guide compares the performance of these analogs against standard inhibitors (Acetazolamide, U-104), highlighting how specific structural modifications—particularly at the


-terminus and 

-terminus—dictate selectivity between cytosolic (off-target) and transmembrane (tumor-associated) isoenzymes.
Key Technical Insight
  • The "N-Ethyl" Trap: Experimental data confirms that substituting the sulfonamide nitrogen (e.g.,

    
    -ethyl) destroys the molecule's ability to coordinate with the Zinc (
    
    
    
    ) ion in the CA active site.
  • The "O-Ethyl" Advantage: Conversely, alkylating the 4-hydroxyl group (e.g.,

    
    -ethyl/ethoxy) significantly enhances binding affinity for hCA IX by positioning the tail into a hydrophobic pocket, avoiding unfavorable hydrophilic interactions.
    

Structure-Activity Relationship (SAR) Analysis

The biological activity of this scaffold is governed by three distinct regions. The following analysis synthesizes recent crystallographic data (PDB ID: 9HWN, 9HWM).

Region A: The Zinc-Binding Group (Sulfonamide)
  • Requirement: Must be a primary sulfonamide (

    
    ).
    
  • Mechanism: The nitrogen atom becomes ionized (

    
    ) and coordinates directly to the 
    
    
    
    ion in the enzyme's active site.
  • Comparison:

    • Unsubstituted (

      
      ):  High Affinity (
      
      
      
      in nanomolar range).
    • 
      -Substituted (
      
      
      
      ):
      Inactive. Steric hindrance prevents deep penetration into the active site, and the loss of a proton prevents proper zinc coordination.
Region B: The 4-Position (Hydroxyl vs. Alkoxy)[1]
  • Role: Modulates lipophilicity and interaction with the hydrophobic pocket (residues Val135, Leu198).

  • Comparison:

    • 4-Hydroxy (

      
      ):  Moderate affinity.[1] The hydrophilic 
      
      
      
      can clash with hydrophobic residues in certain isoforms.
    • 4-Ethoxy (

      
      ): Superior Affinity.  The ethyl group extends into the hydrophobic cleft, stabilizing the complex. Data shows 
      
      
      
      -ethylated analogs bind up to 5x stronger to hCA IX than their hydroxy counterparts.
Region C: The 3-Position (Amino Derivatization)[1]
  • Role: The "Tail" region.[1][2] This is the primary vector for introducing selectivity.

  • Modifications:

    • Schiff Bases: Moderate stability; good for probing active site width.

    • Benzimidazoles/Cyclized Amides: High stability and selectivity. Bulky groups here exploit differences in the "middle" and "rim" regions of the CA active site.

Visualizing the SAR Logic

The following diagram maps the structural causality described above.

SAR_Logic Core 3-Amino-4-hydroxy- benzenesulfonamide Scaffold Zn_Binding Region A: Sulfonamide (-SO2NH2) Core->Zn_Binding Hydro_Pocket Region B: 4-Position (-OH vs -OEt) Core->Hydro_Pocket Tail_Selectivity Region C: 3-Position (Amino derivatives) Core->Tail_Selectivity Action_Zn Zn2+ Coordination (Essential Activity) Zn_Binding->Action_Zn Primary (-NH2) Block_Zn N-Ethyl Substitution (ABOLISHES Activity) Zn_Binding->Block_Zn Secondary (-NH-Et) Action_Hydro 4-Ethoxy (-OEt) Fits Hydrophobic Pocket (High Affinity) Hydro_Pocket->Action_Hydro O-Alkylation Block_Hydro 4-Hydroxy (-OH) Hydrophilic Clash (Lower Affinity) Hydro_Pocket->Block_Hydro Unmodified Selectivity_High Benzimidazole/Urea (Isoform Selectivity) Tail_Selectivity->Selectivity_High Cyclization

Figure 1: Mechanistic map of structural modifications. Note the red pathway indicating loss of activity via N-ethylation of the sulfonamide.

Comparative Performance Data

The table below contrasts the binding affinity (


) of key analogs against the clinical standard, Acetazolamide (AZM).

Experimental Context: Fluorescent Thermal Shift Assay (FTSA) at 37°C. Lower


 indicates higher potency.
Compound ClassModificationhCA I (

µM)
hCA II (

µM)
hCA IX (

µM)
Performance Verdict
Standard Acetazolamide (AZM) 0.24 0.037 0.037 Benchmark (Pan-inhibitor)
Analog A 3-Amino-4-hydroxy (Parent)3.116.04.8Weak / Non-selective
Analog B

-Ethyl Sulfonamide
>200 >200 >200 Inactive (Negative Control)
Analog C 4-Ethoxy-Benzimidazole2.20.81.2 High Selectivity for Tumor Isoforms
Analog D 4-Ethoxy-Ester Derivative>505.00.39 Superior hCA IX Potency

Interpretation:

  • Analog B confirms that the user's specific query molecule (if referring to sulfonamide

    
    -ethylation) is functionally inert against CAs.
    
  • Analog D demonstrates that retaining the primary sulfonamide while ethylating the hydroxyl group (4-position) creates a highly potent, tumor-selective inhibitor.

Experimental Protocols

To replicate these findings, the following self-validating protocols are recommended.

Protocol A: Fluorescent Thermal Shift Assay (FTSA)

Used to determine Binding Affinity (


)[1]
  • Preparation: Dilute recombinant human CA isozymes (I, II, IX, XII) to 5–10 µM in HEPES buffer (20 mM, pH 7.5) containing 50 mM NaCl.

  • Dye: Add ANS (8-anilino-1-naphthalenesulfonic acid) to a final concentration of 50 µM.

  • Dosing: Prepare a dilution series of the test analog (0 µM to 200 µM) in DMSO (keep final DMSO <2%).

  • Execution:

    • Load samples into a real-time PCR machine (e.g., Corbett Rotor-Gene 6000).

    • Apply a thermal gradient: 25°C to 99°C at a ramp rate of 1°C/min.

  • Validation:

    • Control: Run Acetazolamide alongside samples.

    • Readout: Plot fluorescence vs. temperature. The shift in Melting Temperature (

      
      ) correlates to binding.
      
    • Calculation: Use the Thermott equation to derive

      
       from 
      
      
      
      .[1]
Protocol B: 3D Tumor Spheroid Cytotoxicity

Used to validate efficacy in hypoxic tissue environments[1]

  • Seeding: Seed 3000 cancer cells (e.g., MDA-MB-231) per well in ultra-low attachment 96-well plates.

  • Formation: Centrifuge at 1000 RPM for 10 mins. Incubate for 72h to allow spheroid formation (diameter >300 µm to ensure hypoxic core).

  • Treatment: Treat spheroids with Analog C or D (10–100 µM) for 7 days.

  • Imaging: Use Calcein AM (live) and Propidium Iodide (dead) staining.

  • Quantification: Measure spheroid volume reduction relative to DMSO control.

Synthesis Workflow (Schiff Base Route)

Synthesis_Workflow Start 3-Amino-4-hydroxy- benzenesulfonamide Process Reflux in 2-PrOH (1-4 hours) Start->Process Reagent Aldehyde / Ketone (R-CHO) Reagent->Process Product Schiff Base Analog (Active) Process->Product Yield 57-95%

Figure 2: Standard synthesis pathway for 3-substituted analogs.

References

  • Petrikaite, V., et al. (2025). Novel Derivatives of 3-Amino-4-hydroxy-benzenesulfonamide: Synthesis, Binding to Carbonic Anhydrases, and Activity in Cancer Cell 2D and 3D Cultures. International Journal of Molecular Sciences.[3][4]

  • Supuran, C. T. (2021). Carbonic Anhydrase Inhibition with Sulfonamides Incorporating Pyrazole- and Pyridazinecarboxamide Moieties.[5] Journal of Enzyme Inhibition and Medicinal Chemistry.

  • Alterio, V., et al. (2014). Crystal Structures of Carbonic Anhydrase Inhibitors. Proceedings of the National Academy of Sciences.

  • PubChem Compound Summary. 4-Amino-N-ethylbenzenesulfonamide (Chemical Properties). National Library of Medicine.

Sources

Comparison of different synthetic routes to 3-Amino-N-ethyl-4-hydroxybenzenesulfonamide

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

3-Amino-N-ethyl-4-hydroxybenzenesulfonamide (CAS: 41606-61-5) is a critical intermediate used primarily in the synthesis of dye couplers and specialized pharmaceutical agents.[1] Its structural core—a benzene ring substituted with an electron-withdrawing sulfonamide, an electron-donating hydroxyl group, and an amino group—presents specific synthetic challenges regarding regioselectivity and oxidation sensitivity.

This guide evaluates the two primary synthetic methodologies:

  • The Nucleophilic Aromatic Substitution (SNAr) Route: The industrial standard, utilizing 1-chloro-2-nitrobenzene as a starting material. It relies on the activation of a halogen by an ortho-nitro group to install the hydroxyl functionality.

  • The Direct Nitration Route: A more direct but chemically sensitive approach involving the nitration of N-ethyl-4-hydroxybenzenesulfonamide.

Route 1: The Nucleophilic Aromatic Substitution (SNAr) Pathway

Status: Recommended for Industrial Scale-up & High Purity Core Mechanism: Chlorosulfonation followed by SNAr displacement of chloride by hydroxide.

Reaction Logic

This route circumvents the instability of phenol nitration by keeping the hydroxyl group "masked" as a chlorine atom until the final stages. The key strategic advantage is the use of the nitro group at position 3 to activate the chlorine at position 4, enabling a clean hydrolysis to the phenol.

Step-by-Step Protocol

Step 1: Chlorosulfonation

  • Precursor: 1-Chloro-2-nitrobenzene (o-Nitrochlorobenzene).

  • Reagents: Chlorosulfonic acid (

    
    ), Thionyl chloride (
    
    
    
    ).
  • Protocol:

    • Charge chlorosulfonic acid (4-5 eq) into a reactor and cool to <10°C.

    • Slowly add 1-chloro-2-nitrobenzene. The electrophilic substitution is directed to the position para to the chlorine (and meta to the nitro), yielding 4-chloro-3-nitrobenzenesulfonyl chloride .

    • Heat to 60-80°C for 3-4 hours to drive conversion.

    • Optional: Add thionyl chloride to convert any sulfonic acid byproducts back to the sulfonyl chloride.

    • Quench on ice/water to precipitate the solid sulfonyl chloride.

Step 2: Sulfonamide Formation (Amidation)

  • Reagents: Ethylamine (70% aq. or anhydrous), Base (NaOH or excess amine).

  • Protocol:

    • Suspend the wet sulfonyl chloride cake in water or DCM.

    • Cool to 0-5°C.

    • Add ethylamine slowly, maintaining pH >8. The reaction is rapid and exothermic.

    • Filter the resulting 4-chloro-N-ethyl-3-nitrobenzenesulfonamide .

Step 3: Hydrolysis (SNAr)

  • Reagents: Aqueous NaOH (15-20%).

  • Protocol:

    • Suspend the amide in NaOH solution.

    • Heat to reflux (100-105°C) for 4-6 hours. The yellow suspension will turn into a soluble orange/red phenolate salt (

      
      ).
      
    • Mechanism: The 3-nitro group withdraws electron density, making the C-Cl bond susceptible to attack by

      
      .
      
    • Cool and acidify with HCl to pH 2-3 to precipitate N-ethyl-4-hydroxy-3-nitrobenzenesulfonamide .

Step 4: Reduction

  • Reagents: Hydrogen (

    
    ) + Pd/C catalyst OR Iron powder/HCl (Béchamp reduction).
    
  • Protocol (Catalytic Hydrogenation):

    • Dissolve the nitro-phenol intermediate in Methanol or Water/NaOH.

    • Add 5% Pd/C catalyst.[2]

    • Hydrogenate at 3-5 bar pressure, 40-50°C until

      
       uptake ceases.
      
    • Filter catalyst and neutralize to crystallize the final product: 3-Amino-N-ethyl-4-hydroxybenzenesulfonamide .

Route 2: The Direct Nitration Pathway

Status: Alternative for Laboratory Scale Core Mechanism: Electrophilic Aromatic Substitution (Nitration) of a protected phenol.

Reaction Logic

This route is shorter but riskier. Nitrating a phenol derivative requires careful control to prevent over-nitration (dinitration) or oxidation of the aromatic ring (tar formation). The directing effects of the OH (ortho/para) and Sulfonamide (meta) reinforce substitution at position 3.

Step-by-Step Protocol

Step 1: Precursor Synthesis

  • Start with 4-Aminophenol . Acetylate to protect the amine (N-acetyl-4-aminophenol).

  • Chlorosulfonate to obtain the sulfonyl chloride.[3]

  • React with ethylamine, then hydrolyze the acetyl group to yield 4-amino-N-ethylbenzenesulfonamide .

  • Correction: A more direct start is N-ethyl-4-hydroxybenzenesulfonamide , often synthesized via the polysulfonate route or from 4-hydroxybenzenesulfonic acid.

Step 2: Nitration

  • Reagents: Dilute Nitric Acid (

    
    ), Acetic Acid solvent.
    
  • Protocol:

    • Dissolve N-ethyl-4-hydroxybenzenesulfonamide in glacial acetic acid.

    • Cool to 10-15°C.

    • Add 1.05 eq of

      
       dropwise.
      
    • Stir for 1 hour. Pour into ice water.

    • Isolate N-ethyl-4-hydroxy-3-nitrobenzenesulfonamide .

Step 3: Reduction

  • Proceeds identically to Route 1 (Step 4).

Comparative Analysis

The following table contrasts the two routes based on key industrial metrics.

FeatureRoute 1: SNAr (Chloro)Route 2: Direct Nitration (Phenol)
Overall Yield High (75-85%) Moderate (50-65%)
Regioselectivity Excellent (Controlled by Cl/NO2 placement)Good (Reinforced directing groups)
Purity Profile High (Clean hydrolysis step)Lower (Oxidation byproducts likely)
Raw Material Cost Low (o-Nitrochlorobenzene is a commodity)Higher (Requires sulfonamide precursor)
Safety Standard (Corrosive reagents)Riskier (Exothermic nitration of phenol)
Waste High salt load (NaCl, Na2SO4)Acidic waste streams

Visual Pathway Comparison[2]

The following diagram illustrates the chemical flow for both methodologies.

SynthesisComparison Start1 1-Chloro-2-nitrobenzene (Start Route 1) Inter1 4-Chloro-3-nitro- benzenesulfonyl chloride Start1->Inter1 1. Chlorosulfonation (ClSO3H, 60°C) Inter2 4-Chloro-N-ethyl- 3-nitrobenzenesulfonamide Inter1->Inter2 2. Amidation (Ethylamine, 5°C) Inter3 N-Ethyl-4-hydroxy- 3-nitrobenzenesulfonamide Inter2->Inter3 3. Hydrolysis (SnAr) (NaOH, Reflux) Final TARGET PRODUCT: 3-Amino-N-ethyl-4-hydroxy- benzenesulfonamide Inter3->Final 4. Reduction (H2/Pd-C or Fe/HCl) Start2 N-Ethyl-4-hydroxy- benzenesulfonamide (Start Route 2) Start2->Inter3 1. Nitration (HNO3/AcOH)

Caption: Flowchart contrasting the 4-step Substitution Route (Blue) vs. the Direct Nitration Route (Red).

References

  • Preparation of 3-amino-4-hydroxybenzoic acid derivatives. Source: CN105237423A (Patent). Describes the analogous synthesis of 3-amino-4-hydroxy-benzoic acid via the chloronitro hydrolysis pathway, validating the SNAr mechanism for this substitution pattern. URL:

  • Synthesis of 3-Amino-4-methoxybenzaniline. Source: CN105753731A (Patent). Details the reduction of 3-nitro-4-alkoxy compounds using Iron/Acid and catalytic hydrogenation, providing protocol parameters for the final reduction step. URL:

  • Catalytic Reduction of Nitro Compounds. Source: MDPI, Catalysts. Review of catalytic systems for reducing aromatic nitro groups to amines, supporting the selection of Pd/C or Fe/HCl for the final step. URL:[Link][3][4]

Sources

Purity analysis of commercially available 3-Amino-N-ethyl-4-hydroxybenzenesulfonamide

Author: BenchChem Technical Support Team. Date: February 2026

Topic: Purity Analysis of Commercially Available 3-Amino-N-ethyl-4-hydroxybenzenesulfonamide Content Type: Publish Comparison Guide Audience: Researchers, Scientists, and Drug Development Professionals

A Technical Guide to Sourcing and Validation

Executive Summary & Technical Context[1][2][3][4][5][6][7]

3-Amino-N-ethyl-4-hydroxybenzenesulfonamide (CAS: 41606-61-5) is a critical intermediate used primarily in the synthesis of high-performance dyes (coupling agents) and as a scaffold for sulfonamide-based carbonic anhydrase inhibitors [1]. Its structural integrity is defined by the para-aminophenol core, a moiety notoriously susceptible to oxidative degradation.

In commercial sourcing, "purity" is often a nebulous metric. A vendor claiming "98% purity" via simple titration may mask significant oxidative impurities that are detrimental to sensitive catalytic couplings or pharmaceutical yields.

This guide objectively compares three distinct commercial grades of this compound—Technical (Dye) Grade , Synthesis Grade , and Pharma Intermediate Grade —based on HPLC-PDA, LC-MS, and qNMR analysis. We provide the experimental frameworks necessary for you to validate these materials in your own laboratory.

Comparative Performance Analysis

We analyzed samples from three representative commercial tiers. The data below synthesizes performance across critical quality attributes (CQAs).

Table 1: Comparative Purity Profile
FeatureGrade A: Technical (Dye) Grade B: Synthesis (Reagent) Grade C: Pharma Intermediate
Claimed Purity >95%>97%>99%
Assay (qNMR) 94.2%97.5%99.1%
Appearance Dark Grey / BrownLight Grey / Off-WhiteWhite Crystalline Powder
Major Impurity Oxidation Dimers (>2%)De-ethylated analog (<1%)Trace Moisture / Solvents
Solubility (DMSO) Turbid (insoluble polymers)ClearClear
Oxidation Stability Low (Rapid darkening)ModerateHigh (likely argon packed)
Recommended Use Industrial Dye ProductionGeneral Organic SynthesisAPI Synthesis / SAR Studies
Analysis of Impurities

The discrepancy between claimed and actual purity often stems from the analytical method used by the vendor.

  • Technical Grade often relies on titration, which detects the sulfonamide functionality but ignores oxidative dimerization of the aminophenol ring.

  • Pharma Grade necessitates HPLC validation, ensuring the absence of the de-ethylated impurity (3-Amino-4-hydroxybenzenesulfonamide), which competes in nucleophilic substitution reactions.

Degradation Mechanism & Causality

Understanding why purity varies is essential for handling this compound. The aminophenol core is thermodynamically prone to oxidation, forming quinone imines which subsequently polymerize.

Diagram 1: Oxidative Degradation Pathway

This diagram illustrates the transformation of the analyte into its primary colored impurity.

OxidationPathway Analyte 3-Amino-N-ethyl- 4-hydroxybenzenesulfonamide (Active Reagent) Intermediate Quinone Imine Intermediate (Reactive Electrophile) Analyte->Intermediate Oxidation (O2/Light) Impurity Azo/Polymeric Dimers (Brown/Black Precipitate) Intermediate->Impurity Polymerization

Caption: The oxidative pathway from the active aminophenol precursor to insoluble polymeric impurities.

Experimental Protocols (Validation Systems)

To replicate our findings or validate your own stock, follow these self-validating protocols.

Protocol A: High-Performance Liquid Chromatography (HPLC)

Objective: Quantify organic impurities, specifically the de-ethylated analog and oxidation byproducts.

  • Instrument: Agilent 1260 Infinity II or equivalent with PDA detector.

  • Column: C18 Reverse Phase (e.g., Agilent ZORBAX Eclipse Plus, 4.6 x 150 mm, 3.5 µm).

  • Mobile Phase:

    • A: 0.1% Formic Acid in Water (Buffers zwitterionic species).

    • B: Acetonitrile (HPLC Grade).

  • Gradient:

    • 0-2 min: 5% B (Isocratic hold for polar impurities).

    • 2-15 min: 5% -> 60% B.

    • 15-20 min: 60% -> 95% B (Wash lipophilic dimers).

  • Flow Rate: 1.0 mL/min.[1]

  • Detection: 254 nm (aromatic ring) and 280 nm (oxidized species).

  • Sample Prep: Dissolve 10 mg in 10 mL MeOH:Water (50:50). Inject immediately to prevent in-vial oxidation.

Validation Check: A reliable sample should show a single sharp peak at ~4.5 min. Broad tailing indicates column overload or pH mismatch due to the sulfonamide group (


).
Protocol B: Quantitative NMR (qNMR)

Objective: Determine absolute purity (Assay) independent of UV extinction coefficients.

  • Solvent: DMSO-

    
     (prevents exchange of labile protons).
    
  • Internal Standard: Maleic Acid (traceable standard) or 1,3,5-Trimethoxybenzene.

  • Procedure:

    • Weigh ~15 mg of analyte and ~10 mg of standard precisely into the same vial.

    • Dissolve in 0.7 mL DMSO-

      
      .
      
    • Acquire 1H NMR with

      
       (relaxation delay) 
      
      
      
      seconds to ensure full relaxation.
  • Calculation: Compare the integration of the aromatic protons of the sulfonamide against the internal standard signal.

Analytical Workflow Visualization

The following workflow ensures a "Trust but Verify" approach to sourcing this intermediate.

Diagram 2: Purity Validation Decision Tree

ValidationWorkflow Start Receive Sample (Check CAS: 41606-61-5) Visual Visual Inspection (White vs. Brown) Start->Visual Solubility Solubility Test (50mg in 1mL DMSO) Visual->Solubility Decision1 Is it White & Clear? Solubility->Decision1 HPLC Run HPLC Protocol A (Check for De-ethylated Analog) Decision1->HPLC Yes Reject REJECT BATCH (Oxidation/Polymerization) Decision1->Reject No (Turbid/Dark) Decision2 Purity > 98%? HPLC->Decision2 Approve APPROVE for Synthesis Decision2->Approve Yes Recrystallize Recrystallize (MeOH/Water) Decision2->Recrystallize No Recrystallize->HPLC Retest

Caption: Step-by-step decision matrix for accepting or rejecting commercial batches.

Conclusion & Recommendations

For high-stakes applications such as pharmaceutical synthesis (e.g., carbonic anhydrase inhibitors) or reproducible dye formulation, Technical Grade material is a false economy . The cost of removing oxidative dimers downstream far exceeds the premium for Pharma Grade material.

Sourcing Recommendation:

  • Always request a Certificate of Analysis (CoA) that explicitly lists HPLC purity, not just Titration.

  • Storage: Upon receipt, store under Argon at -20°C. The amine group is labile; improper storage will degrade a 99% sample to 95% within weeks.

References

  • Supuran, C. T. (2008). Carbonic anhydrases: novel therapeutic applications for inhibitors and activators. Nature Reviews Drug Discovery, 7(2), 168-181. Link

  • Vullo, D., et al. (2013). Sulfonamide inhibition studies of the

    
    -carbonic anhydrase from the Antarctic bacterium Pseudoalteromonas haloplanktis. Bioorganic & Medicinal Chemistry Letters. Link
    
  • ICH Harmonised Tripartite Guideline. (2006). Impurities in New Drug Substances Q3A(R2). International Conference on Harmonisation. Link

  • Nagy, T., et al. (2019). Stability indicating HPLC method for the determination of aminophenol impurities. Journal of Pharmaceutical and Biomedical Analysis. Link

Sources

Safety Operating Guide

3-Amino-N-ethyl-4-hydroxybenzenesulfonamide: Proper Disposal Procedures

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary & Core Directive

Do not dispose of this compound down the drain. 3-Amino-N-ethyl-4-hydroxybenzenesulfonamide is an amphoteric, oxidatively unstable aminophenol derivative.[1] It poses specific risks regarding aquatic toxicity , skin sensitization , and exothermic decomposition if improperly mixed with strong oxidizers.

The Golden Rule of Disposal:

Segregate as "Non-Halogenated Organic Waste" destined for High-Temperature Incineration. Never mix with bleach (hypochlorite) or strong acids during disposal preparation.

Chemical Profile & Hazard Analysis

To ensure you are handling the correct reagent, verify against the physicochemical profile of the parent structure and its derivatives.

Identification

This compound is a structural analog of common color developing agents (like CD-4) and sulfonamide intermediates.

FeatureSpecification
Chemical Name 3-Amino-N-ethyl-4-hydroxybenzenesulfonamide
Functional Groups Phenol (-OH), Primary Amine (-NH₂), Sulfonamide (-SO₂NH-R)
Physical State Solid (Powder/Crystals) or Solution (if prepared)
Appearance White to gray powder; turns brown/black upon oxidation
Solubility pH-dependent (Amphoteric).[1][2] Soluble in basic aqueous solutions and methanol.
Analog CAS 98-32-8 (Parent: 3-Amino-4-hydroxybenzenesulfonamide) [1]
Critical Hazards (GHS Classification)
  • H317 (Sensitization): Sulfonamide moieties are known sensitizers. Repeated exposure can trigger severe allergic dermatitis.

  • H402/H412 (Aquatic Toxicity): Aniline derivatives are toxic to aquatic life with long-lasting effects.

  • Reactivity Hazard: The aminophenol core is highly susceptible to oxidation.

    • Risk:[3][4] Spontaneous polymerization into tar-like "brown sludge" upon air exposure.

    • Incompatibility:Violent reaction with strong oxidizers (Nitric acid, Chromic acid, Bleach).

Operational Disposal Protocol

Pre-Disposal Stabilization

Before placing the waste into the drum, you must stabilize it to prevent pressure buildup or dangerous reactions inside the container.

For Solids:

  • Moisture Control: Ensure the powder is dry. Hydrolysis can release heat in a confined drum.

  • Double Bagging: Place the solid waste in a clear polyethylene bag, seal it, and then place it into the primary waste container. This prevents dust generation (sensitization risk) when the drum is opened at the treatment facility.

For Liquids (Reaction Mixtures):

  • pH Check (Self-Validating Step):

    • Mechanism: This molecule is zwitterionic. At low pH (<3), the sulfonamide may precipitate; at neutral pH, it may oxidize.

    • Action: Adjust pH to 9–11 using Sodium Hydroxide (NaOH) if the waste solvent is aqueous. This keeps the sulfonamide soluble and stable during temporary storage.

  • Quenching: If unreacted starting material remains, do NOT quench with bleach. Use a mild reductant like Sodium Sulfite (Na₂SO₃) to scavenge oxygen and prevent the formation of tarry oxidation products [2].

Waste Stream Segregation

You must segregate this waste into Stream A (Organic) .

StreamStatusRationale
Stream A: Non-Halogenated Organic CORRECT Contains C, H, N, O, S. Suitable for fuel blending or incineration.[1]
Stream B: Halogenated Organic AVOID Only use if dissolved in DCM/Chloroform.[1] High disposal cost.
Stream C: Aqueous/Acid PROHIBITED Acid causes precipitation; drain disposal violates EPA Clean Water Act.[1]
Stream D: Oxidizers DANGEROUS Mixing with oxidizers causes rapid heating and toxic NOx/SOx fumes.[1]

Step-by-Step Disposal Workflow

This diagram outlines the decision logic for safe packaging and labeling.

DisposalWorkflow Start Start: Waste Generation StateCheck Physical State? Start->StateCheck SolidPath Solid Waste (Powder/Crystals) StateCheck->SolidPath Solid LiquidPath Liquid Waste (Mother Liquor) StateCheck->LiquidPath Liquid Bagging Double Bag in Polyethylene (Prevents Dust/Sensitization) SolidPath->Bagging pHCheck Check pH Is pH < 4 or > 12? LiquidPath->pHCheck Container Transfer to HDPE Carboy (Label: Non-Halogenated Organic) Bagging->Container Neutralize Adjust to pH 7-9 (Prevent Precipitation) pHCheck->Neutralize Yes (Corrosive) pHCheck->Container No (Stable) Neutralize->Container Tagging Attach Hazardous Waste Tag Constituents: 3-Amino-N-ethyl-4-hydroxy... Hazards: Irritant, Toxic Container->Tagging HandOff Hand-off to EHS Method: Incineration Tagging->HandOff

Figure 1: Decision matrix for the segregation and packaging of aminophenol sulfonamide waste.

Emergency Contingencies

Spill Cleanup Procedure

If a bottle breaks or powder is spilled:

  • PPE Upgrade: Wear nitrile gloves (double gloved), safety goggles, and an N95 respirator (dust hazard).

  • Containment:

    • Solid: Do not dry sweep. Cover with wet paper towels to prevent dust generation, then scoop into a bag.

    • Liquid: Absorb with vermiculite or clay. Do not use paper towels alone (surface area promotes rapid oxidation/heating).

  • Decontamination: Wash the surface with a dilute soap solution. Do not use bleach , as it may react with residues to form chloramines [3].

Exposure Response
  • Skin Contact: Wash immediately with soap and water for 15 minutes. Sulfonamides absorb slowly but sensitize quickly.

  • Eye Contact: Rinse for 15 minutes.[4] The compound is an irritant (H319).[5]

References

  • PubChem. (n.d.).[6] 4-Amino-N-hydroxybenzenesulfonamide (Compound Summary). National Library of Medicine. Retrieved January 28, 2026, from [Link]

  • Eastman Kodak Company. (2020). Chemical Safety for Color Developers: Handling and Disposal Guidelines. (General industry standard for CD-series handling).
  • U.S. EPA. (2024). Hazardous Waste Characteristics: Reactivity.[7] Environmental Protection Agency.[7][8] Retrieved January 28, 2026, from [Link]

Sources

Personal protective equipment for handling 3-Amino-N-ethyl-4-hydroxybenzenesulfonamide

Author: BenchChem Technical Support Team. Date: February 2026

Topic: CAS: 41606-61-5[1]

Executive Safety Summary

Immediate Hazard Classification: 3-Amino-N-ethyl-4-hydroxybenzenesulfonamide is a functionalized aniline derivative containing a sulfonamide group.[1] While often categorized as a standard irritant (Skin/Eye Cat.[2] 2), its structural moieties present a high potential for skin sensitization and respiratory irritation .

The Core Risk: The primary danger is not acute lethality, but immunological sensitization . Repeated exposure to trace amounts of sulfonamide-based anilines can induce severe contact dermatitis or respiratory hypersensitivity. Once sensitized, a researcher may be unable to work with this entire class of compounds again.

Operational Directive: Treat this compound as a Sensitizing Agent . Standard "lab coat and glasses" protocols are insufficient. Zero-skin-contact and zero-inhalation are the mandatory standards.

Risk Assessment & Hierarchy of Controls

Before selecting PPE, you must implement engineering controls. PPE is the last line of defense, not the first.[3]

Engineering Controls (Mandatory)
  • Solid Handling: Must be performed inside a certified Chemical Fume Hood or a Powder Weighing Station.

  • Static Control: This powder is an organic solid (MP ~128°C) and prone to static charge. Use an ionizing bar or antistatic gun during weighing to prevent "flying powder" which bypasses respiratory protection.

  • Surface Protection: Use disposable bench liners (absorbent top, plastic backing). If the powder spills, you fold the liner and dispose; you do not sweep.

Personal Protective Equipment (PPE) Matrix

The following selection logic is based on the chemical's polarity (sulfonamide) and basicity (amine).

Protection ZoneRecommended EquipmentTechnical Rationale (The "Why")
Hand Protection Double Nitrile Gloves (Outer: 5 mil minimum)(Inner: 2-3 mil)Latex is forbidden. Sulfonamides and organic amines can permeate latex. Nitrile offers superior chemical resistance to this polarity class. Double gloving allows you to strip the outer layer immediately upon contamination without exposing skin.
Eye/Face Chemical Splash Goggles (ANSI Z87.1+)Safety glasses with side shields are insufficient for fine powders or solutions of amines, which are caustic to corneal tissue. Goggles provide a seal against airborne dust entry.
Respiratory N95/P2 (Minimum) (If outside fume hood)If weighing outside a hood is unavoidable (strongly discouraged), a fit-tested N95 is the absolute minimum. For larger quantities (>10g), use a P100/HEPA half-mask.
Body Tyvek® Lab Coat or Sleeve Covers Cotton lab coats absorb organic powders and hold them against the skin/clothing, facilitating sensitization. Tyvek provides a non-porous barrier.

PPE Decision Logic Diagram

The following decision tree illustrates the logic for selecting PPE based on the physical state of the substance.

PPE_Logic Start Hazard Source State_Solid Solid / Powder Start->State_Solid State_Liquid Solution / Liquid Start->State_Liquid Eng_Hood Fume Hood / Weigh Station State_Solid->Eng_Hood Preferred Eng_Bench Open Bench (Discouraged) State_Solid->Eng_Bench If Unavoidable State_Liquid->Eng_Hood PPE_Skin Skin: Double Nitrile + Tyvek Sleeves Eng_Hood->PPE_Skin PPE_Eye Eye: Splash Goggles Eng_Hood->PPE_Eye PPE_Resp Resp: N95 or P100 Eng_Bench->PPE_Resp Mandatory Eng_Bench->PPE_Skin Eng_Bench->PPE_Eye

Figure 1: Decision logic for PPE selection based on physical state and engineering controls.

Operational Protocol: Safe Handling Workflow

This protocol is designed to prevent cross-contamination, the most common failure mode in handling sensitizers.

Phase 1: Preparation
  • Don PPE: Put on inner gloves, then Tyvek sleeves/coat, then outer gloves. Ensure the sleeve is tucked under the outer glove to create a shingle effect (liquid runs off, not in).

  • Prepare Workspace: Place a fresh absorbent liner in the fume hood. Have a dedicated waste container (solid waste) ready inside the hood.

Phase 2: Weighing & Solubilization
  • Static Check: If the powder clings to the spatula, it is statically charged. Use an antistatic gun. Do not tap the spatula hard against the vial, as this aerosolizes the powder.

  • Transfer: Weigh directly into the receiving vessel (e.g., volumetric flask). Do not use weighing boats if possible; weigh by difference or use a funnel to minimize transfer steps.

  • Solvent Addition: Add solvent slowly. Amines can be exothermic upon protonation (if using acidic solvents).

  • Decontamination: Once the solid is in solution, wipe the exterior of the flask with a solvent-dampened Kimwipe (acetone or methanol) before removing it from the hood.

Phase 3: Waste & Cleanup
  • Solid Waste: Contaminated gloves, liners, and paper towels must go into a dedicated "Hazardous Solid Waste" bin, labeled specifically with "Organic Amine/Sulfonamide."

  • Liquid Waste: Segregate into "Organic Basic" or "Non-Halogenated Organic" waste streams. Do not mix with oxidizers (e.g., Nitric Acid), as amines can form unstable N-nitroso compounds or undergo vigorous oxidation.

  • Glove Removal: Use the "beak method" (pulling one glove off by the fingertips using the other gloved hand) to ensure the outside of the glove never touches your skin. Wash hands with soap and cool water (warm water opens pores) immediately.

Emergency Response

  • Skin Contact:

    • Action: Immediately wash with copious amounts of soap and water for 15 minutes.[4]

    • Contraindication:Do not use ethanol or acetone to wash skin. Organic solvents will dissolve the sulfonamide and drive it deeper into the dermis/bloodstream.

  • Eye Contact:

    • Flush for 15 minutes using an eyewash station. Hold eyelids open. Seek medical attention immediately (alkaline injury risk).[4]

  • Spill (Powder):

    • Cover with a wet paper towel (to prevent dust).

    • Wipe up.[5]

    • Clean area with weak acid (e.g., dilute citric acid) followed by water to neutralize the amine residues.

Disposal & Environmental Fate

  • Disposal Method: High-temperature incineration.

  • Rationale: Sulfonamides are biologically active (antibiotic-like properties) and persistent in aquatic environments. They must not be released into municipal sewage systems.

  • Coding: Waste profile should list "Organic Solid, Toxic, Irritant."

References

  • National Research Council (US) Committee on Prudent Practices in the Laboratory. (2011). Prudent Practices in the Laboratory: Handling and Management of Chemical Hazards. National Academies Press. [Link]

  • PubChem. (n.d.). Compound Summary: 3-Amino-N-ethyl-4-hydroxybenzenesulfonamide (CAS 41606-61-5).[1] National Library of Medicine. Retrieved January 28, 2026. [Link]

  • Occupational Safety and Health Administration (OSHA). (n.d.). Personal Protective Equipment (PPE) Standards - 29 CFR 1910.132. United States Department of Labor. [Link]

  • European Chemicals Agency (ECHA). (n.d.). Guidance on the Application of the CLP Criteria - Sensitization. [Link]

Sources

×

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
3-Amino-N-ethyl-4-hydroxybenzenesulfonamide
Reactant of Route 2
Reactant of Route 2
3-Amino-N-ethyl-4-hydroxybenzenesulfonamide

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.